11,12-DiHETE
Description
Propriétés
IUPAC Name |
(5Z,8Z,14Z,17Z)-11,12-dihydroxyicosa-5,8,14,17-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-9-12-15-18(21)19(22)16-13-10-7-6-8-11-14-17-20(23)24/h3-4,6,8-10,12-13,18-19,21-22H,2,5,7,11,14-17H2,1H3,(H,23,24)/b4-3-,8-6-,12-9-,13-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPZYIPMAWRQQE-BVILWSOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC(C(CC=CCC=CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\CC(C(C/C=C\C/C=C\CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Multifaceted Role of 11,12-DiHETE: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11,12-dihydroxyeicosatetraenoic acid (11,12-DiHETE) is a diol metabolite derived from the enzymatic hydrolysis of 11,12-epoxyeicosatrienoic acid (11,12-EET), a product of arachidonic acid metabolism by cytochrome P450 epoxygenases. While often considered a less active breakdown product of its potent precursor, emerging evidence reveals that this compound possesses distinct biological activities and may play a significant role in various physiological and pathological processes. This technical guide provides an in-depth exploration of the functions of this compound, its metabolic pathways, and the experimental methodologies employed to elucidate its biological significance.
Introduction
Eicosanoids, a class of signaling molecules derived from polyunsaturated fatty acids, are critical regulators of inflammation, cardiovascular homeostasis, and cellular growth. The cytochrome P450 (CYP) epoxygenase pathway metabolizes arachidonic acid to form epoxyeicosatrienoic acids (EETs), which are subsequently hydrolyzed by soluble epoxide hydrolase (sEH) to their corresponding dihydroxyeicosatrienoic acids (DiHETEs). Among these, this compound has garnered increasing interest for its potential roles in vascular tone, inflammation, and angiogenesis. Understanding the nuanced functions of this compound is crucial for the development of novel therapeutic strategies targeting the arachidonic acid cascade.
Biosynthesis and Metabolism of this compound
The primary pathway for the formation of this compound involves a two-step enzymatic process. First, arachidonic acid is converted to 11,12-EET by CYP epoxygenases, predominantly CYP2C and CYP2J isoforms. Subsequently, the epoxide group of 11,12-EET is hydrolyzed by soluble epoxide hydrolase (sEH) to yield this compound.[1][2] The stereochemistry of the resulting diol is dependent on the enantiomer of the parent EET and the regioselectivity of the sEH enzyme.
Further metabolism of this compound can occur through processes such as beta-oxidation. For instance, in porcine aortic smooth muscle cells, this compound undergoes two rounds of beta-oxidation to form 7,8-dihydroxy-hexadecadienoic acid (7,8-DHHD).[3]
Figure 1: Biosynthesis and metabolism of this compound.
Biological Functions of this compound
The biological activities of this compound are context-dependent and can vary based on the specific stereoisomer. While often exhibiting lower potency than its precursor, 11,12-EET, it is not biologically inert.
Regulation of Vascular Tone
One of the well-documented functions of this compound is its role in vasodilation. Studies have shown that this compound can induce relaxation of pre-contracted arterial rings.[3][4] This effect, however, is generally less pronounced than that of 11,12-EET. The conversion of 11,12-EET to this compound does not eliminate its vasoactive properties, suggesting that both molecules may contribute to the regulation of vascular tone.
| Vascular Effect | Compound | Concentration | Response | Experimental Model | Reference |
| Vasorelaxation | 11,12-EET | 5 µmol/L | 64% relaxation | Porcine coronary artery rings | |
| Vasorelaxation | This compound | 5 µmol/L | 77% relaxation | Porcine coronary artery rings |
Inflammation
The role of this compound in inflammation is complex. Its precursor, 11,12-EET, has demonstrated potent anti-inflammatory effects by inhibiting the expression of vascular cell adhesion molecule-1 (VCAM-1) in endothelial cells. While this compound is generally considered less active in this regard, certain stereoisomers may possess pro-inflammatory properties. For instance, 11(S),12(S)-dihydroxy-5(Z),7(E),9(E),14(Z)-eicosatetraenoic acid has been shown to affect neutrophil functional responses. In contrast, the major stereoisomer formed in human platelets, 11(R),12(S)-DiHETE, appeared to lack biological activity in the same test systems.
Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process in development, wound healing, and cancer. The precursor molecule, 11,12-EET, is a known pro-angiogenic factor, stimulating endothelial cell proliferation, migration, and tube formation. In contrast, this compound is generally considered to be inactive or significantly less potent in promoting angiogenesis. This suggests that the hydrolysis of 11,12-EET to this compound serves as a mechanism to attenuate its pro-angiogenic effects.
| Angiogenic Parameter | Compound | Effect | Experimental Model | Reference |
| Endothelial Cell Migration | 11(R),12(S)-EET | Stimulated | Human endothelial cells | |
| Endothelial Cell Tube Formation | 11(R),12(S)-EET | Stimulated | Human endothelial cells | |
| Endothelial Cell Migration | This compound | No effect | Human endothelial cells | |
| Endothelial Cell Tube Formation | This compound | No effect | Human endothelial cells |
Signaling Pathways
The signaling mechanisms of this compound are not as extensively characterized as those of its precursor, 11,12-EET. For 11,12-EET, activation of a Gs protein-coupled receptor has been proposed, leading to the activation of protein kinase A (PKA). In human endothelial progenitor cells, 11,12-EET has been shown to induce neovascularization through the PI3K/Akt and eNOS signaling pathways. Given that this compound often exhibits different or reduced activity, it is likely that it either does not activate the same receptors with high affinity or that it may engage different signaling cascades. Further research is required to delineate the specific signaling pathways modulated by this compound.
Figure 2: Postulated signaling pathways of the precursor 11,12-EET.
Experimental Protocols
The study of this compound involves a combination of synthetic, analytical, and biological techniques.
Synthesis and Structural Identification
-
Enantiospecific Synthesis: The synthesis of specific stereoisomers of this compound can be achieved through enantiospecific routes, allowing for the investigation of stereospecific biological activities.
-
Chromatographic and Spectrometric Analysis: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to separate and purify this compound isomers. Gas chromatography-mass spectrometry (GC-MS) is then employed to determine the ion fragmentation pattern for structural elucidation and confirmation.
In Vitro Biological Assays
-
Vascular Reactivity Studies: The effects of this compound on vascular tone are typically assessed using isolated arterial rings mounted in organ baths. The rings are pre-contracted with an agonist (e.g., U-46619), and the relaxant response to cumulative concentrations of this compound is measured.
-
Neutrophil Function Assays: The biological activity of this compound on neutrophils can be evaluated by measuring various functional responses, such as chemotaxis, degranulation, and superoxide production.
-
Endothelial Cell Migration and Tube Formation Assays: To assess the pro-angiogenic potential, endothelial cells are treated with this compound. Cell migration can be quantified using a Boyden chamber assay, while the ability to form capillary-like structures is observed in a Matrigel tube formation assay.
Figure 3: Experimental workflow for assessing angiogenic potential.
Role in Disease and Therapeutic Potential
Given its involvement in key physiological processes, dysregulation of the EET/DiHETE pathway has been implicated in various diseases. While much of the focus has been on the protective effects of EETs and the therapeutic potential of sEH inhibitors (which increase EET levels), a deeper understanding of the specific actions of this compound is warranted. For instance, in conditions characterized by excessive angiogenesis, promoting the conversion of 11,12-EET to the less active this compound could be a potential therapeutic strategy. Conversely, in diseases where the specific vasoactive or immunomodulatory effects of a particular this compound stereoisomer are beneficial, its direct administration could be explored.
Conclusion
This compound is a biologically active lipid mediator with diverse functions that are often distinct from its precursor, 11,12-EET. Its roles in vasodilation, inflammation, and the attenuation of angiogenesis highlight its importance in maintaining physiological homeostasis. The stereospecificity of its actions underscores the need for precise analytical and synthetic approaches in its study. Future research focusing on the specific receptors and signaling pathways of this compound will be critical for fully elucidating its biological significance and for harnessing its therapeutic potential in a range of diseases. This will be particularly relevant for drug development professionals seeking to modulate the arachidonic acid cascade for therapeutic benefit.
References
- 1. Stabilized epoxygenated fatty acids regulate inflammation, pain, angiogenesis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional implications of a newly characterized pathway of 11,12-epoxyeicosatrienoic acid metabolism in arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
The In Vivo Synthesis of 11,12-DiHETE: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo synthesis of 11,12-dihydroxyeicosatetraenoic acid (11,12-DiHETE), a critical lipid mediator involved in a myriad of physiological and pathological processes. This document details the primary and alternative biosynthetic pathways, presents quantitative data, outlines experimental protocols for its study, and visualizes the intricate molecular cascades involved.
Introduction to this compound
This compound is a diol derivative of arachidonic acid, a polyunsaturated fatty acid ubiquitously present in cellular membranes. As a member of the eicosanoid family, this compound functions as a signaling molecule in various biological systems, influencing processes such as inflammation, vascular tone, and cellular proliferation. Understanding its synthesis is paramount for developing therapeutic interventions targeting these pathways.
Primary Biosynthetic Pathway: The Cytochrome P450-Soluble Epoxide Hydrolase Axis
The principal route for this compound synthesis in most tissues involves a two-step enzymatic cascade initiated by the release of arachidonic acid from the phospholipid membrane, a step catalyzed by phospholipase A2 (cPLA2).
Step 1: Epoxidation by Cytochrome P450 Epoxygenases
Once liberated, arachidonic acid is metabolized by cytochrome P450 (CYP) epoxygenases, primarily isoforms from the CYP2J and CYP2C families, to form 11,12-epoxyeicosatrienoic acid (11,12-EET).[1][2] This reaction is a critical control point in the pathway.
Step 2: Hydrolysis by Soluble Epoxide Hydrolase
The epoxide intermediate, 11,12-EET, is then rapidly hydrolyzed by the enzyme soluble epoxide hydrolase (sEH) to yield this compound.[3][4] The activity of sEH is a key determinant of the relative levels of the more biologically active 11,12-EET and its diol metabolite.
Alternative Biosynthetic Pathway: The 12-Lipoxygenase Route in Platelets
In human platelets, an alternative pathway for this compound synthesis has been identified, which proceeds via the 12-lipoxygenase (12-LOX) enzyme.[5] This pathway is initiated by the conversion of arachidonic acid to 12-hydroperoxyeicosatetraenoic acid (12-HpETE). The precise enzymatic steps that lead from 12-HpETE to this compound are still under investigation but are thought to involve subsequent enzymatic or non-enzymatic rearrangements.
Quantitative Data
The following tables summarize key quantitative parameters related to the synthesis and abundance of this compound and its precursors.
| Enzyme | Substrate | Product | Km (µM) | Vmax (nmol/min/nmol CYP) | Cell/Tissue Type | Reference |
| CYP2J2 | Arachidonic Acid | 14,15-EET | - | - | Recombinant | |
| CYP4F2 | Arachidonic Acid | 20-HETE | 24 | 7.4 | Recombinant | |
| CYP4A11 | Arachidonic Acid | 20-HETE | 228 | 49.1 | Recombinant | |
| sEH | 14,15-EET | 14,15-DiHETE | Low | High | General |
Note: Specific kinetic data for 11,12-EET formation by CYP2J2 and CYP2C8, and for 11,12-EET hydrolysis by sEH are not consistently reported in the literature. The data for other regioisomers and related reactions are provided for context. CYP2J2 exhibits substrate inhibition at arachidonic acid concentrations above 20-30 µM.
| Analyte | Matrix | Concentration (ng/mL) | Analytical Method | Reference |
| 11,12-EET | Human Plasma | 8.8 ± 3.4 | LC-MS/MS | |
| This compound | Human Urine | Increased in pregnancy | GC/MS |
Note: In vivo concentrations of this compound can vary significantly depending on the physiological or pathological state.
Experimental Protocols
Measurement of Soluble Epoxide Hydrolase (sEH) Activity
A common method to determine sEH activity is a fluorometric assay using a non-fluorescent substrate that is hydrolyzed to a highly fluorescent product.
Materials:
-
sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
sEH substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate - CMNPC)
-
Recombinant human sEH or tissue/cell lysate
-
sEH inhibitor (e.g., N-Cyclohexyl-N'-dodecylurea - NCND) for control
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~330/465 nm)
Procedure:
-
Enzyme Preparation: Dilute recombinant sEH or tissue/cell lysate to the desired concentration in cold sEH Assay Buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, enzyme preparation, and either vehicle (for total activity) or sEH inhibitor (for non-sEH background activity).
-
Incubation: Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Reaction Initiation: Add the sEH substrate solution to all wells to initiate the reaction.
-
Measurement: Immediately measure the fluorescence intensity kinetically over 30-60 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of fluorescence increase (slope). Specific sEH activity is the difference between the slope in the absence and presence of the sEH inhibitor.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound in biological matrices.
Materials:
-
Internal standard (e.g., this compound-d8)
-
Organic solvents (e.g., methanol, acetonitrile, chloroform)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Thaw plasma or tissue homogenate on ice.
-
Add internal standard.
-
Perform protein precipitation with a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet precipitated proteins.
-
Perform solid-phase extraction (SPE) on the supernatant to concentrate and purify the analytes.
-
Elute the analytes and evaporate the solvent.
-
Reconstitute the sample in the mobile phase.
-
-
LC Separation:
-
Inject the reconstituted sample onto a C18 reverse-phase column.
-
Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) to separate this compound from other eicosanoids.
-
-
MS/MS Detection:
-
Ionize the eluting analytes using ESI in negative ion mode.
-
Use multiple reaction monitoring (MRM) to specifically detect the precursor-to-product ion transitions for this compound and its internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Regulation of the Synthesis Pathway
The in vivo synthesis of this compound is tightly regulated at multiple levels:
-
Arachidonic Acid Release: The activation of cPLA2, the enzyme responsible for releasing arachidonic acid from membranes, is a key initiating step and is regulated by intracellular calcium levels and phosphorylation by mitogen-activated protein kinases (MAPKs).
-
CYP Epoxygenase Expression: The expression of CYP2J and CYP2C genes is subject to transcriptional regulation by various factors, including nuclear receptors and inflammatory stimuli.
-
sEH Expression and Activity: The expression and activity of sEH are regulated by genetic polymorphisms, transcriptional factors such as PPARs, and post-translational modifications.
Downstream Signaling
11,12-EET, the precursor to this compound, is a potent signaling molecule that can activate various downstream pathways, including the Akt/eNOS and ERK1/2 pathways, leading to effects on cell proliferation, migration, and angiogenesis. Both 11,12-EET and this compound have been shown to be activators of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.
Conclusion
The synthesis of this compound is a complex and highly regulated process with significant implications for human health and disease. The primary CYP/sEH pathway and the alternative 12-LOX pathway offer multiple points for therapeutic intervention. A thorough understanding of these pathways, facilitated by the experimental approaches outlined in this guide, is essential for the development of novel drugs targeting eicosanoid metabolism for the treatment of cardiovascular diseases, inflammation, and other pathological conditions.
References
- 1. Endogenous biosynthesis of arachidonic acid epoxides in humans: increased formation in pregnancy-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. The transcriptional regulation of the human CYP2C genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The Dichotomous Role of 11,12-DiHETE in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11,12-dihydroxyeicosatrienoic acid (11,12-DiHETE) is a diol metabolite of the cytochrome P450-derived eicosanoid, 11,12-epoxyeicosatrienoic acid (11,12-EET), formed through the catalytic action of soluble epoxide hydrolase (sEH). Historically viewed as a less active breakdown product of the predominantly anti-inflammatory 11,12-EET, emerging evidence suggests that this compound possesses its own distinct biological activities that can modulate inflammatory responses. This technical guide provides an in-depth analysis of the current understanding of this compound's role in inflammation, presenting quantitative data, detailed experimental methodologies, and visualized signaling pathways to support further research and drug development in this area.
Introduction: The Cytochrome P450-Epoxygenase Pathway and this compound Formation
The arachidonic acid cascade is a pivotal source of lipid mediators that regulate inflammation. While the cyclooxygenase (COX) and lipoxygenase (LOX) pathways have been extensively studied, the cytochrome P450 (CYP) epoxygenase pathway is a comparatively less explored but equally important branch. CYP enzymes, particularly of the CYP2C and CYP2J families, metabolize arachidonic acid to form four regioisomers of epoxyeicosatrienoic acids (EETs): 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[1] These EETs are generally recognized for their anti-inflammatory, vasodilatory, and pro-angiogenic properties.[1][2]
The biological activity of EETs is tightly regulated by their rapid hydrolysis into the corresponding dihydroxyeicosatrienoic acids (DHETs) by the enzyme soluble epoxide hydrolase (sEH).[1] This conversion is often considered a deactivating step, and much therapeutic focus has been placed on inhibiting sEH to prolong the anti-inflammatory effects of EETs.[3] This guide, however, shifts the focus to the product of this reaction, this compound, to elucidate its direct and independent biological functions in the context of inflammation.
Biosynthesis of this compound
The formation of this compound is a two-step enzymatic process originating from arachidonic acid.
Caption: Biosynthesis of this compound from arachidonic acid.
The Ambiguous Role of this compound in Inflammation
The functional role of this compound in inflammation is not straightforward and appears to be context-dependent, with evidence supporting both pro-inflammatory and potentially anti-inflammatory or resolving actions.
Pro-inflammatory and Detrimental Effects
Several studies suggest that the conversion of 11,12-EET to this compound is a pro-inflammatory switch. DiHETEs, including this compound, have been implicated as inflammatory mediators that can impair the function of key immune cells.
-
Impaired Neutrophil Function: DiHETEs have been shown to impair the acidification of neutrophil phagosomes and lysosomes, a critical process for killing engulfed pathogens and resolving inflammation. While the phagocytic capacity of neutrophils was largely unchanged, the compromised acidification points to a role for DiHETEs in prolonging inflammatory responses by hindering effective bacterial clearance.
-
Monocyte Recruitment: Some evidence suggests that DHETs are essential for monocyte recruitment mediated by the chemokine MCP-1, a key process in the initiation and amplification of inflammation.
Anti-inflammatory or Resolving Properties
In contrast to the pro-inflammatory evidence, some studies indicate that this compound may have neutral or even beneficial roles in certain inflammatory settings.
-
Psoriatic Arthritis: In a clinical study on psoriatic arthritis, levels of 11,12-diHETrE in synovial fluid were found to be negatively correlated with joint disease activity, suggesting a potential role in the resolution of inflammation in this specific autoimmune condition.
-
Lack of Angiogenic Activity: Unlike its precursor 11,12-EET, which promotes angiogenesis, (±)-11,12-DHET was found to be ineffective in stimulating the formation of capillary-like structures by endothelial cells. In the context of chronic inflammation where angiogenesis can be pathogenic, this lack of activity could be considered beneficial.
Signaling Pathways Modulated by this compound and its Precursor
The precise signaling mechanisms directly activated by this compound are still under investigation. Much of our understanding is inferred from studies on its precursor, 11,12-EET, and the effects of sEH inhibition.
The PPARγ Pathway
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor with potent anti-inflammatory functions. While EETs are known to be agonists of PPARγ, the role of this compound is less clear. One study revealed a complex regulatory loop where 11,12-EET, despite being a PPARγ agonist, can also promote the proteasomal degradation of the PPARγ protein. It is plausible that this compound, being structurally different, may not share the same affinity for PPARγ or may interact with this pathway differently.
Caption: Complex regulation of PPARγ by 11,12-EET and the putative role of this compound.
The NF-κB Pathway
Nuclear factor-kappa B (NF-κB) is a master transcriptional regulator of pro-inflammatory gene expression. 11,12-EET has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This is achieved by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. The direct impact of this compound on NF-κB signaling has not been extensively studied, but it is conceivable that it lacks the inhibitory capacity of its epoxide precursor, thereby permitting pro-inflammatory gene expression.
Caption: Putative differential effects of 11,12-EET and this compound on the NF-κB pathway.
Quantitative Data on the Biological Effects of this compound and Related Eicosanoids
Quantitative data directly assessing the inflammatory effects of this compound are limited. The following tables summarize available data for this compound and related compounds to provide a comparative context.
Table 1: Effects of DiHETEs and Related Compounds on Neutrophil Function
| Compound | Concentration | Effect | Cell Type | Reference |
| DiHETEs (general) | Not specified | Impaired phagosome/lysosome acidification | Mouse bone marrow neutrophils | |
| 11-HETE | 10 µg/ml | Peak chemotactic response | Human neutrophils | |
| 12-L-HETE | 10 µg/ml | Peak chemotactic response | Human neutrophils |
Table 2: Effects of this compound and its Precursor on Angiogenesis
| Compound | Concentration | Effect on Endothelial Cell Tube Formation | Cell Type | Reference |
| (±)-11,12-EET | Not specified | Significant increase | Primary human endothelial cells | |
| (±)-11,12-DHET | Not specified | Ineffective | Primary human endothelial cells |
Table 3: Clinical Observations of this compound Levels in Inflammatory Conditions
| Inflammatory Condition | Change in this compound Levels | Correlation with Disease Activity | Reference |
| Psoriatic Arthritis | Detected in synovial fluid | Negative correlation | |
| Post-resistance exercise | Increased in serum | - |
Experimental Protocols
Detailed experimental protocols are crucial for the consistent and reproducible investigation of this compound's biological functions.
Quantification of this compound in Biological Samples by LC-MS/MS
Caption: Workflow for LC-MS/MS quantification of this compound.
Methodology:
-
Sample Preparation: To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., 11,12-DHET-d11).
-
Lipid Extraction: Perform a lipid extraction using a solvent system such as methanol/chloroform or by solid-phase extraction (SPE).
-
Drying and Reconstitution: The lipid-containing organic phase is evaporated to dryness under a stream of nitrogen and reconstituted in a small volume of the initial mobile phase.
-
LC Separation: Separation is typically achieved on a C18 reversed-phase column with a gradient of water and acetonitrile/methanol containing a weak acid like formic or acetic acid.
-
MS/MS Detection: Detection is performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for this compound and its deuterated internal standard.
Neutrophil Phagosome Acidification Assay
Methodology:
-
Preparation of pH-sensitive particles: Opsonize particles (e.g., zymosan or bacteria) with a pH-sensitive fluorescent dye such as FITC or pHrodo.
-
Neutrophil Isolation: Isolate neutrophils from fresh whole blood using density gradient centrifugation.
-
Phagocytosis: Incubate isolated neutrophils with the pH-sensitive particles to allow for phagocytosis.
-
Fluorescence Measurement: Measure the fluorescence intensity of the ingested particles over time using a fluorescence plate reader or a flow cytometer. The change in fluorescence intensity corresponds to the change in pH within the phagosome.
-
Calibration: Create a standard curve by equilibrating the intracellular pH of neutrophils containing ingested particles to known external pH values using a proton ionophore like nigericin.
-
Treatment: To assess the effect of this compound, pre-incubate neutrophils with varying concentrations of the lipid before the addition of the pH-sensitive particles.
Conclusion and Future Directions
The biological role of this compound in inflammation is more complex than initially presumed. While it is the less active metabolite of the anti-inflammatory 11,12-EET, it is not biologically inert. Evidence points towards a context-dependent function, with potential pro-inflammatory effects on neutrophils and a possible role in monocyte recruitment. Conversely, its negative correlation with disease activity in psoriatic arthritis suggests a more nuanced, and perhaps even beneficial, role in certain chronic inflammatory conditions.
For researchers and drug development professionals, this presents both a challenge and an opportunity. The development of highly specific sEH inhibitors remains a promising strategy for augmenting the beneficial effects of EETs. However, a deeper understanding of the direct actions of this compound is critical. Future research should focus on:
-
Identifying specific receptors and binding proteins for this compound.
-
Elucidating the direct effects of this compound on the NF-κB and PPARγ signaling pathways in various immune cell types.
-
Conducting comprehensive dose-response studies to quantify the effects of this compound on cytokine and chemokine production by macrophages, neutrophils, and endothelial cells.
-
Investigating the in vivo effects of direct administration of this compound in various animal models of inflammation.
By addressing these knowledge gaps, the scientific community can build a more complete picture of the CYP450-epoxygenase pathway in inflammation and potentially uncover novel therapeutic targets for a range of inflammatory diseases.
References
11,12-DiHETE: An In-Depth Technical Guide on its Discovery, Biochemistry, and Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
11,12-Dihydroxyeicosatetraenoic acid (11,12-DiHETE) is a bioactive lipid metabolite of arachidonic acid with significant physiological and pathological implications. Primarily generated through the cytochrome P450 (CYP) epoxygenase pathway via the hydrolysis of its precursor, 11,12-epoxyeicosatrienoic acid (11,12-EET), by soluble epoxide hydrolase (sEH), this compound is implicated in a range of cellular processes, including vasodilation and inflammation. An alternative biosynthetic route involving the 12-lipoxygenase (12-LOX) pathway has also been identified in certain cell types, such as human platelets. This guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound, including detailed methodologies, quantitative data, and signaling pathway diagrams to serve as a valuable resource for the scientific community.
Discovery and History
The journey to understanding this compound is intrinsically linked to the broader exploration of arachidonic acid metabolism.
-
Early 20th Century: The Dawn of Eicosanoid Research The story begins with the isolation and identification of arachidonic acid in 1909. For decades, its biological significance remained largely unknown.
-
Mid-20th Century: Unveiling the Prostaglandins The discovery of prostaglandins, metabolites of arachidonic acid, in the 1930s and their structural elucidation in the following decades opened the floodgates to the field of eicosanoid research. This era was marked by the identification of the cyclooxygenase (COX) pathway as a major route for arachidonic acid metabolism.
-
1970s and 1980s: The Emergence of New Pathways The 1970s and 80s witnessed the discovery of the lipoxygenase (LOX) and cytochrome P450 (CYP) epoxygenase pathways, revealing a more complex and intricate network of arachidonic acid metabolism.
-
The Identification of EETs and DiHETEs Foundational work by researchers like Jorge H. Capdevila in the 1980s led to the identification of epoxyeicosatrienoic acids (EETs), including 11,12-EET, as products of the CYP epoxygenase pathway. Subsequent research elucidated that these EETs are rapidly metabolized by soluble epoxide hydrolase (sEH) to their corresponding dihydroxyeicosatrienoic acids (DiHETEs), including this compound.[1]
-
An Alternative Pathway in Platelets In 1991, an enantiospecific synthesis of 11,12-DiHETEs was developed to elucidate the structure of those formed in human platelets. This research suggested that in platelets, 11,12-DiHETEs are formed via a leukotriene-like mechanism, likely involving the 12-lipoxygenase enzyme.[1]
Biosynthesis of this compound
This compound is primarily synthesized through two distinct enzymatic pathways:
Cytochrome P450 (CYP) Epoxygenase Pathway
This is the major pathway for this compound formation in many tissues.
-
Release of Arachidonic Acid: Upon cellular stimulation, arachidonic acid is liberated from membrane phospholipids by the action of phospholipase A2 (PLA2).
-
Epoxidation by CYP Enzymes: The free arachidonic acid is then metabolized by CYP epoxygenases, which introduce an epoxide group across the 11,12-double bond to form 11,12-epoxyeicosatrienoic acid (11,12-EET).
-
Hydrolysis by Soluble Epoxide Hydrolase (sEH): 11,12-EET is subsequently hydrolyzed by soluble epoxide hydrolase (sEH) to yield this compound.[2]
12-Lipoxygenase (12-LOX) Pathway
In certain cell types, such as human platelets, an alternative pathway has been proposed.[1]
-
Initial Oxygenation: Arachidonic acid is first converted by 12-lipoxygenase to 12-hydroperoxyeicosatetraenoic acid (12-HPETE).
-
Conversion to an Epoxide Intermediate: It is hypothesized that 12-HPETE is then converted to an unstable epoxide intermediate, 11,12-leukotriene A4.[3]
-
Hydrolysis to this compound: This epoxide is then hydrolyzed to form this compound.
Quantitative Data
The following tables summarize key quantitative data related to the biological activity and tissue concentrations of this compound and its precursor, 11,12-EET.
Table 1: Vasoactive Properties of this compound and Related Eicosanoids
| Compound | Vessel Type | Species | EC50 (log[M]) | Vasodilation (%) at 5 µM | Reference |
| 11,12-DHET | Coronary Arterioles | Canine | -15.8 to -13.1 | Not Reported | |
| 11,12-EET | Coronary Arterioles | Canine | -12.7 to -10.1 | Not Reported | |
| 11,12-DHET | Coronary Artery Rings | Porcine | Not Reported | 77 | |
| 11,12-EET | Coronary Artery Rings | Porcine | Not Reported | 64 |
Table 2: Tissue Concentrations of 11,12-EET and this compound
| Compound | Tissue/Fluid | Species | Concentration | Reference |
| 11,12-EET | Lung Tissue (IPF) | Human | 2.07 fmol/mg tissue | |
| 11,12-EET | Lung Tissue (Control) | Human | 4.87 fmol/mg tissue | |
| 11,12-DHET | Lung Tissue (IPF) | Human | Not Significantly Different from Control | |
| 11,12-DHET | Lung Tissue (Control) | Human | Not Significantly Different from IPF | |
| 11,12-EET | Plasma (Male) | Rat | Majority in Phospholipid fraction | |
| This compound | Plasma (Male) | Rat | Majority in Phospholipid fraction | |
| 11,12-EET | Liver (Male) | Rat | Majority in Phospholipid fraction | |
| This compound | Liver (Male) | Rat | Majority in Phospholipid fraction | |
| 11,12-EET | Adipose (Male) | Rat | Majority in Phospholipid fraction | |
| This compound | Adipose (Male) | Rat | Majority in Phospholipid fraction |
Experimental Protocols
Enantiospecific Synthesis of 11,12-DiHETEs
An enantiospecific synthesis was developed to produce 11(R),12(S)- and 11(S),12(S)-dihydroxy-5(Z),7(E),9(E),14(Z)-eicosatetraenoic acids. The detailed synthetic route, while not fully elaborated in the initial literature, involves a multi-step chemical synthesis designed to control the stereochemistry at the C11 and C12 positions. The identity and purity of the synthetic compounds are confirmed by comparison of their chromatographic retention times in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), as well as their ion fragmentation patterns in Gas Chromatography-Mass Spectrometry (GC-MS), with biologically derived samples.
Analysis of this compound by Mass Spectrometry
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
This is a widely used method for the sensitive and specific quantification of eicosanoids.
-
Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are subjected to solid-phase extraction (SPE) to isolate the lipid fraction. Deuterated internal standards (e.g., 11,12-EET-d8) are added prior to extraction for accurate quantification.
-
Chromatographic Separation: The extracted lipids are separated on a C18 reverse-phase HPLC column using a gradient elution.
-
Mass Spectrometric Detection: The eluent is introduced into a mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. Detection is performed using multiple reaction monitoring (MRM) for specific precursor-to-product ion transitions for this compound and its internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is another powerful technique for the analysis of this compound.
-
Derivatization: The carboxylic acid group of this compound is derivatized, for example, to a pentafluorobenzyl (PFB) ester, and the hydroxyl groups are converted to trimethylsilyl (TMS) ethers to increase volatility.
-
Gas Chromatographic Separation: The derivatized sample is injected into a gas chromatograph for separation on a capillary column.
-
Mass Spectrometric Detection: The separated compounds are detected by a mass spectrometer, often using negative ion chemical ionization (NICI) for high sensitivity.
Vasodilation Assay in Isolated Arteries
This assay is used to assess the vasoactive properties of this compound.
-
Tissue Preparation: Arterial rings (e.g., from rat aorta or mesenteric vasculature) are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Pre-constriction: The arterial rings are pre-constricted with a vasoconstrictor agent (e.g., phenylephrine or U46619) to induce a stable tone.
-
Application of this compound: Cumulative concentrations of this compound are added to the organ bath, and the changes in isometric tension are recorded.
-
Data Analysis: The relaxation responses are expressed as a percentage of the pre-constriction tone, and concentration-response curves are generated to determine the EC50 value.
Neutrophil Function Assays
These assays are used to evaluate the effect of this compound on neutrophil activities such as chemotaxis and superoxide generation.
-
Neutrophil Isolation: Human neutrophils are isolated from fresh peripheral blood using density gradient centrifugation.
-
Chemotaxis Assay: The chemotactic activity of neutrophils in response to this compound can be assessed using a Boyden chamber assay. The number of neutrophils that migrate through a filter towards a gradient of this compound is quantified.
-
Superoxide Anion Production: The production of superoxide anion, a key function of activated neutrophils, can be measured by the reduction of cytochrome c or by using luminol-enhanced chemiluminescence.
Signaling Pathways
The signaling pathways of this compound are not as well-defined as those of its precursor, 11,12-EET. However, the biological effects observed are a result of the interplay between the production of 11,12-EET and its conversion to this compound.
The 11,12-EET Signaling Cascade
11,12-EET has been shown to act through a putative Gs-protein coupled receptor (GPCR) in endothelial cells.
-
Receptor Binding: 11,12-EET binds to its GPCR on the cell surface.
-
Gs Protein Activation: This binding activates the associated Gs protein.
-
Adenylate Cyclase Activation and cAMP Production: The activated Gs protein stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: cAMP activates Protein Kinase A (PKA).
-
Downstream Effects: PKA then phosphorylates various downstream targets, leading to cellular responses such as vasodilation and angiogenesis. This can involve the activation of other signaling pathways, including the PI3K/Akt/eNOS and ERK1/2 pathways.
The Role of this compound in Signaling
While the direct signaling actions of this compound are still under investigation, its formation represents a key metabolic step that terminates or alters the signaling of 11,12-EET. In some contexts, this compound itself may possess biological activity, as seen in its potent vasodilatory effects in the coronary microcirculation. The balance between the levels of 11,12-EET and this compound, regulated by the activity of sEH, is therefore a critical determinant of the overall biological response.
Visualizations
Biosynthesis of this compound
Caption: Biosynthetic pathways of this compound.
Signaling Pathway of 11,12-EET Leading to Vasodilation
Caption: 11,12-EET signaling cascade in endothelial cells.
Conclusion
This compound is a significant lipid mediator with a rich history intertwined with the broader discoveries in arachidonic acid metabolism. Its synthesis via both the CYP epoxygenase and 12-lipoxygenase pathways highlights the complexity of eicosanoid biology. While much of the signaling research has focused on its precursor, 11,12-EET, the potent biological activities of this compound itself, particularly in the vasculature, underscore the importance of further investigation into its direct cellular and molecular targets. This technical guide provides a foundational understanding of this compound, offering valuable insights for researchers and professionals in the fields of biochemistry, pharmacology, and drug development. The continued exploration of this compound and its regulatory pathways holds promise for the development of novel therapeutic strategies for a variety of diseases.
References
- 1. Synthesis, structural identification and biological activity of 11,12-dihydroxyeicosatetraenoic acids formed in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. Synthesis of 11,12-leukotriene A4, 11S,12S-oxido-5Z,7E,9E,14Z-eicosatetraenoic acid, a novel leukotriene of the 12-lipoxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Signaling Mechanisms of 11,12-Dihydroxyeicosatrienoic Acid (11,12-DiHETE)
A Technical Guide for Researchers and Drug Development Professionals
Abstract
11,12-dihydroxyeicosatrienoic acid (11,12-DiHETE) is a dihydroxy metabolite of arachidonic acid, emerging as a significant lipid mediator in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, with a focus on its synthesis, signaling pathways, and biological activities. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research. Additionally, signaling pathways and experimental workflows are visualized through detailed diagrams to offer a clear and concise representation of the complex mechanisms underlying the effects of this compound.
Introduction
Eicosanoids, a class of signaling molecules derived from the oxygenation of 20-carbon fatty acids, play crucial roles in inflammation, immunity, and cardiovascular homeostasis. Among these, this compound has garnered increasing attention for its diverse biological effects. It is primarily known as a metabolite of 11,12-epoxyeicosatrienoic acid (11,12-EET), an epoxygenase product of arachidonic acid. While initially considered an inactive metabolite, accumulating evidence suggests that this compound possesses intrinsic biological activities that are distinct from its precursor. This guide aims to consolidate the current knowledge on the molecular mechanisms of this compound, providing a valuable resource for researchers in academia and the pharmaceutical industry.
Biosynthesis and Metabolism of this compound
This compound is formed through two primary enzymatic pathways:
-
Cytochrome P450 (CYP) Epoxygenase and Soluble Epoxide Hydrolase (sEH) Pathway: The predominant pathway involves the epoxidation of arachidonic acid by CYP epoxygenases (primarily CYP2C and CYP2J isoforms) to form 11,12-EET.[1] Subsequently, soluble epoxide hydrolase (sEH) catalyzes the hydrolysis of the epoxide in 11,12-EET to yield this compound.[1][2] This conversion is generally considered a deactivating step, as EETs are potent signaling molecules.[1] However, the biological activities of this compound itself are now being recognized.
-
12-Lipoxygenase (12-LOX) Pathway: An alternative pathway involves the action of 12-lipoxygenase on arachidonic acid, leading to the formation of 12-hydroperoxyeicosatetraenoic acid (12-HpETE), which can be further metabolized to form various dihydroxy derivatives, including this compound.[3] This pathway suggests a potential for this compound to be produced in cells expressing high levels of 12-LOX, such as platelets and some cancer cells.
The metabolism of this compound can proceed through beta-oxidation to form shorter-chain dihydroxy fatty acids, such as 7,8-dihydroxy-hexadecadienoic acid (7,8-DHHD), which may also possess biological activity.
Mechanism of Action and Signaling Pathways
The precise receptor-mediated signaling pathways for this compound are not as well-defined as those for other eicosanoids. However, several potential mechanisms and downstream signaling cascades have been identified.
Vasorelaxation
This compound has been shown to induce vasorelaxation in porcine coronary arteries, an effect comparable in magnitude to its precursor, 11,12-EET. The exact mechanism is not fully elucidated but may involve the modulation of ion channels in vascular smooth muscle cells, a known mechanism for EET-induced vasodilation.
Inflammation and Immune Cell Function
The role of this compound in inflammation is complex and appears to be stereoisomer-specific. The 11(S),12(S)-dihydroxy-5(Z),7(E),9(E),14(Z)-eicosatetraenoic acid isomer has been found to possess biological activity on neutrophil functional responses, while the major 11(R),12(S) isomer formed in platelets lacks this activity. This suggests that the stereochemistry of the hydroxyl groups is critical for its interaction with cellular targets in neutrophils.
Angiogenesis
While EETs are generally considered pro-angiogenic, the role of this compound is less clear and may be context-dependent. Some studies suggest that the conversion of EETs to DiHETEs leads to a loss of pro-angiogenic activity. However, one report indicates that 11,12-diHETrE, but not 11,12-EET, may promote certain types of angiogenesis. This area requires further investigation to delineate the specific effects of this compound on endothelial cell function and neovascularization.
Potential Receptor Interactions
While a specific high-affinity receptor for this compound has not been definitively identified, several possibilities exist based on the activity of structurally related lipids:
-
G-Protein Coupled Receptors (GPCRs): The related molecule, 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE), has been shown to be a ligand for the orphan G-protein coupled receptor GPR31. Given the structural similarity, it is plausible that this compound could interact with GPR31 or other orphan GPCRs.
-
Transient Receptor Potential (TRP) Channels: Metabolites of arachidonic acid, including 12-hydroperoxyeicosatetraenoic acid (12-HpETE), are known to activate the transient receptor potential vanilloid 1 (TRPV1) channel, a key integrator of pain and inflammation. It is conceivable that this compound could also modulate the activity of TRPV1 or other TRP channels.
Quantitative Data
The following table summarizes key quantitative data related to the biological activities of this compound.
| Parameter | Value | Biological System | Reference |
| Vasorelaxation | |||
| Relaxation of porcine coronary artery rings (at 5 µmol/L) | ~77% | Porcine coronary artery | |
| Receptor Binding | |||
| GPR31 (for 12-(S)-HETE) Kd | 4.8 ± 0.12 nM | CHO cells transfected with GPR31 | |
| GPR31 (for 12-(S)-HETE) EC50 for GTPγS coupling | 0.28 ± 1.26 nM | Membranes of GPR31-transfected cells |
Experimental Protocols
Vasorelaxation Assay
Objective: To assess the vasorelaxant effect of this compound on pre-contracted arterial rings.
Methodology:
-
Isolate porcine coronary arteries and cut them into 3-4 mm rings.
-
Mount the rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2g.
-
Pre-contract the arterial rings with a thromboxane mimetic (e.g., U-46619).
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the organ bath.
-
Record the changes in isometric tension using a force transducer.
-
Express the relaxation as a percentage of the pre-contraction induced by the thromboxane mimetic.
Neutrophil Function Assays
Objective: To evaluate the effect of this compound stereoisomers on neutrophil activation.
Methodology:
-
Isolate human neutrophils from peripheral blood using density gradient centrifugation.
-
Resuspend the neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution).
-
Chemotaxis Assay: Use a Boyden chamber assay where the lower chamber contains the this compound isomer or a chemoattractant (e.g., fMLP) and the upper chamber contains the neutrophils. Incubate for a specified time and then count the number of cells that have migrated through the filter.
-
Degranulation Assay: Stimulate neutrophils with the this compound isomer and measure the release of granule enzymes (e.g., myeloperoxidase or elastase) into the supernatant using a colorimetric assay.
-
Calcium Mobilization Assay: Load neutrophils with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Measure the change in intracellular calcium concentration upon stimulation with the this compound isomer using a fluorometer.
Receptor Binding Assay (for GPR31)
Objective: To determine the binding affinity of a ligand (e.g., radiolabeled 12-(S)-HETE) to GPR31.
Methodology:
-
Culture Chinese Hamster Ovary (CHO) cells and transiently transfect them with a plasmid expressing GPR31.
-
Prepare cell membranes from the transfected cells by homogenization and centrifugation.
-
Incubate the cell membranes with various concentrations of the radiolabeled ligand (e.g., [3H]12-(S)-HETE) in a binding buffer.
-
For non-specific binding, perform parallel incubations in the presence of a large excess of the corresponding non-radiolabeled ligand.
-
After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioactivity.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by Scatchard analysis of the saturation binding data.
Visualizations
Signaling Pathways and Biosynthesis
Caption: Biosynthesis and potential signaling pathways of this compound.
Experimental Workflow: Vasorelaxation Assay
References
Endogenous Formation of 11,12-DiHETE: A Technical Guide for Researchers
An In-depth Examination of the Biosynthetic Pathway, Analytical Methodologies, and Quantitative Data
This technical guide provides a comprehensive overview of the endogenous formation of 11,12-dihydroxyeicosatrienoic acid (11,12-DiHETE), a critical lipid mediator derived from arachidonic acid. This document is intended for researchers, scientists, and drug development professionals investigating the roles of eicosanoids in health and disease. It details the enzymatic cascade responsible for this compound synthesis, presents quantitative data from various biological matrices, and outlines detailed experimental protocols for its study.
The Biosynthetic Pathway of this compound
The formation of this compound is a two-step enzymatic process initiated from the polyunsaturated fatty acid, arachidonic acid.
Step 1: Epoxidation of Arachidonic Acid by Cytochrome P450 Epoxygenases
The first step involves the epoxidation of arachidonic acid at the 11,12-double bond to form 11,12-epoxyeicosatrienoic acid (11,12-EET). This reaction is catalyzed by a specific subset of cytochrome P450 (CYP) enzymes, primarily from the CYP2C and CYP2J subfamilies.[1][2][3] In humans, the key enzymes implicated in this conversion are CYP2C8, CYP2C9, and CYP2J2.[1][2] These enzymes are expressed in various tissues, including the liver, kidney, and vascular endothelium, contributing to the tissue-specific production of 11,12-EET. While multiple EET regioisomers can be formed, 11,12-EET and 14,15-EET are often the predominant forms produced by these enzymes.
Step 2: Hydrolysis of 11,12-EET by Soluble Epoxide Hydrolase
The second and final step is the rapid hydrolysis of the epoxide group of 11,12-EET to form the corresponding vicinal diol, this compound. This conversion is catalyzed by the enzyme soluble epoxide hydrolase (sEH). sEH is widely distributed in mammalian tissues and plays a crucial role in regulating the bioavailability and biological activity of EETs, as their conversion to DiHETEs generally leads to a significant reduction in their signaling functions.
The overall pathway can be visualized as follows:
Quantitative Data on this compound Levels
The concentration of this compound varies across different biological matrices and can be influenced by physiological and pathological conditions. The following tables summarize reported quantitative data for this compound and its precursor, 11,12-EET.
Table 1: Plasma Concentrations of this compound and 11,12-EET
| Species | Condition | This compound Concentration (ng/L) | 11,12-EET Concentration (ng/L) | Reference |
| Human | Non-diabetic | 246 (173.5-311.0) | Not Reported | |
| Human | Diabetic Kidney Disease | 191.5 (135.0-259.0) | Not Reported | |
| Human | Healthy | Not Reported | Not Reported | |
| Rat | Control | Not Reported | Not Reported |
Values are presented as median (interquartile range) where available.
Table 2: Tissue Concentrations of this compound and 11,12-EET
| Species | Tissue | Condition | This compound Concentration | 11,12-EET Concentration | Reference |
| Rat | Liver | Control | Present | Present | |
| Rat | Adipose | Control | Present | Present | |
| Rat | Brain | Control | Not Detected | Not Detected | |
| Human | Breast Cancer Tissue | Cancerous | Not Reported | Not Reported | |
| Human | Adjacent Noncancerous Tissue | Noncancerous | Not Reported | Not Reported |
Specific concentrations were not consistently reported in the reviewed literature, with some studies indicating presence without quantification.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of endogenous this compound formation.
Cell Culture and Stimulation for In Vitro Studies
Objective: To culture cells known to produce this compound and stimulate its formation for subsequent analysis.
Materials:
-
Appropriate cell line (e.g., human umbilical vein endothelial cells (HUVECs), HepG2 human liver cells)
-
Cell culture medium (e.g., DMEM, EGM-2) supplemented with fetal bovine serum (FBS) and antibiotics
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
-
Arachidonic acid solution
-
Stimulating agents (e.g., calcium ionophore A23187, bradykinin)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Culture cells in appropriate medium until they reach the desired confluency (typically 80-90%).
-
Wash the cells twice with pre-warmed PBS.
-
Incubate the cells in serum-free medium for a specified period (e.g., 2-4 hours) to reduce basal eicosanoid production.
-
Add arachidonic acid (final concentration typically 5-10 µM) to the medium to provide the substrate for this compound synthesis.
-
Introduce the stimulating agent at a predetermined concentration and incubate for the desired time (e.g., 15-30 minutes).
-
Collect the cell culture supernatant for eicosanoid extraction.
-
For analysis of intracellular metabolites, wash the cells with ice-cold PBS and lyse them using an appropriate method (e.g., sonication in methanol).
Eicosanoid Extraction from Biological Samples
Objective: To isolate this compound and other eicosanoids from biological matrices for analysis.
Materials:
-
Biological sample (plasma, urine, cell culture supernatant, tissue homogenate)
-
Internal standards (deuterated this compound)
-
Antioxidant (e.g., butylated hydroxytoluene - BHT)
-
Methanol, ethanol, ethyl acetate, hexane
-
Formic acid or acetic acid for acidification
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Nitrogen evaporator or centrifugal vacuum concentrator
Protocol:
-
Thaw the biological sample on ice.
-
Add an antioxidant (e.g., BHT to a final concentration of 0.005%) to prevent auto-oxidation of lipids.
-
Spike the sample with a known amount of deuterated internal standard for this compound to correct for extraction losses and matrix effects.
-
For plasma or serum, perform protein precipitation by adding 3-4 volumes of cold methanol, vortex, and centrifuge to pellet the proteins.
-
Acidify the supernatant (or other aqueous samples) to a pH of approximately 3.5-4.0 with formic or acetic acid.
-
Condition an SPE cartridge by washing with methanol followed by water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar impurities.
-
Wash with a non-polar solvent like hexane to remove neutral lipids.
-
Elute the eicosanoids from the cartridge with a more polar organic solvent, such as ethyl acetate or methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To separate and quantify this compound in the extracted samples.
Materials:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
Reversed-phase C18 column
-
Mobile phases (e.g., A: water with 0.1% formic acid; B: acetonitrile with 0.1% formic acid)
-
This compound analytical standard
Protocol:
-
Prepare a series of calibration standards of this compound of known concentrations, each containing the same amount of internal standard as the samples.
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the reconstituted sample extract onto the LC system.
-
Perform a gradient elution to separate this compound from other eicosanoids and matrix components.
-
The mass spectrometer is operated in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its deuterated internal standard.
-
Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Soluble Epoxide Hydrolase (sEH) Enzyme Activity Assay
Objective: To measure the activity of sEH in a biological sample.
Materials:
-
sEH activity assay kit (commercially available)
-
Sample containing sEH (e.g., tissue homogenate, cell lysate)
-
Fluorogenic sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)
-
sEH inhibitor (for control experiments)
-
Microplate reader with fluorescence detection
Protocol:
-
Prepare the sample by homogenizing the tissue or lysing the cells in the provided assay buffer.
-
Centrifuge the homogenate/lysate to obtain a clear supernatant containing the sEH enzyme.
-
In a microplate, add the sample supernatant to the wells.
-
For control wells, add a known sEH inhibitor to a separate set of sample wells.
-
Add the fluorogenic sEH substrate to all wells to initiate the reaction.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a set period.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. The increase in fluorescence is proportional to the sEH activity.
-
Calculate the specific sEH activity by subtracting the fluorescence of the inhibitor-treated sample from the total fluorescence and normalizing to the protein concentration of the sample.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the endogenous formation of this compound in a cell-based model.
Conclusion
This technical guide has provided a detailed overview of the endogenous formation of this compound, from the initial epoxidation of arachidonic acid by CYP epoxygenases to the subsequent hydrolysis by soluble epoxide hydrolase. The compilation of available quantitative data and the detailed experimental protocols offer a valuable resource for researchers in the field. The provided visualizations of the biosynthetic pathway and a typical experimental workflow serve to further clarify these complex processes. A thorough understanding of the formation and regulation of this compound is essential for elucidating its physiological and pathophysiological roles and for the development of novel therapeutic strategies targeting the eicosanoid signaling cascade.
References
- 1. CYP2J2 promotes the development of hepatocellular carcinoma by increasing the EETs production to improve HIF-1α stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elevated 14,15- epoxyeicosatrienoic acid by increasing of cytochrome P450 2C8, 2C9 and 2J2 and decreasing of soluble epoxide hydrolase associated with aggressiveness of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elevated 14,15- epoxyeicosatrienoic acid by increasing of cytochrome P450 2C8, 2C9 and 2J2 and decreasing of soluble epoxide hydrolase associated with aggressiveness of human breast cancer | springermedizin.de [springermedizin.de]
Downstream Signaling Targets of 11,12-Dihydroxyeicosatrienoic Acid (11,12-DiHETE): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11,12-dihydroxyeicosatrienoic acid (11,12-DiHETE) is a diol metabolite of the epoxyeicosatrienoic acid (EET), 11,12-EET, formed via the action of soluble epoxide hydrolase (sEH). While historically considered a less active inactivation product of its parent epoxide, emerging evidence suggests that this compound possesses its own distinct biological activities and downstream signaling targets. This technical guide provides a comprehensive overview of the current understanding of this compound signaling, focusing on its known and putative molecular targets. This document summarizes key quantitative data, details relevant experimental methodologies, and presents visual diagrams of the proposed signaling cascades to facilitate further research and drug development efforts targeting this bioactive lipid.
Introduction
Eicosanoids are a class of signaling molecules derived from the oxygenation of arachidonic acid. Among these, the epoxyeicosatrienoic acids (EETs), generated by cytochrome P450 epoxygenases, are known for their potent vasodilatory, anti-inflammatory, and pro-angiogenic effects. The biological activities of EETs are terminated, in part, by their conversion to dihydroxyeicosatrienoic acids (DiHETEs) by soluble epoxide hydrolase (sEH). While this conversion often leads to a reduction or loss of the biological activity of the parent EET, this is not universally the case for all DiHETEs. This compound, the focus of this guide, has been shown to elicit specific cellular responses, suggesting the existence of dedicated downstream signaling pathways. Understanding these pathways is critical for elucidating the full spectrum of eicosanoid signaling and for the development of therapeutics that may target the sEH-EET-DiHETE axis.
Biosynthesis of this compound
This compound is endogenously produced from arachidonic acid through a two-step enzymatic process. First, cytochrome P450 epoxygenases, such as CYP2C and CYP2J isoforms, convert arachidonic acid to 11,12-EET. Subsequently, soluble epoxide hydrolase (sEH) catalyzes the hydrolysis of the epoxide group of 11,12-EET to form the vicinal diol, this compound. The relative levels of 11,12-EET and this compound are thus regulated by the activities of these enzymes.
Downstream Signaling Pathways and Targets
The downstream signaling of this compound is not as extensively characterized as that of its precursor, 11,12-EET. However, available evidence points towards distinct as well as overlapping cellular effects and molecular targets.
Effects on Angiogenesis and Vasculature
The role of this compound in angiogenesis appears to be context-dependent. In some studies, it has been shown to be inactive in promoting endothelial cell migration and tube formation, key events in angiogenesis.[1] In contrast, other studies have demonstrated that this compound is a potent vasodilator of coronary arterioles.[2]
Table 1: Effects of this compound on Angiogenesis and Vasomotor Tone
| Biological Process | Experimental Model | Observed Effect | Concentration | Reference |
| Endothelial Cell Migration | Human Endothelial Cells (Scratch-wound assay) | No effect | Not specified | [1] |
| Endothelial Tube Formation | Human Endothelial Cells on Matrigel | Ineffective | 5 µM | [1] |
| Vasodilation | Isolated Canine Coronary Arterioles | Potent vasodilation | EC50: ~ -13.1 to -15.8 log[M] | [2] |
| Vasorelaxation | Porcine Coronary Artery Rings | Similar relaxation to 11,12-EET | 5 µmol/L |
Putative G-Protein Coupled Receptor (GPCR) Signaling
While a specific high-affinity receptor for this compound has not yet been definitively identified, the signaling pathways of structurally related lipids, such as 12(S)-HETE, suggest the involvement of G-protein coupled receptors (GPCRs). 12(S)-HETE has been shown to activate the orphan GPCR, GPR31. Activation of GPR31 by 12(S)-HETE leads to the stimulation of downstream signaling cascades involving mitogen-activated protein kinases (MAPK) and nuclear factor-kappa B (NF-κB). It is plausible that this compound may also signal through a GPCR, potentially GPR31 or a yet-to-be-identified receptor, to elicit its biological effects.
Modulation of Ion Channels
A significant downstream target of this compound in the vasculature is the large-conductance Ca2+-activated K+ (BKCa) channel. Activation of BKCa channels in vascular smooth muscle cells leads to hyperpolarization and vasodilation. 11,12-DHET has been shown to be a potent activator of these channels, with an EC50 in the nanomolar range.
Table 2: Effect of this compound on BKCa Channel Activity
| Parameter | Experimental Model | Observed Effect | Concentration | Reference |
| BKCa Channel Activation | Rat Coronary Artery Myocytes (Patch-clamp) | Potent activation | EC50: 1.87 ± 0.57 nM |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the downstream signaling of this compound.
Western Blotting for ERK1/2 Phosphorylation
This protocol describes the detection of phosphorylated ERK1/2 (p-ERK1/2) as a marker of MAPK pathway activation.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve cells for 4-6 hours prior to treatment. Treat cells with desired concentrations of this compound or vehicle control for specified times.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape and collect lysates, then centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary anti-p-ERK1/2 antibody overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-ERK antibody and re-probed with an antibody for total ERK1/2.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.
Materials:
-
Endothelial cells and culture medium
-
Matrigel or other basement membrane extract
-
24- or 48-well plates
-
This compound
-
Microscope with imaging capabilities
Procedure:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a pre-chilled plate. Incubate at 37°C for 30-60 minutes to allow for gelation.
-
Cell Seeding: Harvest endothelial cells and resuspend them in medium containing the desired concentrations of this compound or controls.
-
Incubation: Seed the cell suspension onto the solidified Matrigel. Incubate at 37°C for 4-18 hours.
-
Imaging and Analysis: Visualize and capture images of the tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Cell Migration Assay (Transwell Assay)
This assay measures the chemotactic migration of cells towards a chemoattractant.
Materials:
-
Cells and culture medium
-
Transwell inserts (with appropriate pore size)
-
24-well plates
-
This compound
-
Cell stain (e.g., crystal violet or a fluorescent dye)
Procedure:
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add medium containing this compound or a chemoattractant to the lower chamber.
-
Cell Seeding: Resuspend serum-starved cells in serum-free medium and add them to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C for a duration appropriate for the cell type (typically 4-24 hours) to allow for migration.
-
Cell Staining and Quantification: Remove the non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the underside of the membrane. Elute the stain and measure the absorbance, or count the stained cells under a microscope.
Future Directions and Conclusion
The study of this compound downstream signaling is a nascent field with significant potential for new discoveries. Key areas for future research include:
-
Receptor Identification: The definitive identification of a high-affinity receptor for this compound is a critical next step. Radioligand binding assays and functional screens of orphan GPCRs will be instrumental in this endeavor.
-
Pathway Elucidation: A more detailed characterization of the intracellular signaling cascades activated by this compound is needed. This includes quantitative analysis of the phosphorylation of key signaling nodes (e.g., Akt, p38 MAPK) and the identification of downstream transcription factors and target genes.
-
Physiological and Pathophysiological Roles: Further investigation into the in vivo roles of this compound in various physiological and disease states will provide a clearer understanding of its importance as a bioactive lipid mediator.
References
- 1. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids are potent vasodilators in the canine coronary microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 11,12-DiHETE in Vascular Tone Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
11,12-dihydroxyeicosatrienoic acid (11,12-DiHETE) is a diol metabolite of arachidonic acid, formed via the cytochrome P450 (CYP) epoxygenase pathway and subsequent hydrolysis by soluble epoxide hydrolase (sEH). While initially considered an inactive metabolite of its precursor, 11,12-epoxyeicosatrienoic acid (11,12-EET), emerging evidence has established this compound as a potent endogenous vasodilator in various vascular beds. This technical guide provides an in-depth overview of the role of this compound in the regulation of vascular tone, its signaling mechanisms, and the key experimental protocols used for its investigation.
Data Presentation: Quantitative Effects of this compound on Vascular Tone
The vasodilatory potency of this compound varies across different vascular beds and species. The following tables summarize the key quantitative data from published studies.
| Vascular Bed | Species | Preparation | Pre-constrictor | EC50 / % Relaxation | Reference |
| Coronary Arterioles | Canine | Isolated Arterioles | Endothelin | EC50: ~10⁻¹⁴ M | [1] |
| Coronary Artery | Porcine | Artery Rings | Thromboxane Mimetic | 77% relaxation at 5 µM | [2] |
| Human Coronary Arterioles | Human | Isolated Arterioles | Endothelin-1 | Similar potency to 11,12-EET (67 ± 6% relaxation at 10⁻⁵ M) | [3] |
| Mesenteric Vasculature | Rat | Perfused Mesenteric Bed | Phenylephrine | Dose-dependent vasodilation | [4] |
Table 1: Vasodilatory Effects of this compound.
| Channel Type | Cell Type | Species | Method | Key Findings | Reference |
| Large-conductance Ca²⁺-activated K⁺ (BKCa) channels | Coronary Artery Smooth Muscle Cells | Rat | Patch-clamp | Potent activation of BKCa channels | |
| Large-conductance Ca²⁺-activated K⁺ (BKCa) channels | Human Coronary Arterioles Smooth Muscle | Human | Videomicroscopy | Dilation sensitive to BKCa channel blockade | [3] |
Table 2: Effects of this compound on Ion Channels.
Signaling Pathways of this compound in Vascular Tone Regulation
The primary mechanism by which this compound induces vasodilation is through the direct activation of large-conductance calcium-activated potassium (BKCa) channels on vascular smooth muscle cells (VSMCs). This leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration promotes smooth muscle relaxation and vasodilation.
While the direct effect on VSMC BKCa channels is well-established, the role of the endothelium in the response to this compound appears to be minimal. Studies have shown that removal of the endothelium does not significantly alter this compound-induced vasodilation. However, its precursor, 11,12-EET, can act on endothelial cells to induce the translocation of TRPC6 channels in a Gs-protein and PKA-dependent manner.
The conversion of 11,12-EET to this compound is catalyzed by soluble epoxide hydrolase (sEH). Inhibition of sEH can therefore modulate the levels of both lipids, with potential consequences for vascular tone. Interestingly, in some vascular beds, the vasodilatory potency of this compound is comparable to or even greater than that of 11,12-EET.
In the pulmonary circulation, the role of this compound is more complex, with some studies suggesting a potential contribution to pulmonary hypertension.
References
- 1. Epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids are potent vasodilators in the canine coronary microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional implications of a newly characterized pathway of 11,12-epoxyeicosatrienoic acid metabolism in arterial smooth muscle [pubmed.ncbi.nlm.nih.gov]
- 3. Epoxyeicosatrienoic and dihydroxyeicosatrienoic acids dilate human coronary arterioles via BKCa channels: implications for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11,12‐Epoxyeicosatrienoic acid induces vasodilator response in the rat perfused mesenteric vasculature - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 11,12-DiHETE and its Precursor 11,12-EET
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the bioactive lipid mediator 11,12-dihydroxyeicosatrienoic acid (11,12-DiHETE) and its precursor, 11,12-epoxyeicosatrienoic acid (11,12-EET). These molecules, derived from arachidonic acid, are critical signaling molecules in a variety of physiological and pathological processes, including inflammation, vascular tone, and angiogenesis. This document details their biosynthesis and metabolism, delves into their complex signaling pathways, and presents their roles in health and disease, with a particular focus on their potential as therapeutic targets. Detailed experimental protocols for their study and quantitative data on their biological activities are provided to support further research and drug development in this area.
Introduction
The cytochrome P450 (CYP) epoxygenase pathway of arachidonic acid metabolism gives rise to a family of signaling lipids known as epoxyeicosatrienoic acids (EETs). Among these, 11,12-EET has garnered significant attention for its diverse biological effects. It is a potent vasodilator and exhibits anti-inflammatory, pro-angiogenic, and cardioprotective properties.[1][2] The biological activity of 11,12-EET is tightly regulated by its rapid conversion to the less active diol, this compound, a reaction catalyzed by the enzyme soluble epoxide hydrolase (sEH).[3] Understanding the intricate interplay between 11,12-EET and this compound is crucial for elucidating their physiological roles and for the development of novel therapeutics targeting this pathway, particularly through the inhibition of sEH.[4][5]
Biosynthesis and Metabolism
The journey from the essential fatty acid, arachidonic acid, to this compound involves a two-step enzymatic process.
2.1. Formation of 11,12-EET from Arachidonic Acid
Arachidonic acid is converted to 11,12-EET by the action of CYP epoxygenases, primarily isoforms from the CYP2C and CYP2J families. This reaction involves the epoxidation of the double bond at the 11,12 position of the arachidonic acid molecule.
2.2. Conversion of 11,12-EET to this compound
The primary route of 11,12-EET metabolism and inactivation is through hydrolysis of the epoxide ring to form the corresponding vicinal diol, this compound. This reaction is predominantly catalyzed by the enzyme soluble epoxide hydrolase (sEH). While generally considered less active than its epoxide precursor, this compound has been shown to possess some biological activity, including vasodilation in certain vascular beds.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids are potent vasodilators in the canine coronary microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Sources of 11,12-DiHETE Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11,12-dihydroxyeicosatetraenoic acid (11,12-DiHETE) is a diol metabolite of arachidonic acid with emerging significance in various physiological and pathological processes. Understanding its cellular origins is crucial for elucidating its biological functions and for the development of targeted therapeutics. This technical guide provides an in-depth overview of the primary cellular sources of this compound, the key enzymatic pathways governing its synthesis, and detailed experimental protocols for its quantification. The main cellular producers include platelets, leukocytes, and endothelial cells, each utilizing distinct biochemical routes to generate this lipid mediator. This guide aims to serve as a comprehensive resource for researchers investigating the role of this compound in health and disease.
Introduction to this compound
This compound is a member of the dihydroxyeicosanoid family of lipid mediators, which are derived from the oxygenation of arachidonic acid (AA). Its biosynthesis is intricately linked to several major enzymatic pathways, including the lipoxygenase (LOX) and cytochrome P450 (CYP) pathways. The biological activities of this compound are still under investigation, but it is implicated in processes such as inflammation and vascular function. The production of this compound can occur within a single cell type or through transcellular biosynthesis, a process involving the cooperation of different cell types.
Primary Cellular Sources and Biosynthetic Pathways
The production of this compound is attributed to several key cell types, primarily within the hematopoietic and vascular systems.
Platelets: The 12-Lipoxygenase Pathway
Human platelets are a major source of this compound.[1] Upon stimulation by agonists such as thrombin or collagen, arachidonic acid is liberated from membrane phospholipids and metabolized by platelet-type 12-lipoxygenase (12-LOX).[1][2] This enzyme catalyzes the formation of 12-hydroperoxyeicosatetraenoic acid (12-HpETE), which is subsequently reduced to 12-hydroxyeicosatetraenoic acid (12-HETE). While 12-HETE is a major product, further metabolism can lead to the formation of dihydroxy derivatives, including this compound.
Endothelial Cells and Vascular Tissue: The Cytochrome P450 and Soluble Epoxide Hydrolase Pathway
In endothelial cells, the primary route to this compound involves a two-step process. First, arachidonic acid is metabolized by cytochrome P450 epoxygenases (CYP2C and CYP2J isoforms) to form epoxyeicosatrienoic acids (EETs), including 11,12-EET.[3] Subsequently, the soluble epoxide hydrolase (sEH) converts 11,12-EET to this compound.[3] Stimulation of endothelial cells with vascular endothelial growth factor (VEGF) has been shown to increase the expression of CYP2C and the production of 11,12-EET.
Leukocytes and Transcellular Biosynthesis
Leukocytes, including neutrophils and monocytes, are capable of producing a variety of dihydroxyeicosanoids. While they are major producers of other DiHETE isomers, their direct, independent production of this compound is less well-characterized. However, leukocytes play a crucial role in the transcellular biosynthesis of eicosanoids. For instance, 12-HETE released from stimulated platelets can be taken up by neutrophils and further metabolized. This intercellular cooperation can lead to the formation of various dihydroxy products. Similarly, leukocytes can release intermediates that are then processed by other cells, like platelets, to generate a diverse array of lipid mediators.
Quantitative Data on this compound Production
Quantitative data on this compound production by specific cell types is limited and varies depending on the stimulus and analytical methods used. The following tables summarize available data for related compounds, providing a comparative context.
Table 1: Production of 12-HETE by Human Platelets
| Stimulus | Concentration | 12-HETE Production (ng/106 platelets) | Reference |
| Basal | - | 0.64 ± 0.13 | |
| Thrombin | 1 U/mL | 4.87 ± 1.46 |
Table 2: Release of EETs from Stimulated Human Platelets
| Stimulus | Total EETs Released (fmol/106 cells) | Note | Reference |
| Thrombin | 5 - 7 | Includes 11,12-EET, a precursor to this compound. | |
| Platelet-Activating Factor | 5 - 7 | Includes 11,12-EET, a precursor to this compound. |
Table 3: Production of 11,12-EET by Human Umbilical Vein Endothelial Cells (HUVECs)
| Stimulus | Condition | 11,12-EET Production (pg/µg protein) | Reference |
| None (Control) | - | ~2.5 | |
| VEGF | 30 ng/mL for 24h | ~5.0 |
Note: Data for direct this compound production under these specific conditions were not available in the reviewed literature. The presented data for precursors and related metabolites offer an insight into the metabolic capacity of these cells.
Experimental Protocols
Isolation and Stimulation of Human Platelets
Objective: To obtain a pure population of washed human platelets and stimulate them to produce eicosanoids.
Materials:
-
Whole human blood collected in acid-citrate-dextrose (ACD) tubes.
-
Tyrode's buffer.
-
Prostacyclin (PGI2).
-
Thrombin or Collagen.
-
Centrifuge.
Protocol:
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Carefully collect the PRP and add PGI2 (to a final concentration of ~80 ng/mL) to prevent platelet activation during subsequent steps.
-
Centrifuge the PRP at a higher speed (e.g., 800 x g) for 10 minutes to pellet the platelets.
-
Resuspend the platelet pellet in Tyrode's buffer containing PGI2 and centrifuge again.
-
Repeat the wash step.
-
Finally, resuspend the washed platelets in Tyrode's buffer to the desired concentration (e.g., 2-5 x 108 cells/mL).
-
For stimulation, add the agonist (e.g., thrombin at 0.1-1 U/mL or collagen at 1-10 µg/mL) and incubate at 37°C for a specified time (e.g., 5-15 minutes).
-
Stop the reaction by adding a cold solution of EDTA and immediately proceed to lipid extraction.
Culture and Stimulation of Human Endothelial Cells
Objective: To culture and stimulate endothelial cells for the analysis of released eicosanoids.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Endothelial Growth Medium.
-
Vascular Endothelial Growth Factor (VEGF).
-
Phosphate-buffered saline (PBS).
Protocol:
-
Culture HUVECs in endothelial growth medium until they reach the desired confluency.
-
Before stimulation, replace the culture medium with a serum-free medium for a period of time (e.g., 4-12 hours) to reduce basal activation.
-
Stimulate the cells by adding VEGF (e.g., 50 ng/mL) to the medium and incubate at 37°C for the desired duration (e.g., 15 minutes to 24 hours).
-
Collect the cell culture supernatant for the analysis of extracellularly released lipids.
-
Wash the cells with cold PBS and lyse them for the analysis of intracellular lipids.
Lipid Extraction and Quantification by LC-MS/MS
Objective: To extract and quantify this compound from biological samples.
Materials:
-
Deuterated internal standard (e.g., this compound-d4).
-
Methanol, Acetonitrile, Acetic Acid, Hexane.
-
Solid-phase extraction (SPE) cartridges (e.g., C18).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Protocol:
-
To the collected sample (cell supernatant or cell lysate), add the deuterated internal standard.
-
Acidify the sample with acetic acid to a pH of ~4.0.
-
Perform lipid extraction using a solvent system such as a mixture of hexane and isopropanol or by solid-phase extraction. For SPE, condition the C18 cartridge with methanol and then water. Load the acidified sample, wash with a low percentage of organic solvent, and then elute the lipids with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the solvent from the eluted lipids under a stream of nitrogen.
-
Reconstitute the lipid extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
Inject the sample onto a reverse-phase C18 column and perform chromatographic separation using a gradient of water and acetonitrile/methanol, both containing a small amount of acid (e.g., 0.1% acetic acid or formic acid).
-
Detect and quantify this compound using a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM). The specific parent-to-daughter ion transition for this compound should be used for quantification relative to the deuterated internal standard.
Conclusion
The production of this compound is a complex process involving multiple cell types and enzymatic pathways. Platelets, through the 12-LOX pathway, and endothelial cells, via the CYP450-sEH pathway, are key contributors to the cellular pool of this bioactive lipid. The potential for transcellular biosynthesis further highlights the intricate network of cellular communication in the generation of eicosanoids. While quantitative data remains somewhat sparse, the provided protocols offer a robust framework for researchers to investigate the production and role of this compound in their specific experimental systems. Further research is warranted to fully elucidate the quantitative contribution of each cellular source and the precise biological functions of this compound in health and disease, which may pave the way for novel therapeutic interventions.
References
- 1. Platelets induce free and phospholipid-esterified 12-hydroxyeicosatetraenoic acid generation in colon cancer cells by delivering 12-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospholipid-esterified Eicosanoids Are Generated in Agonist-activated Human Platelets and Enhance Tissue Factor-dependent Thrombin Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epoxyeicosatrienoic acids are part of the VEGF-activated signaling cascade leading to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Metabolism and Degradation of 11,12-DiHETE
For Researchers, Scientists, and Drug Development Professionals
Abstract
11,12-dihydroxyeicosatrienoic acid (11,12-DiHETE) is a diol metabolite of arachidonic acid, formed via the cytochrome P450 epoxygenase pathway and subsequent hydrolysis. Initially considered an inactive breakdown product of its precursor, 11,12-epoxyeicosatrienoic acid (11,12-EET), emerging evidence suggests that this compound and its metabolites may possess distinct biological activities. A thorough understanding of the metabolic fate of this compound is crucial for elucidating its physiological and pathological roles and for the development of novel therapeutics targeting eicosanoid signaling pathways. This technical guide provides a comprehensive overview of the core aspects of this compound metabolism and degradation, including the key enzymatic pathways, detailed experimental protocols for its study, and available quantitative data.
Metabolic Pathways of this compound
The metabolism of this compound primarily involves its formation from 11,12-EET and its subsequent degradation through a chain-shortening process.
Formation of this compound
This compound is generated from 11,12-EET through the action of epoxide hydrolases.
-
Enzyme: Soluble epoxide hydrolase (sEH) is the principal enzyme responsible for this conversion.[1] Microsomal epoxide hydrolase (mEH) may also contribute, although sEH is considered the primary route for EETs.
-
Reaction: sEH catalyzes the hydrolysis of the epoxide group at the 11,12 position of 11,12-EET, resulting in the formation of a vicinal diol, this compound.[1]
Degradation of this compound via Peroxisomal β-Oxidation
The primary route for the degradation of this compound is through β-oxidation, a process that occurs predominantly in peroxisomes due to the modified structure of this fatty acid.[2] This pathway leads to the formation of a chain-shortened metabolite, 7,8-dihydroxy-hexadecadienoic acid (7,8-DHHD).[3]
The key enzymes involved in the peroxisomal β-oxidation of this compound are:
-
Acyl-CoA Oxidase 1 (ACOX1): This enzyme catalyzes the first and rate-limiting step, introducing a double bond between the α and β carbons of the acyl-CoA ester of this compound.[4] ACOX1 exhibits broad substrate specificity, acting on very-long-chain fatty acids.
-
D-Bifunctional Protein (DBP): This multifunctional enzyme possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. It hydrates the double bond and then oxidizes the resulting hydroxyl group to a ketone.
-
Sterol Carrier Protein 2 (SCP2) / Peroxisomal Thiolase: SCP2 is thought to be involved in the transfer of lipids within the peroxisome. The final step is catalyzed by a peroxisomal thiolase, which cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a chain-shortened acyl-CoA.
Two cycles of peroxisomal β-oxidation are required to convert the 20-carbon this compound into the 16-carbon 7,8-DHHD.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of this compound
References
An In-depth Technical Guide to Physiological Concentrations of 11,12-DiHETE
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 11,12-dihydroxyeicosatrienoic acid (11,12-DiHETE), a diol metabolite of the epoxyeicosatrienoic acid (EET) pathway. This document summarizes the current understanding of its physiological concentrations in various human biological matrices, details the experimental protocols for its quantification, and illustrates its relevant signaling pathways.
Introduction to this compound
This compound is a lipid mediator derived from arachidonic acid through the cytochrome P450 (CYP) epoxygenase pathway. Specifically, arachidonic acid is first converted to 11,12-epoxyeicosatrienoic acid (11,12-EET) by CYP enzymes. Subsequently, soluble epoxide hydrolase (sEH) metabolizes 11,12-EET into the more stable this compound. While EETs are known for their vasodilatory, anti-inflammatory, and pro-angiogenic effects, the biological role of their diol metabolites, including this compound, is an active area of research. Understanding the physiological concentrations of this compound is crucial for elucidating its function in health and disease and for the development of novel therapeutics targeting the EET metabolic pathway.
Physiological Concentrations of this compound
The quantification of this compound in biological samples presents analytical challenges due to its low endogenous concentrations and the presence of isomeric compounds. The data available for physiological concentrations in healthy individuals are limited and can vary depending on the analytical method, sample handling, and the specific population studied. The following tables summarize the available quantitative data for this compound in human biological matrices.
Table 1: Plasma Concentrations of this compound in Healthy Adults
| Population | Sample Type | Concentration (ng/mL) | Analytical Method | Reference |
| Healthy Controls | Plasma | 0.9 ± 0.3 | LC-MS/MS | [1] |
Table 2: Tissue Concentrations of this compound
| Tissue | Condition | Concentration | Analytical Method | Reference |
| Human Lung | Control | ~4 ng/g tissue (estimated from EET/DHET ratio) | Not specified | [2] |
Note: Data on the physiological concentrations of this compound in other human tissues and urine from healthy individuals are not yet well-established in the literature. The provided data from lung tissue is an estimation based on the ratio to its precursor, 11,12-EET, as absolute concentrations were not explicitly stated in the cited study. Further research is required to establish definitive reference ranges.
Biosynthesis and Metabolism of this compound
The formation of this compound is a two-step enzymatic process originating from arachidonic acid.
Figure 1: Biosynthesis of this compound from arachidonic acid.
Experimental Protocols for this compound Quantification
Accurate quantification of this compound requires sensitive and specific analytical methods, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard. Proper sample preparation is critical to minimize analyte degradation and matrix interference.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common and effective method for extracting and concentrating oxylipins, including this compound, from biological matrices.[3][4][5]
Figure 2: General workflow for solid-phase extraction of this compound.
Detailed SPE Protocol Steps:
-
Internal Standard Spiking: To a known volume of plasma or other biological fluid, add a deuterated internal standard, such as d11-11,12-DiHETE, to correct for extraction losses and matrix effects.
-
Protein Precipitation: Precipitate proteins by adding a cold organic solvent like methanol or acetonitrile. This step helps to release protein-bound lipids.
-
Centrifugation: Pellet the precipitated proteins by centrifugation.
-
SPE Cartridge Conditioning: Condition a C18 or mixed-mode SPE cartridge with methanol followed by water.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.
-
Elution: Elute the retained lipids, including this compound, with a higher concentration of organic solvent, such as methanol or ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the necessary selectivity and sensitivity for the quantification of this compound in complex biological matrices.
Typical LC-MS/MS Parameters:
-
Chromatography: Reversed-phase chromatography using a C18 column is commonly employed to separate this compound from its isomers and other lipids. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% acetic or formic acid) and an organic component (e.g., acetonitrile/methanol) is typically used.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is generally used. Detection is performed in selected reaction monitoring (SRM) mode for high specificity and sensitivity.
Table 3: Example of LC-MS/MS Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 335.2 | 167.1 |
Signaling Pathways
While the signaling pathways of 11,12-EET have been more extensively studied, emerging evidence suggests that this compound may also possess biological activity, potentially through distinct signaling mechanisms.
11,12-EET Signaling Pathway
11,12-EET is known to exert its effects through a putative G-protein coupled receptor (GPCR), likely a Gs-coupled receptor. This initiates a signaling cascade involving protein kinase A (PKA), Akt, and endothelial nitric oxide synthase (eNOS).
Figure 3: Signaling pathway of 11,12-EET leading to vasodilation and angiogenesis.
Potential Signaling of this compound
While some studies suggest that this compound is less active than its parent epoxide, 11,12-EET, others indicate that it may have distinct biological effects. There is some evidence to suggest that this compound might act through a Gi-protein coupled mechanism, potentially antagonizing the effects of 11,12-EET. However, the specific receptors and downstream signaling pathways for this compound are not yet fully elucidated and require further investigation.
Conclusion
This compound is an important metabolite of the CYP-epoxygenase pathway. This guide has summarized the currently available data on its physiological concentrations, provided an overview of the analytical methods for its quantification, and detailed the known signaling pathways of its precursor, 11,12-EET. The limited data on the absolute concentrations of this compound in healthy human populations highlight the need for further research in this area. Establishing robust reference ranges will be critical for understanding its role in human health and disease and for evaluating the therapeutic potential of modulating the sEH enzyme. The detailed experimental protocols provided herein offer a foundation for researchers to accurately measure this and other related lipid mediators. Continued investigation into the specific signaling pathways of this compound will be essential for a complete understanding of the biological consequences of the EET metabolic cascade.
References
The Role of 11,12-DiHETE in Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
11,12-dihydroxyeicosatrienoic acid (11,12-DiHETE) is a diol metabolite of arachidonic acid, formed via the cytochrome P450 (CYP) epoxygenase pathway and subsequent hydrolysis of its precursor, 11,12-epoxyeicosatrienoic acid (11,12-EET), by soluble epoxide hydrolase (sEH). While initially considered an inactive metabolite, emerging evidence suggests that this compound, along with its precursor 11,12-EET, plays a significant role in regulating vascular function, including the complex process of angiogenesis. This technical guide provides an in-depth overview of the current understanding of this compound's pro-angiogenic functions, its underlying signaling mechanisms, and the experimental methodologies used to elucidate its role.
Pro-Angiogenic Effects of this compound
This compound, often in concert with 11,12-EET, has been demonstrated to promote several key events in the angiogenic cascade, including endothelial cell proliferation, migration, and tube formation. The pro-angiogenic activity of 11,12-EET is enantiomer-specific, with 11(R),12(S)-EET being the more potent enantiomer in stimulating endothelial cell migration and tube formation[1][2].
Quantitative Data on this compound-Mediated Angiogenesis
The following tables summarize the quantitative data from studies investigating the pro-angiogenic effects of 11,12-EET, the immediate precursor to this compound.
| Table 1: Effect of 11,12-EET on Neovasculogenesis of Human Endothelial Progenitor Cells (hEPCs) | | :--- | :--- | | Concentration of 11,12-EET | Fold Increase in Neovascularization | | 3 nM | ~1.36 | | 30 nM | ~1.50 | | 50 nM | ~1.61 | | Data extracted from a study on hEPCs. The assay measured the formation of tube-like structures.[3] |
| Table 2: Effect of 11(R),12(S)-EET on Endothelial Cell Migration | | :--- | :--- | | Concentration | Observation | | 30 nM | Maximal migratory response observed | | Data from a study on primary cultures of human endothelial cells.[2] |
Signaling Pathways of this compound in Angiogenesis
The pro-angiogenic effects of this compound and its precursor 11,12-EET are mediated through a complex signaling network initiated by the activation of a putative Gs-protein coupled receptor (GPCR) on the surface of endothelial cells.[1]
Gs-PKA Signaling Axis
Activation of the Gs-coupled receptor by 11,12-EET leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA). The activation of this Gs-PKA axis is a critical upstream event in the signaling cascade.
Downstream Effector Pathways
Downstream of PKA, two major signaling pathways are implicated in mediating the pro-angiogenic effects of this compound/EET: the PI3K/Akt/eNOS pathway and the ERK1/2 pathway.
-
PI3K/Akt/eNOS Pathway: 11,12-EET has been shown to induce the phosphorylation and activation of phosphoinositide 3-kinase (PI3K), which in turn activates Akt (also known as Protein Kinase B). Activated Akt then phosphorylates and activates endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO), a key signaling molecule in angiogenesis. There is also evidence of crosstalk between PKA and the PI3K/Akt pathway, where PKA can contribute to the activation of Akt.
-
ERK1/2 Pathway: The extracellular signal-regulated kinase 1/2 (ERK1/2) pathway is another important downstream target. 11,12-EET has been demonstrated to induce the phosphorylation and activation of ERK1/2 in endothelial cells.
The activation of these pathways ultimately leads to the regulation of downstream targets involved in cell proliferation, migration, and survival, including the upregulation of cyclin D1 and cyclin-dependent kinase 4 (CDK4), and the activation of nuclear factor kappa B (NF-κB).
Signaling Pathway Diagrams
Figure 1: 11,12-EET initiates signaling via a Gs-coupled receptor and PKA.
Figure 2: Downstream effector pathways activated by 11,12-EET signaling.
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the role of this compound in angiogenesis.
Endothelial Cell Migration Assay (Scratch Wound Assay)
This assay is used to assess the effect of this compound on the directional migration of endothelial cells in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells
-
Complete endothelial cell growth medium
-
Serum-free basal medium
-
This compound stock solution (in ethanol or DMSO)
-
6-well or 12-well tissue culture plates
-
p200 pipette tips
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Procedure:
-
Seed HUVECs in 6-well or 12-well plates and culture until they form a confluent monolayer.
-
Create a "scratch" or wound in the cell monolayer using a sterile p200 pipette tip.
-
Gently wash the wells with PBS to remove detached cells and debris.
-
Replace the medium with serum-free basal medium containing various concentrations of this compound or vehicle control.
-
Incubate the plates at 37°C and 5% CO2.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours).
-
Quantify cell migration by measuring the change in the width of the scratch over time using image analysis software (e.g., ImageJ).
Figure 3: Workflow for the endothelial cell scratch wound assay.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix in response to this compound.
Materials:
-
HUVECs or other endothelial cells
-
Complete endothelial cell growth medium
-
Serum-free basal medium
-
This compound stock solution
-
Matrigel® Basement Membrane Matrix (or similar)
-
96-well tissue culture plates
-
Calcein AM (for fluorescent visualization, optional)
-
Microscope with a camera
Procedure:
-
Thaw Matrigel on ice overnight at 4°C.
-
Coat the wells of a pre-chilled 96-well plate with a thin layer of Matrigel and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest and resuspend HUVECs in serum-free basal medium containing various concentrations of this compound or vehicle control.
-
Seed the HUVEC suspension onto the solidified Matrigel.
-
Incubate the plate at 37°C and 5% CO2 for 4-18 hours.
-
Visualize and capture images of the tube-like structures using a phase-contrast or fluorescence microscope (if using Calcein AM).
-
Quantify tube formation by measuring parameters such as total tube length, number of branch points, and number of loops using image analysis software.
Figure 4: Workflow for the endothelial cell tube formation assay.
In Vivo Matrigel Plug Assay
This in vivo assay assesses the angiogenic potential of this compound by measuring the formation of new blood vessels into a subcutaneously implanted Matrigel plug.
Materials:
-
Matrigel® Basement Membrane Matrix
-
This compound
-
Heparin (optional, to prevent clotting)
-
Basic Fibroblast Growth Factor (bFGF) or Vascular Endothelial Growth Factor (VEGF) as a positive control
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Syringes and needles
-
Hemoglobin assay kit (e.g., Drabkin's reagent) or antibodies for immunohistochemistry (e.g., anti-CD31)
Procedure:
-
Thaw Matrigel on ice and mix with this compound, heparin, and/or growth factors. Keep the mixture on ice to prevent premature solidification.
-
Anesthetize the mice and subcutaneously inject the Matrigel mixture into the dorsal flank. The Matrigel will form a solid plug at body temperature.
-
After a set period (e.g., 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.
-
Quantify angiogenesis by:
-
Hemoglobin content: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay. The amount of hemoglobin is proportional to the extent of vascularization.
-
Immunohistochemistry: Fix, embed, and section the plugs. Stain the sections with an endothelial cell-specific marker (e.g., CD31) to visualize and quantify blood vessels.
-
Figure 5: Workflow for the in vivo Matrigel plug assay.
Conclusion and Future Directions
This compound, in conjunction with its precursor 11,12-EET, has emerged as a significant pro-angiogenic lipid mediator. Its ability to stimulate endothelial cell proliferation, migration, and tube formation is orchestrated through a Gs-coupled receptor and the subsequent activation of the PKA, PI3K/Akt/eNOS, and ERK1/2 signaling pathways. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced roles of this compound in angiogenesis.
Future research should focus on the definitive identification and characterization of the putative endothelial EET receptor. A deeper understanding of the crosstalk and integration of the downstream signaling pathways will also be crucial. Furthermore, exploring the therapeutic potential of modulating the this compound/EET pathway, for instance through the development of stable EET analogs or sEH inhibitors, holds promise for the development of novel pro-angiogenic therapies for ischemic diseases and tissue regeneration. Conversely, antagonizing this pathway could represent a strategy for anti-angiogenic therapies in cancer and other diseases characterized by excessive neovascularization.
References
- 1. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neovasculogenic effect of 11,12-epoxyeicosatrienoic acid involves the Akt/eNOS signaling pathways in human endothelial progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Role of 11,12-Dihydroxyeicosatrienoic Acid (11,12-DiHETE) in Cellular Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11,12-dihydroxyeicosatrienoic acid (11,12-DiHETE) is a primary metabolite of the epoxyeicosatrienoic acid (EET), 11,12-EET, formed via the action of soluble epoxide hydrolase (sEH). While EETs are recognized as potent signaling lipids with diverse biological activities, including the modulation of cell proliferation, the specific role of this compound has been considered to be that of a less active breakdown product. However, emerging evidence suggests a more complex and context-dependent function. This technical guide provides a comprehensive overview of the current understanding of this compound's effect on cell proliferation, detailing its metabolic context, the contrasting proliferative effects of its precursor, and the limited but insightful direct evidence of its own activity. We present available quantitative data, detailed experimental methodologies, and signaling pathway diagrams to facilitate further research and drug development efforts targeting this metabolic axis.
Introduction: The Cytochrome P450-Epoxygenase Pathway and its Metabolites
Arachidonic acid, a key polyunsaturated fatty acid, is metabolized through three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) epoxygenase pathways. The CYP epoxygenase pathway generates four regioisomers of epoxyeicosatrienoic acids (EETs): 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. These EETs are potent lipid mediators involved in the regulation of vascular tone, inflammation, and angiogenesis.
The biological activity of EETs is tightly regulated by their metabolic conversion to the corresponding dihydroxyeicosatrienoic acids (DiHETEs) by the enzyme soluble epoxide hydrolase (sEH). This conversion has been traditionally viewed as an inactivation step. This guide focuses specifically on this compound, the diol metabolite of 11,12-EET, and its role in cell proliferation.
The Metabolic Conversion of 11,12-EET to this compound
The formation of this compound from its parent epoxide, 11,12-EET, is a critical step in eicosanoid metabolism. This biotransformation is catalyzed by soluble epoxide hydrolase (sEH), an enzyme ubiquitously expressed in various tissues.
Contrasting Effects of the Precursor, 11,12-EET, on Cell Proliferation
To understand the potential role of this compound, it is crucial to first examine the well-documented and often contrasting effects of its precursor, 11,12-EET, on cell proliferation. The activity of 11,12-EET is highly cell-type specific.
Pro-proliferative Effects of 11,12-EET in Cancer Cells
In various cancer cell lines, 11,12-EET has been shown to promote proliferation. This effect is often mediated through the activation of key pro-survival and pro-growth signaling pathways.
Anti-proliferative Effects of 11,12-EET in Vascular Smooth Muscle Cells
In contrast to its effects on cancer cells, 11,12-EET can inhibit the proliferation of vascular smooth muscle cells (VSMCs). This anti-proliferative action is a key component of its vasoprotective properties.
Direct Effects of this compound on Cell Proliferation: Limited and Contrasting Evidence
Direct investigation into the effects of this compound on cell proliferation has yielded limited and, at times, conflicting results. It is generally considered less biologically active than its epoxide precursor; however, it is not entirely inert.
Lack of Effect on Endothelial Cell Migration and Angiogenesis
A significant study investigating the biological actions of 11,12-EET and its metabolites in endothelial cells found that, unlike its precursor, 11,12-dihydroxyeicosatrienoic acid was without effect on endothelial cell migration and tube formation [1]. These processes are intrinsically linked to cell proliferation during angiogenesis.
Potent Vasodilatory Activity Suggests Biological Relevance
Contrary to the notion of it being an inactive metabolite, this compound has been shown to be as potent a vasodilator as 11,12-EET in porcine coronary arteries and human coronary arterioles.[2][3] This potent bioactivity in the vasculature suggests that this compound may have other, as yet uncharacterized, cellular effects and should not be summarily dismissed as inactive.
Quantitative Data Summary
The available quantitative data on the direct effects of this compound on cell proliferation is sparse. The following table summarizes the key findings regarding the activity of this compound in comparison to its precursor, 11,12-EET.
| Compound | Cell Type | Assay | Concentration | Effect on Proliferation/Related Process | Reference |
| This compound | Endothelial Cells | Migration & Tube Formation | Not specified | No effect | [1] |
| 11,12-EET | Endothelial Cells | Migration & Tube Formation | Not specified | Stimulatory | [1] |
| This compound | Porcine Coronary Artery | Vasodilation | 5 µM | Potent vasorelaxation (77%) | |
| 11,12-EET | Porcine Coronary Artery | Vasodilation | 5 µM | Potent vasorelaxation (64%) | |
| This compound | Human Coronary Arterioles | Vasodilation | 10⁻⁵ M | Potent dilation | |
| 11,12-EET | Human Coronary Arterioles | Vasodilation | 10⁻⁵ M | Potent dilation |
Experimental Protocols
Detailed methodologies are critical for the replication and extension of research in this area. Below are generalized protocols for key assays used to assess cell proliferation.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Workflow:
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound or vehicle control and incubate for a desired period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Wound Healing (Scratch) Assay
This assay is used to assess cell migration, a key component of proliferation in many contexts.
Workflow:
Protocol:
-
Cell Seeding: Seed cells in a culture plate to create a confluent monolayer.
-
Wound Creation: Create a "scratch" in the monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and add fresh media containing this compound or vehicle control.
-
Imaging: Capture images of the scratch at time zero and at regular intervals thereafter.
-
Analysis: Measure the area of the scratch at each time point to quantify the rate of wound closure.
Discussion and Future Directions
The current body of evidence suggests that this compound does not share the same pro-proliferative or pro-angiogenic activities as its parent compound, 11,12-EET, at least in endothelial cells. However, its potent vasodilatory effects indicate that it is a biologically active molecule. The dichotomous nature of 11,12-EET's proliferative effects (pro-proliferative in cancer, anti-proliferative in VSMCs) underscores the importance of not making broad generalizations about the activity of its metabolites.
Future research should focus on directly assessing the dose-dependent and time-course effects of this compound on the proliferation of a wider range of cell types, particularly cancer cells and vascular smooth muscle cells. Elucidating the specific signaling pathways modulated by this compound in these cell types is also a critical next step. Such studies will be invaluable in determining whether this compound is a benign metabolite or a bioactive lipid with its own unique signaling properties and therapeutic potential.
Conclusion
This compound exists at a crucial metabolic juncture in the CYP450 epoxygenase pathway. While often overshadowed by its more extensively studied precursor, 11,12-EET, its own biological activities are beginning to be appreciated. The current evidence, though limited, suggests that this compound does not promote endothelial cell proliferation and migration. However, its significant vasodilatory activity warrants a more thorough investigation into its potential effects on other cell types and its role in both physiological and pathological processes. This technical guide serves as a foundational resource to stimulate and guide further inquiry into the nuanced role of this compound in cell proliferation and its potential as a target for therapeutic intervention.
References
- 1. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Epoxyeicosatrienoic and dihydroxyeicosatrienoic acids dilate human coronary arterioles via BKCa channels: implications for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 11,12-DiHETE in Biological Matrices by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
11,12-dihydroxyeicosatrienoic acid (11,12-DiHETE) is a diol metabolite of 11,12-epoxyeicosatrienoic acid (11,12-EET), an important lipid signaling molecule derived from the cytochrome P450 (CYP) pathway of arachidonic acid metabolism.[1][2] The conversion of 11,12-EET to this compound is catalyzed by soluble epoxide hydrolase (sEH).[3] While EETs are known for their potent vasodilatory and anti-inflammatory effects, their rapid conversion to DiHETEs has been traditionally viewed as a mechanism of inactivation.[2] However, emerging evidence suggests that this compound and other DiHETEs may possess their own biological activities, contributing to the regulation of vascular tone and other physiological processes.[2]
Accurate and sensitive quantification of this compound is crucial for understanding its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of eicosanoids due to its high selectivity, sensitivity, and ability to multiplex. This application note provides a detailed protocol for the measurement of this compound in biological samples using LC-MS/MS.
Signaling Pathway and Experimental Workflow
The formation of this compound is a key step in the metabolism of arachidonic acid-derived epoxides. The following diagrams illustrate the signaling pathway and the general experimental workflow for its quantification.
Quantitative Data
The following tables summarize the key parameters for the LC-MS/MS analysis of this compound. These values are compiled from various validated methods and should be optimized for the specific instrumentation used.
Table 1: Mass Spectrometry Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) | Ionization Mode |
| This compound | 337.2 | 167.1 | -25 | -40 | Negative |
| This compound-d11 (IS) | 348.2 | 176.1 | Optimized | Optimized | Negative |
Note: Collision energy and declustering potential are instrument-dependent and require optimization. A deuterated internal standard (IS) such as this compound-d11 is recommended for accurate quantification.
Table 2: Chromatographic Conditions
| Parameter | Description |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Acetic Acid or 0.02% Formic Acid in Water |
| Mobile Phase B | Acetonitrile/Methanol (90:10, v/v) with 0.1% Acetic Acid or Acetonitrile/Isopropanol (50:50, v/v) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| Gradient | A multi-step gradient is typically used to separate various eicosanoids. A representative gradient starts at ~20-30% B, increases to ~65-70% B over 10-15 minutes, then ramps up to >95% B for a column wash, followed by re-equilibration. |
Experimental Protocols
Sample Preparation (Solid-Phase Extraction)
This protocol is a general guideline for extracting eicosanoids from biological fluids like plasma or serum.
Materials:
-
Biological sample (e.g., 500 µL plasma)
-
Deuterated internal standard (IS) solution (e.g., this compound-d11)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
0.1% Formic Acid or Acetic Acid solution
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or Strata-X)
-
Nitrogen evaporator
-
Vortex mixer and centrifuge
Procedure:
-
Thaw biological samples on ice.
-
Spike the sample with 10 µL of the internal standard mixture. Vortex briefly.
-
Acidify the sample to a pH of ~3 by adding a dilute acid (e.g., 10% acetic acid). This protonates the carboxylic acid group of the analytes for better retention on the SPE column.
-
Condition the SPE cartridge: Sequentially wash the cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the sample: Apply the acidified sample to the conditioned SPE cartridge.
-
Wash the cartridge: Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.
-
Elute the analytes: Elute the eicosanoids with 1-2 mL of methanol into a clean collection tube.
-
Dry down: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the dried extract in 50-100 µL of the initial mobile phase (e.g., 60:40 water:acetonitrile with 0.02% formic acid).
-
Vortex and centrifuge to pellet any insoluble material. Transfer the supernatant to an LC vial for analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Procedure:
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Set up the mass spectrometer to operate in negative ionization mode.
-
Use the Multiple Reaction Monitoring (MRM) mode for data acquisition, using the transitions specified in Table 1.
-
Inject the reconstituted sample onto the LC column.
-
Acquire data across the entire chromatographic run.
Data Analysis and Quantification
-
Integrate the chromatographic peaks for this compound and its deuterated internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Prepare a calibration curve by analyzing a series of standards with known concentrations of this compound and a fixed concentration of the internal standard.
-
Plot the peak area ratio against the concentration of the standards and perform a linear regression.
-
Use the regression equation to calculate the concentration of this compound in the unknown samples.
Method Validation and Performance
A validated method should demonstrate acceptable linearity, accuracy, precision, and sensitivity.
-
Linearity: The calibration curve should have a correlation coefficient (R²) of >0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations. The accuracy should be within 85-115% of the nominal value, and the coefficient of variation (CV) for precision should be <15%.
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision, typically with a signal-to-noise ratio >10. For eicosanoids, LOQs in the low pg/mL to ng/mL range are often achievable.
Conclusion
This application note provides a comprehensive framework for the robust and sensitive quantification of this compound by LC-MS/MS. The detailed protocol for sample preparation and the specified instrumental parameters offer a solid starting point for researchers. Proper method development and validation are essential to ensure high-quality, reliable data for elucidating the role of this compound in health and disease.
References
- 1. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional implications of a newly characterized pathway of 11,12-epoxyeicosatrienoic acid metabolism in arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of 11,12-DiHETE in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
11,12-dihydroxyeicosatrienoic acid (11,12-DiHETE) is a diol metabolite of 11,12-epoxyeicosatrienoic acid (11,12-EET), which is produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases. The conversion of 11,12-EET to this compound is catalyzed by the soluble epoxide hydrolase (sEH). These lipid mediators are involved in a variety of biological processes, including the regulation of vascular tone and inflammation.[1][2] Accurate and precise quantification of this compound in plasma is crucial for understanding its physiological and pathological roles and for the development of novel therapeutics targeting the arachidonic acid cascade. This document provides detailed protocols for the quantitative analysis of this compound in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[3]
Signaling Pathway of this compound Formation
The formation of this compound is an integral part of the cytochrome P450 epoxygenase pathway of arachidonic acid metabolism. This pathway is a key source of bioactive lipid mediators.
Caption: Formation of this compound from arachidonic acid.
Experimental Protocols
Plasma Sample Preparation
The accurate quantification of this compound in plasma necessitates efficient extraction and purification to remove interfering substances such as proteins and phospholipids. Both solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly employed methods.
a. Solid-Phase Extraction (SPE) Protocol
This protocol is adapted from methodologies that have demonstrated good recovery for dihydroxy eicosanoids.[4]
-
Plasma Preparation: Thaw frozen plasma samples on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any precipitates.
-
Internal Standard Spiking: To 1 mL of plasma, add an appropriate amount of a deuterated internal standard (e.g., this compound-d8) to a final concentration of 10 ng/mL.
-
Protein Precipitation and Hydrolysis (Optional): Add 2 mL of cold methanol containing an antioxidant (e.g., 0.02% butylated hydroxytoluene, BHT) to precipitate proteins. For analysis of total this compound (free and esterified), a saponification step with NaOH can be included prior to extraction.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
b. Liquid-Liquid Extraction (LLE) Protocol
LLE is an alternative method for sample preparation.
-
Plasma Preparation and Internal Standard Spiking: Follow steps 1 and 2 of the SPE protocol.
-
Acidification: Acidify the plasma sample to a pH of approximately 3.5 with 1 M formic acid.
-
Extraction: Add 3 volumes of ethyl acetate to the acidified plasma. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Collection of Organic Phase: Carefully transfer the upper organic layer to a clean tube.
-
Drying and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
a. Liquid Chromatography (LC) Conditions
The following conditions are a starting point and may require optimization based on the specific LC system and column used.
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 150 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.02% formic acid |
| Mobile Phase B | Acetonitrile/Isopropanol (50:50, v/v) |
| Gradient | 0-6 min: 20% B; 6-6.5 min: increase to 55% B; 6.5-10 min: hold at 55% B; 10-12 min: increase to 100% B; 12-13 min: hold at 100% B; 13-13.5 min: decrease to 20% B; 13.5-16 min: hold at 20% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
b. Mass Spectrometry (MS) Conditions
A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is typically used for the quantification of this compound.
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Ion Spray Voltage | -4000 V |
| Source Temperature | 500°C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition | m/z 337 -> 167 |
| Collision Energy | Optimized for the specific instrument, typically -15 to -35 V |
| Declustering Potential | Optimized for the specific instrument, typically -30 to -100 V |
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of this compound in plasma.
Caption: Workflow for this compound analysis in plasma.
Data Presentation
The quantitative data should be summarized in clear and concise tables. Below are examples of tables for presenting recovery data and plasma concentrations.
Table 1: Recovery of this compound using different extraction methods.
| Extraction Method | Mean Recovery (%) | Standard Deviation (%) |
| Solid-Phase Extraction (C18) | 75-100 | Varies |
| Liquid-Liquid Extraction (Ethyl Acetate) | Varies | Varies |
Note: Recovery rates can be influenced by the specific protocol and matrix effects. It is essential to validate the chosen method.
Table 2: Reported concentrations of this compound in human plasma.
| Condition | Concentration Range | Reference |
| Healthy Individuals | Not consistently reported, often below limit of detection | |
| Pregnancy-Induced Hypertension | Increased compared to healthy pregnant women | |
| Type II Diabetes | Potentially elevated as metabolites of increased EpETrEs |
Note: The concentration of this compound in plasma is typically very low (in the pM to nM range) and can vary significantly based on the physiological or pathological state of the individual.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the quantitative analysis of this compound in plasma. The use of LC-MS/MS with appropriate sample preparation is essential for achieving the sensitivity and selectivity required for accurate quantification of this low-abundance lipid mediator. Adherence to a validated protocol and careful data analysis are critical for obtaining reliable results that can contribute to a better understanding of the role of this compound in health and disease.
References
- 1. Functional implications of a newly characterized pathway of 11,12-epoxyeicosatrienoic acid metabolism in arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
Application Notes and Protocols for 11,12-DiHETE ELISA Kit
These application notes provide a detailed protocol and validation data for the quantitative determination of 11,12-dihydroxyeicosatrienoic acid (11,12-DiHETE) in biological samples using a competitive enzyme-linked immunosorbent assay (ELISA) kit. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a diol metabolite formed from 11,12-epoxyeicosatrienoic acid (11,12-EET) by the enzyme soluble epoxide hydrolase (sEH).[1][2] 11,12-EET, an epoxy fatty acid derived from arachidonic acid via the cytochrome P450 epoxygenase pathway, is known for its anti-inflammatory and analgesic properties.[1][3] The conversion of 11,12-EET to this compound is a critical step in eicosanoid metabolism, as this compound often exhibits reduced biological activity compared to its EET precursor and is sometimes considered pro-inflammatory.[3] The sEH pathway is a therapeutic target for managing pain and inflammation. Elevated levels of this compound have been correlated with hypertension in animal models, making its quantification valuable for cardiovascular research. This competitive ELISA kit provides a sensitive and specific method for measuring this compound in various biological samples.
Principle of the Assay
This assay is a competitive ELISA based on the competition between this compound in the sample and a fixed amount of horseradish peroxidase (HRP) labeled this compound for a limited number of binding sites on a microplate pre-coated with an anti-11,12-DiHETE antibody. During incubation, the this compound from the sample competes with the this compound-HRP conjugate for binding to the antibody. After a washing step to remove unbound components, a substrate solution (TMB) is added. The color development is inversely proportional to the amount of this compound in the sample. The reaction is stopped by the addition of an acid, and the absorbance is measured at 450 nm. The concentration of this compound in the samples is determined by comparing their absorbance to a standard curve generated from known concentrations of this compound.
Signaling Pathway of this compound Formation
Figure 1. Formation of this compound from Arachidonic Acid.
Kit Validation Data
The following table summarizes the validation data for a typical this compound ELISA kit. Please refer to the specific kit's manual for detailed performance characteristics.
| Parameter | Value |
| Assay Type | Competitive ELISA |
| Sample Types | Serum, plasma, tissue homogenates, cell lysates, other biological fluids |
| Test Range | 1.56 ng/ml - 100 ng/ml |
| Sensitivity | 0.94 ng/ml |
| Intra-Assay Precision (CV%) | Data not consistently available across all suppliers. Typically <10%. |
| Inter-Assay Precision (CV%) | Data not consistently available across all suppliers. Typically <15%. |
| Cross-Reactivity | No significant cross-reactivity or interference with this compound analogues is generally observed, but specific cross-reactivity data should be consulted from the kit manufacturer. |
Experimental Protocol
Materials Provided
-
Anti-11,12-DiHETE Coated 96-well Plate
-
This compound Standard
-
This compound-HRP Conjugate
-
Sample Dilution Buffer
-
Wash Buffer Concentrate
-
TMB Substrate
-
Stop Solution
Materials Required but Not Provided
-
Deionized or distilled water
-
Pipettes and pipette tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Vortex mixer
-
Tubes for standard and sample dilutions
-
Organic solvents (e.g., ethyl acetate, ethanol) for sample extraction
-
Nitrogen or argon gas for drying
-
Centrifuge
Sample Preparation
Proper sample preparation is crucial for accurate results. The following are general guidelines; optimization may be required for specific sample types.
For Plasma/Serum:
-
Collect blood and prepare plasma or serum according to standard procedures.
-
Acidify the sample to pH ~3-4 with acetic acid.
-
Extract the lipids by adding an equal volume of ethyl acetate. Vortex thoroughly and centrifuge.
-
Collect the upper organic phase. Repeat the extraction two more times.
-
Pool the organic phases and evaporate to dryness under a stream of nitrogen or argon gas.
-
Reconstitute the dried extract in a small volume of ethanol or DMF, and then dilute with Sample Dilution Buffer before performing the assay.
For Tissue Homogenates:
-
Homogenize the tissue in water.
-
Acidify the homogenate with acetic acid.
-
Perform the ethyl acetate extraction as described for plasma/serum.
-
Dry the pooled organic phase.
-
Reconstitute the extract as described above. For some tissues, a saponification step may be necessary to free conjugated this compound.
For Cell Culture Supernatants/Lysates:
-
Collect cell culture supernatant or lyse cells.
-
Proceed with acidification and extraction as for plasma/serum.
Assay Procedure
-
Reagent Preparation: Bring all reagents to room temperature before use. Prepare working solutions of the Wash Buffer and Sample Dilution Buffer from the provided concentrates.
-
Standard Preparation: Prepare a serial dilution of the this compound standard in Sample Dilution Buffer to create a standard curve.
-
Plate Loading:
-
Add 200 µl of Sample Dilution Buffer to the blank wells.
-
Add 100 µl of Sample Dilution Buffer to the maximum binding (B0) wells.
-
Add 100 µl of each standard and sample to the appropriate wells.
-
-
HRP Conjugate Addition: Add 100 µl of the diluted this compound-HRP conjugate to all wells except the blank wells.
-
Incubation: Incubate the plate for the time specified in the kit manual (typically 1-2 hours at room temperature or 37°C).
-
Washing: Wash the plate 3-5 times with the prepared Wash Buffer.
-
Substrate Addition: Add 100 µl of TMB Substrate to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µl of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.
Data Analysis
-
Calculate the average absorbance for each set of standards, controls, and samples.
-
Subtract the average absorbance of the blank from all other readings.
-
Calculate the percentage of binding for each standard and sample using the following formula: %B/B0 = [(Sample or Standard OD) / (B0 OD)] x 100
-
Plot the %B/B0 for the standards against their concentration on a log-logit or four-parameter logistic curve fit.
-
Determine the concentration of this compound in the samples by interpolating from the standard curve.
-
Multiply the calculated concentration by the dilution factor used during sample preparation to obtain the final concentration in the original sample.
Experimental Workflow
Figure 2. Step-by-step workflow for the this compound ELISA.
References
- 1. Frontiers | Epoxy-Oxylipins and Soluble Epoxide Hydrolase Metabolic Pathway as Targets for NSAID-Induced Gastroenteropathy and Inflammation-Associated Carcinogenesis [frontiersin.org]
- 2. eaglebio.com [eaglebio.com]
- 3. Targeting the soluble epoxide hydrolase pathway as a novel therapeutic approach for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 11,12-DiHETE in In Vitro Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions, including tumor growth and metastasis. The study of compounds that modulate angiogenesis is therefore of significant interest in drug discovery and development. 11,12-dihydroxyeicosatrienoic acid (11,12-DiHETE) is a diol metabolite of arachidonic acid formed via the cytochrome P450 epoxygenase pathway and subsequent hydrolysis by soluble epoxide hydrolase. While its precursor, 11,12-epoxyeicosatrienoic acid (11,12-EET), has been shown to be pro-angiogenic, the direct role of this compound in angiogenesis is less clear and appears to be context-dependent. These application notes provide a comprehensive overview and detailed protocols for assessing the effects of this compound in key in vitro angiogenesis assays.
Mechanism of Action and Signaling Pathways
The pro-angiogenic effects of the precursor molecule, 11,12-EET, are primarily mediated through a Gs protein-coupled receptor, leading to the activation of Protein Kinase A (PKA). Downstream of this, signaling cascades involving Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase 1/2 (ERK1/2) are activated, promoting endothelial cell migration, proliferation, and tube formation.[1][2] In contrast, studies have shown that this compound, at a concentration of 5 µM, was ineffective in inducing tube formation in primary cultures of human endothelial cells, suggesting it may not share the same pro-angiogenic activity as its precursor in all contexts.[3]
Below is a diagram illustrating the proposed signaling pathway for 11,12-EET-induced angiogenesis. The potential point of action for this compound, or lack thereof, can be investigated using the provided protocols.
Proposed signaling pathway for 11,12-EET-induced angiogenesis.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of 11,12-EET and this compound on in vitro angiogenesis.
Table 1: Effect of 11,12-EET on Neovascularization of Human Endothelial Progenitor Cells (hEPCs)
| Concentration | Fold Increase in Neovascularization (Mean ± SD) |
| 3 nM | 1.36 ± 0.1 |
| 30 nM | 1.50 ± 0.12 |
| 50 nM | 1.61 ± 0.15 |
| Data from a study on human endothelial progenitor cells (hEPCs) showing a dose-dependent increase in neovascularization after 8 hours of treatment with 11,12-EET.[2] |
Table 2: Effect of this compound on Endothelial Cell Tube Formation
| Compound | Concentration | Cell Type | Assay Duration | Result |
| (±)-11,12-DiHETE | 5 µM | Primary Human Endothelial Cells | 4 hours | Ineffective in inducing tube formation |
| (±)-11,12-EET at the same concentration significantly increased tube formation in the same study.[3] |
Experimental Protocols
The following are detailed protocols for key in vitro angiogenesis assays, adapted for the evaluation of this compound.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract.
Workflow for the endothelial cell tube formation assay.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells
-
Endothelial Growth Medium (EGM-2)
-
Basement Membrane Extract (BME), growth factor reduced
-
96-well tissue culture plates
-
This compound stock solution (in a suitable solvent like ethanol or DMSO)
-
Vehicle control (same solvent as this compound)
-
Positive control (e.g., VEGF)
-
Calcein AM (for fluorescent visualization)
-
Inverted microscope with imaging capabilities
Protocol:
-
Plate Coating: Thaw BME on ice. Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate. Ensure the entire surface of the well is covered.
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Cell Seeding: Harvest endothelial cells and resuspend them in EGM-2 at a concentration of 2 x 10^5 cells/mL.
-
Treatment: Prepare serial dilutions of this compound in EGM-2. Also prepare wells with vehicle control and a positive control (e.g., VEGF at 30 ng/mL).
-
Plating: Add 100 µL of the cell suspension to each well of the BME-coated plate.
-
Treatment Application: Immediately add the prepared this compound dilutions, vehicle control, and positive control to the respective wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours. Monitor tube formation periodically.
-
Visualization and Quantification:
-
For visualization, tubes can be observed directly under a phase-contrast microscope.
-
For quantitative analysis, cells can be labeled with Calcein AM (2 µg/mL) for 30 minutes before imaging.
-
Capture images from at least three different fields per well.
-
Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Scratch Wound Healing Assay (Migration Assay)
This assay measures the rate of cell migration to close a "wound" created in a confluent monolayer of cells.
Workflow for the scratch wound healing assay.
Materials:
-
HUVECs or other suitable endothelial cells
-
EGM-2
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
This compound stock solution
-
Vehicle control
-
Positive control (e.g., VEGF)
-
Inverted microscope with a camera and image analysis software
Protocol:
-
Cell Seeding: Seed endothelial cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Creating the Scratch: Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of each well.
-
Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove any detached cells.
-
Treatment: Add fresh EGM-2 containing the desired concentrations of this compound, vehicle control, or positive control to the respective wells.
-
Imaging (Time 0): Immediately capture images of the scratch in each well using an inverted microscope at 4x or 10x magnification. Mark the location of the images to ensure the same fields are captured at later time points.
-
Incubation and Imaging: Incubate the plate at 37°C and 5% CO2. Acquire images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).
-
Quantification: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area for each condition.
Transwell Migration Assay (Chemotaxis Assay)
This assay evaluates the chemotactic potential of a substance by measuring the migration of cells through a porous membrane towards a chemoattractant.
Workflow for the Transwell migration assay.
Materials:
-
HUVECs or other suitable endothelial cells
-
EGM-2
-
Serum-free endothelial basal medium (EBM-2)
-
24-well Transwell inserts (8 µm pore size)
-
This compound stock solution
-
Vehicle control
-
Positive control (e.g., EGM-2 with 10% FBS)
-
Cotton swabs
-
Methanol for fixation
-
Crystal Violet or DAPI for staining
-
Inverted microscope
Protocol:
-
Cell Preparation: Culture endothelial cells to 70-80% confluency. Prior to the assay, starve the cells in serum-free EBM-2 for 4-6 hours.
-
Assay Setup:
-
Add 600 µL of EBM-2 containing different concentrations of this compound, vehicle control, or positive control (EGM-2 with serum) to the lower chambers of a 24-well plate.
-
Place the Transwell inserts into the wells.
-
-
Cell Seeding: Harvest the starved cells and resuspend them in serum-free EBM-2 at a concentration of 1 x 10^6 cells/mL. Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for 4 to 24 hours.
-
Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove any non-migrated cells.
-
Fixation and Staining:
-
Fix the migrated cells on the underside of the membrane by immersing the insert in methanol for 10 minutes.
-
Allow the inserts to air dry.
-
Stain the migrated cells by immersing the inserts in 0.5% Crystal Violet solution for 20 minutes.
-
-
Washing and Imaging: Gently wash the inserts in water to remove excess stain. Allow them to dry.
-
Quantification: Count the number of migrated cells in at least five random fields per insert using an inverted microscope at 20x magnification. Alternatively, the stain can be eluted and the absorbance measured.
Conclusion
The provided application notes and protocols offer a framework for investigating the role of this compound in in vitro angiogenesis. Based on current literature, while its precursor 11,12-EET demonstrates pro-angiogenic properties, this compound may not share this activity. These assays will enable researchers to systematically evaluate the effects of this compound on endothelial cell migration, proliferation, and tube formation, and to further elucidate its potential as a modulator of angiogenesis for therapeutic applications. It is recommended to perform these assays with appropriate controls and across a range of concentrations to obtain robust and conclusive data.
References
- 1. researchgate.net [researchgate.net]
- 2. Neovasculogenic effect of 11,12-epoxyeicosatrienoic acid involves the Akt/eNOS signaling pathways in human endothelial progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 11,12-DiHETE Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
11,12-dihydroxyeicosatrienoic acid (11,12-DiHETE) is a diol metabolite of the cytochrome P450-derived arachidonic acid epoxide, 11,12-epoxyeicosatrienoic acid (11,12-EET), formed through the action of soluble epoxide hydrolase (sEH). While historically considered a less active metabolite, emerging evidence suggests that this compound possesses significant biological activity, particularly in the cardiovascular system. These application notes provide a detailed protocol for the administration of this compound in animal models, summarize key quantitative data on its effects, and illustrate its metabolic and signaling pathways.
Data Presentation
Table 1: Vasodilatory Effects of this compound and its Precursor, 11,12-EET
| Compound | Animal Model/Tissue | Concentration/Dose | Effect | Citation |
| This compound | Canine Coronary Arterioles | EC50: -15.8 to -13.1 log[M] | Potent vasodilation | [1] |
| Human Coronary Arterioles | 10⁻⁵ mol/L | ~73% vasodilation (similar to 11,12-EET) | [2] | |
| Porcine Coronary Artery Rings | 5 µmol/L | ~77% relaxation | [1] | |
| Rat Coronary Arterial Myocytes | EC50: 1.87 nM | Potent activation of BK channels | [3] | |
| 11,12-EET | Canine Coronary Arterioles | EC50: -12.7 to -10.1 log[M] | Potent vasodilation | [1] |
| Human Coronary Arterioles | 10⁻⁵ mol/L | ~67% vasodilation | ||
| Porcine Coronary Artery Rings | 5 µmol/L | ~64% relaxation |
Table 2: Anti-Inflammatory Effects of 11,12-EET (Data for this compound is limited)
| Compound | Model | Concentration | Effect | Citation |
| 11,12-EET | Human Endothelial Cells (in vitro) | IC50: 20 nM | Inhibition of TNF-α induced VCAM-1 expression | |
| Rat Monocytes (in vitro) | 1, 5, and 10 µM | Concentration-dependent suppression of PGE2 generation | ||
| Diet-Induced Obese Mice | Not specified | Attenuation of increases in IL-6, IL-1β, and TNF-α |
Experimental Protocols
Recommended Protocol for Intraperitoneal (IP) Administration of this compound in Rodents
This protocol is adapted from a study involving the intraperitoneal administration of a deuterated tracer of 11,12-EET in rats. Given the structural similarity and comparable vasodilatory potency, a similar approach is recommended for this compound.
Materials:
-
This compound (Cayman Chemical or equivalent)
-
Ethanol (for initial solubilization)
-
5 mM HEPES buffer (pH 7.4)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile, pyrogen-free saline
-
Animal model (e.g., Sprague-Dawley rats or C57BL/6 mice)
Procedure:
-
Preparation of Vehicle Solution:
-
Prepare a 5 mM HEPES buffer solution and adjust the pH to 7.4.
-
Dissolve fatty acid-free BSA in the HEPES buffer to a final concentration of 50 mg/mL.
-
Filter-sterilize the vehicle solution through a 0.22 µm filter.
-
-
Preparation of this compound Dosing Solution:
-
This compound is soluble in ethanol, DMSO, and PBS (pH 7.2). For in vivo use, it is recommended to first dissolve this compound in a small amount of ethanol and then dilute it with the HEPES-BSA vehicle.
-
Example: To prepare a 0.2 mg/mL stock solution, dissolve 1 mg of this compound in a minimal volume of ethanol, then bring the final volume to 5 mL with the 5 mM HEPES buffer containing 50 mg/mL BSA.
-
The final concentration of ethanol should be kept to a minimum (ideally <1%) to avoid vehicle-induced effects.
-
-
Animal Dosing:
-
Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
A recommended starting dose, based on the tracer study, is 0.4 mg/kg body weight . Dose-response studies should be conducted to determine the optimal dose for the specific experimental endpoint.
-
Administer the this compound solution via intraperitoneal (IP) injection. The injection volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg for rats, 10 mL/kg for mice).
-
A control group receiving the vehicle solution only should be included in the experimental design.
-
-
Post-Administration Monitoring and Sample Collection:
-
Monitor the animals for any adverse effects post-injection.
-
The timing of sample collection will depend on the specific biological question. The referenced tracer study collected plasma and tissues 3-4 minutes post-injection to study rapid metabolic fate. For functional studies, the time course of the expected biological effect should be considered.
-
Mandatory Visualizations
Metabolic Pathway of 11,12-EET to this compound
Caption: Conversion of Arachidonic Acid to this compound.
Experimental Workflow for In Vivo Administration of this compound
Caption: In Vivo Administration and Analysis Workflow.
Signaling Pathway of 11,12-EET
Caption: Signaling Pathways of 11,12-EET.
Signaling Pathway of this compound
Caption: Known and Putative Signaling of this compound.
References
- 1. Functional implications of a newly characterized pathway of 11,12-epoxyeicosatrienoic acid metabolism in arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epoxyeicosatrienoic and dihydroxyeicosatrienoic acids dilate human coronary arterioles via BKCa channels: implications for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroxyeicosatrienoic acids are potent activators of Ca2+-activated K+ channels in isolated rat coronary arterial myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cell-Based Assays to Measure 11,12-DiHETE Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
11,12-dihydroxyeicosatrienoic acid (11,12-DiHETE) is a diol metabolite derived from the enzymatic hydrolysis of 11,12-epoxyeicosatrienoic acid (11,12-EET), an epoxide of arachidonic acid produced by cytochrome P450 (CYP) epoxygenases. This conversion is primarily catalyzed by the soluble epoxide hydrolase (sEH). For many years, DiHETEs were considered biologically inactive breakdown products of their more potent EET precursors.[1][2] However, emerging evidence suggests that this compound is not merely an inactive metabolite but possesses distinct biological activities, including the ability to induce vasorelaxation.[1][3]
Conversely, in cellular processes such as angiogenesis and endothelial cell migration, this compound has been shown to be inactive, in stark contrast to its precursor 11,12-EET which is a potent stimulator.[4] This differential activity makes the study of this compound crucial for understanding the full scope of the arachidonic acid metabolic cascade and for evaluating the therapeutic potential of sEH inhibitors, which elevate EET levels at the expense of DiHETEs.
This application note provides detailed protocols for cell-based assays designed to measure and characterize the specific activities of this compound, offering tools to both identify its unique functions and to use it as a control to confirm the specificity of EET-mediated effects.
Metabolic Pathway of this compound Formation
This compound is synthesized in a two-step enzymatic process from arachidonic acid. First, CYP epoxygenases (primarily CYP2C and CYP2J families) convert arachidonic acid into 11,12-EET. Subsequently, the soluble epoxide hydrolase (sEH) rapidly hydrolyzes the epoxide group of 11,12-EET to form the vicinal diol, this compound.
Recommended Cell-Based Assays & Protocols
While some studies report this compound has activity similar to 11,12-EET in vasorelaxation, it is often found to be inactive in other key signaling assays. Therefore, the following protocols are provided for two primary purposes:
-
To serve as a negative control or comparator to demonstrate the specificity of 11,12-EET-induced activity (e.g., in angiogenesis).
-
To investigate the potential, unique biological activities of this compound in other cell types where it may be active (e.g., neutrophils, vascular smooth muscle cells).
Endothelial Cell Tube Formation Assay
This assay is fundamental for studying angiogenesis in vitro. It is particularly useful for demonstrating the differential effects of 11,12-EET (pro-angiogenic) and this compound (inactive in this context).
Materials:
-
Primary endothelial cells (e.g., HUVECs) or an endothelial cell line.
-
Basement membrane matrix (e.g., Matrigel®, Geltrex™).
-
96-well tissue culture plates.
-
Endothelial cell basal medium and supplements.
-
Test Compounds: this compound, 11,12-EET (positive control), Vehicle (e.g., ethanol, DMSO).
-
Calcein AM (optional, for fluorescent imaging).
Procedure:
-
Preparation:
-
Thaw the basement membrane matrix overnight on ice at 4°C. Keep on ice at all times.
-
Pre-chill a 96-well plate and pipette tips at 4°C.
-
Culture endothelial cells to ~80% confluency. Serum-starve cells for 2-4 hours prior to the assay if required.
-
-
Plate Coating:
-
Using the pre-chilled tips, add 50 µL of thawed basement membrane matrix to each well of the chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest cells using trypsin and resuspend in basal medium to a concentration of 2-4 x 10⁵ cells/mL.
-
Prepare dilutions of this compound and 11,12-EET (e.g., 10 nM to 1 µM) in the cell suspension. Include a vehicle-only control.
-
Gently add 100 µL of the cell suspension containing the respective treatments to each solidified matrix-coated well.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Monitor tube formation periodically using an inverted light microscope.
-
Capture images from several representative fields for each well.
-
-
Quantification:
-
Using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin), quantify the following parameters:
-
Total tube length
-
Number of nodes/junctions
-
Number of loops/meshes
-
-
Normalize the data to the vehicle control.
-
The results can be summarized to show the comparative activity of the compounds.
| Treatment | Concentration (µM) | Mean Total Tube Length (µm) | Mean Branch Points (n) |
| Vehicle Control | - | 1250 ± 150 | 15 ± 4 |
| This compound | 1.0 | 1310 ± 180 | 17 ± 5 |
| 11,12-EET | 1.0 | 4850 ± 420 | 65 ± 8 |
| VEGF (Pos. Control) | 20 ng/mL | 5100 ± 550 | 72 ± 11 |
Data are representative and should be determined experimentally.
Neutrophil Chemotaxis Assay (Boyden Chamber)
Some dihydroxy fatty acids have been shown to affect neutrophil function. This assay can be used to screen for potential chemoattractant or chemorepellent activity of this compound.
Materials:
-
Fresh human peripheral blood.
-
Neutrophil isolation reagents (e.g., Ficoll-Paque, Dextran).
-
Boyden chamber apparatus or Transwell® inserts (3-5 µm pore size).
-
Assay Buffer (e.g., HBSS with 0.1% BSA).
-
Test Compounds: this compound.
-
Positive Control: IL-8 (10 ng/mL) or fMLP (10 nM).
-
Negative Control: Assay buffer.
-
Cell stain (e.g., Diff-Quik, DAPI) or fluorescent dye (e.g., Calcein AM).
Procedure:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human blood using a standard method like density gradient centrifugation followed by dextran sedimentation.
-
Resuspend purified neutrophils in assay buffer at a concentration of 1-2 x 10⁶ cells/mL.
-
-
Assay Setup:
-
Add this compound (at desired concentrations), positive control, or negative control to the lower wells of the Boyden chamber.
-
Carefully place the porous membrane inserts into the wells, avoiding air bubbles.
-
Add 100 µL of the neutrophil suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 60-120 minutes.
-
-
Quantification:
-
After incubation, remove the inserts.
-
Carefully wipe away the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix the membrane (e.g., with methanol) and stain the migrated cells on the bottom surface.
-
Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.
-
Alternatively, pre-label cells with Calcein AM and measure fluorescence in the bottom well using a plate reader.
-
-
Data Analysis:
-
Calculate the chemotactic index: (Number of cells migrating to test compound) / (Number of cells migrating to buffer).
-
A dose-response curve can be generated to determine the chemotactic potential of this compound.
| Condition | This compound (nM) | Mean Migrated Cells per HPF |
| Negative Control | 0 | 25 ± 8 |
| Test Compound | 1 | 28 ± 10 |
| Test Compound | 10 | 45 ± 12 |
| Test Compound | 100 | 78 ± 15 |
| Positive Control (fMLP) | 10 | 155 ± 21 |
Data are representative and should be determined experimentally.
Vascular Smooth Muscle Cell (VSMC) Relaxation Assay (Calcium Flux)
Studies have shown that this compound can induce vasorelaxation, a process often mediated by changes in intracellular calcium ([Ca²⁺]i) in VSMCs. A cell-based calcium flux assay can serve as a surrogate to measure the signaling events preceding relaxation.
Materials:
-
Primary vascular smooth muscle cells (e.g., from rat aorta).
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM).
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺.
-
Test Compounds: this compound.
-
Positive Controls: Ionomycin (for max fluorescence), a known vasodilator (e.g., bradykinin).
-
Negative Control: Vehicle.
-
Fluorescence plate reader or flow cytometer.
Procedure:
-
Cell Preparation:
-
Plate VSMCs in a black, clear-bottom 96-well plate and grow to confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM with Pluronic F-127).
-
Remove culture medium, wash cells with HBSS, and add 100 µL of loading buffer to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
Wash cells twice with HBSS to remove extracellular dye. Add 100 µL of HBSS to each well.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Set the instrument to record fluorescence at appropriate excitation/emission wavelengths (e.g., 485/520 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for 1-2 minutes.
-
Use the instrument's injector to add 20 µL of the test compound (this compound) or controls.
-
Continue recording the fluorescence signal for 5-10 minutes to capture the full response.
-
-
Data Analysis:
-
The change in fluorescence (F) is normalized to the initial baseline fluorescence (F₀).
-
Calculate the peak fluorescence response (F_max / F₀) or the area under the curve for each well.
-
Compare the response induced by this compound to the vehicle control.
-
Results can be presented as the relative change in fluorescence over time or as a summary of peak responses.
| Treatment | Concentration (µM) | Peak Fluorescence (F_max / F₀) |
| Vehicle Control | - | 1.05 ± 0.04 |
| This compound | 0.1 | 1.15 ± 0.06 |
| This compound | 1.0 | 1.42 ± 0.09 |
| This compound | 10.0 | 1.95 ± 0.15 |
| Ionomycin | 5.0 | 4.50 ± 0.30 |
Data are representative and should be determined experimentally.
Conclusion
The cell-based assays described provide a robust framework for investigating the biological activities of this compound. By using assays where its precursor, 11,12-EET, is known to be active (e.g., tube formation), researchers can confirm the metabolic specificity of certain cellular responses. Furthermore, by exploring its effects on different cell types, such as neutrophils and vascular smooth muscle cells, new and unique functions of this once-overlooked metabolite can be elucidated. These protocols offer detailed, step-by-step guidance to facilitate the consistent and reliable measurement of this compound activity in a cell-based context.
References
- 1. Functional implications of a newly characterized pathway of 11,12-epoxyeicosatrienoic acid metabolism in arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Epoxyeicosatrienoic and dihydroxyeicosatrienoic acids dilate human coronary arterioles via BKCa channels: implications for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 11,12-DiHETE Signaling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the signaling pathways of 11,12-dihydroxyeicosatrienoic acid (11,12-DiHETE), a bioactive lipid metabolite derived from arachidonic acid. Given the current landscape of available pharmacological tools, the primary strategy for investigating this compound signaling involves the use of specific inhibitors of soluble epoxide hydrolase (sEH), the enzyme responsible for its synthesis from 11,12-epoxyeicosatrienoic acid (11,12-EET). Direct inhibitors of this compound's downstream actions are not yet well-characterized. Therefore, this document focuses on modulating this compound levels through sEH inhibition to elucidate its functional roles.
Introduction to this compound Signaling
This compound is a diol metabolite of arachidonic acid formed via the cytochrome P450 (CYP) epoxygenase pathway. Initially, arachidonic acid is converted to 11,12-EET by CYP enzymes. Subsequently, soluble epoxide hydrolase (sEH) hydrates 11,12-EET to form this compound. While the precursor, 11,12-EET, has been studied for its roles in vasodilation and angiogenesis, often acting through G-protein coupled receptors and transient receptor potential (TRP) channels, the specific signaling pathways of this compound are an active area of investigation. Emerging evidence suggests its involvement in processes such as the regulation of Wnt/β-catenin signaling.
Studying this compound Signaling with sEH Inhibitors
The most effective method to study the effects of this compound is to modulate its production by inhibiting sEH. This approach increases the levels of the precursor 11,12-EET while decreasing the formation of this compound. By comparing the cellular responses in the presence and absence of an sEH inhibitor, researchers can infer the signaling roles of this compound.
Quantitative Data for sEH Inhibitors
The following table summarizes the inhibitory potency (IC50) of commonly used sEH inhibitors against human and murine sEH. This data is essential for designing effective experiments.
| Inhibitor | Target | IC50 (nM) - Human sEH | IC50 (nM) - Mouse sEH | Assay Type |
| AUDA | sEH | 69[1][2] | 18[1][2] | Cell-free sEH activity assay |
| t-AUCB | sEH | 1.3[3] | 8 | Cell-free sEH activity assay |
| GSK2188931B | sEH | Data not readily available | Data not readily available | Potent sEH inhibitor |
| TPPU | sEH | Potent sEH inhibitor | Potent sEH inhibitor | Widely used in in vivo studies |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate this compound signaling using sEH inhibitors.
Protocol 1: Inhibition of sEH in Cell Culture to Study Downstream Effects
This protocol describes the general procedure for treating cultured cells with an sEH inhibitor to assess the functional consequences of reduced this compound production.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
sEH inhibitor (e.g., AUDA, t-AUCB)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., antibodies for Western blotting, RNA isolation kits)
Procedure:
-
Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and grow to 70-80% confluency.
-
Inhibitor Preparation: Prepare a stock solution of the sEH inhibitor in a suitable solvent (e.g., DMSO). From the stock, prepare working concentrations in complete cell culture medium. Ensure the final solvent concentration is consistent across all treatments and does not exceed 0.1%.
-
Treatment: Remove the culture medium and wash the cells once with PBS. Add the medium containing the desired concentration of the sEH inhibitor or vehicle control to the cells. Typical concentrations for AUDA and t-AUCB range from 10 nM to 10 µM.
-
Incubation: Incubate the cells for a predetermined period (e.g., 6, 12, 24, or 48 hours), depending on the specific downstream endpoint being measured.
-
Harvesting and Analysis: After incubation, wash the cells with PBS and harvest them for downstream analysis. This can include:
-
Western Blotting: To analyze changes in protein expression or phosphorylation status of signaling molecules (e.g., β-catenin, Akt, ERK).
-
qRT-PCR: To measure changes in the gene expression of target genes.
-
Lipidomics: To confirm the inhibition of sEH by measuring the ratio of 11,12-EET to this compound using LC-MS/MS.
-
Protocol 2: Wnt/β-Catenin Signaling Assay
This protocol outlines how to assess the impact of this compound on the Wnt/β-catenin signaling pathway by measuring the nuclear translocation of β-catenin after sEH inhibition.
Materials:
-
Cells treated with an sEH inhibitor or vehicle as described in Protocol 1.
-
Nuclear and cytoplasmic extraction kit.
-
Reagents for Western blotting (as in Protocol 1).
-
Alternatively, immunofluorescence reagents:
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against β-catenin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
-
Procedure (Western Blotting Method):
-
Fractionation: Following treatment (Protocol 1), harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions.
-
Western Blotting: Perform Western blotting on equal amounts of protein from each fraction to detect β-catenin. Use loading controls specific for each fraction (e.g., Lamin B1 for nuclear, GAPDH for cytoplasmic).
-
Analysis: Quantify the band intensities to determine the relative amount of β-catenin in the nucleus versus the cytoplasm. A decrease in nuclear β-catenin upon sEH inhibition would suggest that this compound promotes its nuclear translocation.
Procedure (Immunofluorescence Method):
-
Cell Preparation: Grow and treat cells on coverslips as described in Protocol 1.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking and Staining: Block non-specific binding with 5% BSA for 1 hour. Incubate with the primary anti-β-catenin antibody overnight at 4°C. Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature. Counterstain nuclei with DAPI.
-
Imaging and Analysis: Mount the coverslips and visualize the cells using a fluorescence microscope. Capture images and quantify the nuclear fluorescence intensity of β-catenin relative to the cytoplasmic intensity.
Protocol 3: TRP Channel Activity Assay (Calcium Imaging)
This protocol describes how to measure changes in intracellular calcium levels to assess the potential modulation of TRP channel activity by this compound. The experiment would involve comparing the response to a known TRP channel agonist in the presence and absence of sEH inhibition.
Materials:
-
Cells expressing the TRP channel of interest (e.g., HEK293 cells transfected with a TRP channel).
-
sEH inhibitor and vehicle control.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer.
-
TRP channel agonist (e.g., capsaicin for TRPV1).
-
Fluorescence plate reader or microscope equipped for calcium imaging.
Procedure:
-
Cell Loading: Plate cells in a 96-well black-walled plate or on coverslips. Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM at 1-5 µM) in HBSS for 30-60 minutes at 37°C.
-
Pre-treatment: Wash the cells to remove excess dye and replace the buffer with HBSS containing either the sEH inhibitor or vehicle control. Incubate for a short period (e.g., 15-30 minutes) to allow for sEH inhibition.
-
Baseline Measurement: Measure the baseline fluorescence for a few minutes.
-
Agonist Stimulation: Add the TRP channel agonist and continue to record the fluorescence intensity over time to measure the calcium influx.
-
Data Analysis: Calculate the change in fluorescence from baseline after agonist addition. Compare the amplitude and kinetics of the calcium response between the sEH inhibitor-treated and vehicle-treated cells. A change in the response would suggest that the 11,12-EET/11,12-DiHETE balance modulates TRP channel activity.
Visualizations
Signaling Pathway of this compound Formation and Action
Caption: Overview of this compound synthesis and its potential downstream signaling pathway.
Experimental Workflow for Studying this compound Signaling
Caption: A generalized workflow for investigating this compound signaling using sEH inhibitors.
References
Troubleshooting & Optimization
Technical Support Center: Ensuring the Stability of 11,12-DiHETE During Sample Storage
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential guidance on maintaining the stability of 11,12-dihydroxyeicosatetraenoic acid (11,12-DiHETE) during sample storage. As a polyunsaturated fatty acid (PUFA) metabolite, this compound is susceptible to degradation, which can significantly impact experimental outcomes. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your samples.
Troubleshooting Guide
This section addresses common issues encountered during the storage and handling of this compound samples in a question-and-answer format.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Why are my this compound concentrations lower than expected after storage? | Oxidation: this compound is a PUFA derivative and is prone to oxidation at its double bonds, leading to degradation. | • Use Antioxidants: Add an antioxidant such as butylated hydroxytoluene (BHT) to the storage solvent at a final concentration of 0.005-0.1%. • Inert Atmosphere: Overlay the sample with an inert gas like argon or nitrogen before sealing the storage vial to displace oxygen. • Minimize Headspace: Use vials that are appropriately sized for the sample volume to reduce the amount of oxygen in the headspace. |
| Inappropriate Storage Temperature: Storage at temperatures warmer than -20°C can accelerate degradation. | • Optimal Storage Temperature: Store purified this compound solutions at -20°C or, for long-term storage, at -80°C. Biological samples should be stored at -80°C immediately after collection. | |
| Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can lead to the degradation of eicosanoids. | • Aliquot Samples: Upon receipt or after preparation, aliquot samples into single-use volumes to avoid repeated freeze-thaw cycles. | |
| I am observing unexpected peaks in my chromatogram after analyzing stored samples. | Formation of Degradation Products: Oxidation or other chemical reactions can lead to the formation of various degradation products that appear as new peaks. | • Proper Sample Handling: Follow strict protocols for sample handling, including the use of antioxidants and storage under an inert atmosphere. • Stability-Indicating Method: Utilize a validated LC-MS/MS method that can separate this compound from its potential degradation products. |
| Contamination: Contamination from solvents, glassware, or plasticware can introduce interfering substances. | • High-Purity Solvents: Use HPLC or mass spectrometry-grade solvents for all extractions and dilutions. • Properly Cleaned Glassware: Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent before use. • Solvent-Resistant Plastics: If plasticware is necessary, use items made of polypropylene and pre-rinse them with the storage solvent. | |
| How can I be sure that the this compound in my biological matrix is stable during extraction? | Enzymatic Degradation: Endogenous enzymes in biological samples can remain active even at low temperatures and degrade this compound. | • Immediate Processing/Freezing: Process biological samples immediately after collection or flash-freeze them in liquid nitrogen and store them at -80°C. • Use of Inhibitors: Consider adding a general antioxidant and enzyme inhibitors to the sample during the extraction process. |
| Solvent Effects: The choice of extraction and storage solvent can impact stability. | • Recommended Solvents: Ethanol is a commonly recommended solvent for storing purified this compound.[1] For extractions from biological matrices, methanol and chloroform mixtures are frequently used. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for purified this compound?
For long-term stability of purified this compound, it is recommended to store it as a solution in an organic solvent such as ethanol at -20°C or -80°C. Commercial preparations of this compound in ethanol are reported to be stable for at least two years when stored at -20°C.
Q2: How does temperature affect the stability of this compound?
As with other eicosanoids, lower temperatures are crucial for maintaining the stability of this compound. While direct quantitative data for this compound is limited, studies on the structurally similar 11-HETE have shown that storage at -20°C can lead to significant degradation within a month. In contrast, storage at -80°C or -150°C shows much greater stability over several months. Therefore, for any storage period beyond a few weeks, -80°C is highly recommended.
Q3: What are the best solvents for storing this compound?
Anhydrous ethanol is a preferred solvent for long-term storage of purified this compound. Other organic solvents such as methanol and acetonitrile can also be used, but it is important to ensure they are of high purity and free of peroxides. For biological extracts, samples are often reconstituted in a solvent compatible with the analytical method, such as a methanol/water or acetonitrile/water mixture.
Q4: Should I use antioxidants, and if so, which ones?
Yes, the use of antioxidants is highly recommended to prevent oxidative degradation. Butylated hydroxytoluene (BHT) is a commonly used antioxidant for lipid samples and can be added to storage and extraction solvents at a concentration of 0.005% to 0.1%. Vitamin E is another natural antioxidant that can be effective.
Q5: How many freeze-thaw cycles can my this compound sample tolerate?
It is best to avoid freeze-thaw cycles altogether. Each cycle increases the risk of degradation. It is strongly recommended to aliquot samples into single-use vials after preparation to maintain sample integrity.
Quantitative Data on Eicosanoid Stability
The following tables summarize available data on the stability of eicosanoids, which can serve as a guide for handling this compound.
Table 1: Effect of Storage Temperature on the Stability of 11-HETE (a structurally similar eicosanoid) in Plasma Over 6 Months
| Storage Temperature | 1 Month (% Change) | 3 Months (% Change) | 6 Months (% Change) |
| -20°C | > -20% (unstable) | Not Recommended | Not Recommended |
| -80°C | ~ -10% | ~ -15% | ~ -20% |
| -150°C | ~ -5% | ~ -10% | ~ -15% |
Data is estimated based on graphical representation from a study on HETE stability and should be considered as a guideline.
Table 2: General Recommendations for Sample Handling and Storage to Improve this compound Stability
| Parameter | Recommendation | Rationale |
| Storage Temperature | -80°C for long-term storage of biological samples and purified standards. | Minimizes enzymatic and chemical degradation. |
| Solvent for Purified Standard | Anhydrous Ethanol | Provides a stable environment for long-term storage. |
| Antioxidants | Add BHT (0.005-0.1%) to solvents. | Prevents oxidative degradation of the polyunsaturated fatty acid structure. |
| Inert Atmosphere | Overlay samples with argon or nitrogen. | Displaces oxygen to prevent oxidation. |
| Freeze-Thaw Cycles | Avoid by aliquoting into single-use vials. | Each cycle can contribute to degradation. |
| Light Exposure | Store samples in amber vials and in the dark. | Light can promote photo-oxidation. |
| pH of Aqueous Samples | Maintain a neutral to slightly acidic pH. | Extreme pH values can catalyze hydrolysis and other degradation reactions. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a method to evaluate the stability of a purified this compound standard under various storage conditions.
1. Materials:
- Purified this compound standard
- High-purity solvents (e.g., ethanol, methanol, acetonitrile)
- Antioxidant (e.g., BHT)
- Amber glass vials with Teflon-lined caps
- Inert gas (argon or nitrogen)
- Calibrated pipettes
- LC-MS/MS system
2. Sample Preparation: a. Prepare a stock solution of this compound in the desired solvent (e.g., ethanol) at a known concentration (e.g., 1 mg/mL). b. Prepare a working solution by diluting the stock solution to a suitable concentration for LC-MS/MS analysis (e.g., 1 µg/mL). c. For antioxidant-treated samples, add BHT to the solvent to a final concentration of 0.01% before preparing the working solution. d. Aliquot the working solution into multiple amber glass vials (e.g., 100 µL per vial). e. Gently flush the headspace of each vial with argon or nitrogen before tightly sealing the cap.
3. Storage Conditions: a. Divide the prepared vials into different storage groups:
- Temperature: -20°C and -80°C
- Solvent: Ethanol, Methanol, Acetonitrile
- Antioxidant: With and without BHT b. Ensure each group has enough vials for analysis at each time point.
4. Time Points for Analysis: a. Analyze a set of samples immediately after preparation (T=0). b. Store the remaining vials under the specified conditions and analyze them at predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months).
5. Analytical Method (LC-MS/MS): a. Use a validated LC-MS/MS method for the quantification of this compound. The method should be sensitive and specific, capable of separating this compound from potential isomers and degradation products. b. Example LC Conditions:
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient elution suitable for resolving eicosanoids. c. Example MS/MS Conditions:
- Ionization Mode: Negative Electrospray Ionization (ESI-)
- Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for this compound (e.g., m/z 335.2 -> fragment ions). d. Prepare a calibration curve using freshly prepared standards for each analytical run.
6. Data Analysis: a. Calculate the concentration of this compound in each sample at each time point. b. Express the stability as the percentage of the initial concentration remaining at each time point. c. Compare the stability of this compound under the different storage conditions.
Visualizations
This compound Biosynthesis and Signaling Pathway
Caption: Biosynthesis of this compound and the signaling pathway of its precursor, 11,12-EET.
Experimental Workflow for this compound Stability Assessment
Caption: A typical workflow for conducting a stability study of this compound.
References
overcoming matrix effects in 11,12-DiHETE LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of 11,12-dihydroxyeicosatrienoic acid (11,12-DiHETE).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to either signal suppression or enhancement, compromising the accuracy, precision, and sensitivity of quantitative results.[3][4] In essence, components of the biological matrix interfere with the process of turning this compound molecules into ions in the mass spectrometer's source, leading to an inaccurate measurement.
Q2: What are the primary sources of matrix effects in biological samples for this compound analysis?
A2: The primary sources of matrix effects in biological samples like plasma, serum, or tissue homogenates are endogenous components, with phospholipids being a major contributor.[5] Other interfering substances can include proteins, salts, and other lipids that co-extract with this compound. These molecules can compete with the analyte for ionization, alter the physical properties of the ESI droplets, or cause charge-state changes that affect the analyte's signal.
Q3: How can I assess if my this compound analysis is affected by matrix effects?
A3: There are two main methods to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This is a qualitative technique where a constant flow of a this compound standard solution is infused into the LC eluent after the analytical column, while a blank matrix extract is injected. Any deviation (a dip for suppression or a peak for enhancement) in the baseline signal for this compound indicates the retention times at which matrix effects occur.
-
Post-Extraction Spike Comparison: This is a quantitative approach where the response of a this compound standard in a clean solvent is compared to the response of the same standard spiked into a blank matrix extract after the extraction process. The ratio of the peak areas provides a quantitative measure of the matrix effect (Matrix Factor). A matrix factor of less than 1 indicates ion suppression, while a factor greater than 1 suggests ion enhancement.
Q4: What is the most effective way to compensate for matrix effects in this compound quantification?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects. A SIL-IS, such as d4-11,12-DiHETE, is chemically identical to the analyte but has a different mass. It is added to the sample at the beginning of the sample preparation process and experiences the same extraction inefficiencies and matrix effects as the endogenous this compound. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification.
Troubleshooting Guide
Issue 1: Poor reproducibility and accuracy in this compound quantification.
This is often a primary indicator of unmanaged matrix effects. The following troubleshooting workflow can help identify and mitigate the issue.
Caption: Troubleshooting workflow for poor reproducibility and accuracy.
Issue 2: Significant signal suppression observed for this compound.
Signal suppression is a common form of matrix effect. The following guide provides detailed steps to address this issue through sample preparation.
1. Evaluate Sample Preparation:
-
Dilution: A simple first step is to dilute the sample extract. This reduces the concentration of interfering matrix components along with the analyte. However, this is only feasible if the assay has sufficient sensitivity.
-
Sample Cleanup: If dilution is not an option, more rigorous sample cleanup techniques are necessary. The choice of technique will depend on the sample matrix and the required level of cleanliness.
2. Enhance Sample Cleanup:
-
Phospholipid Removal: Since phospholipids are a major cause of ion suppression, dedicated phospholipid removal strategies are highly effective. Products like Phenomenex Phree™ or Supelco HybridSPE® combine protein precipitation with phospholipid depletion in a simple workflow.
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples. For this compound, a reversed-phase sorbent (e.g., C18) is commonly used. Optimization of the wash and elution steps is crucial for removing interferences while retaining the analyte.
-
Liquid-Liquid Extraction (LLE): LLE can also be effective in reducing matrix effects. A common approach for acidic molecules like this compound is to acidify the sample and extract with a water-immiscible organic solvent like ethyl acetate.
Quantitative Data on Sample Preparation Methods
The choice of sample preparation method can significantly impact the recovery of this compound and the extent of matrix effects. The following table summarizes a comparison of different sample preparation techniques for the analysis of eicosanoids, including this compound, from human plasma.
| Sample Preparation Method | Analyte Recovery (%) for this compound | Ion Suppression (%) for this compound | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction (LLE) with Ethyl Acetate | ~60-70% | High (~50-60%) | Simple and inexpensive. | High ion suppression, may extract other interfering lipids. |
| Solid-Phase Extraction (SPE) - C18 | >80% | Moderate (~20-30%) | Good recovery and cleaner extracts than LLE. | Requires method development and can be more time-consuming. |
| SPE - Anion Exchange | Low (<30%) | Low (<10%) | Excellent removal of interfering matrix components. | Poor recovery for some eicosanoids. |
| Phospholipid Depletion Plate (e.g., Phree™) | >90% | Low (<15%) | Simple, fast, and effective at removing phospholipids and proteins. | Higher cost per sample compared to LLE or basic SPE. |
Data are approximate and compiled from literature for illustrative purposes. Actual values may vary depending on the specific protocol and matrix.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol provides a general procedure for the extraction of this compound from plasma using a C18 SPE cartridge.
-
Sample Pre-treatment:
-
To 1 mL of plasma, add a known amount of a stable isotope-labeled internal standard (e.g., 10 µL of 1 µg/mL d4-11,12-DiHETE in ethanol).
-
Acidify the plasma to pH 3-4 with 2M formic acid.
-
Vortex for 30 seconds.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to precipitate proteins.
-
-
SPE Procedure:
-
Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water.
-
Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water followed by 3 mL of 15% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and other eicosanoids with 2 mL of methanol or ethyl acetate.
-
-
Final Extract Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Caption: A typical solid-phase extraction workflow for this compound.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol outlines a general LC-MS/MS method for the analysis of this compound.
-
LC System: UPLC or HPLC system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration. (e.g., 30% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 337.2 -> Product ion (Q3) m/z 169.1
-
d4-11,12-DiHETE (IS): Precursor ion (Q1) m/z 341.2 -> Product ion (Q3) m/z 172.1
-
Note: Specific MRM transitions and collision energies should be optimized for the instrument being used.
-
Signaling Pathway
This compound is a metabolite of arachidonic acid, formed via the cytochrome P450 (CYP) epoxygenase pathway.
Caption: Biosynthesis of this compound from arachidonic acid.
This pathway begins with the release of arachidonic acid from membrane phospholipids. Cytochrome P450 epoxygenases then convert arachidonic acid to 11,12-epoxyeicosatrienoic acid (11,12-EET). Subsequently, soluble epoxide hydrolase (sEH) hydrolyzes 11,12-EET to form this compound. This compound and its precursor 11,12-EET are involved in various physiological processes, including the regulation of vascular tone and inflammation.
References
- 1. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, structural identification and biological activity of 11,12-dihydroxyeicosatetraenoic acids formed in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome p450 epoxygenase metabolism of arachidonic acid inhibits apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Soluble epoxide hydrolase: Gene structure, expression and deletion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of DiHETE Isomers
Welcome to the technical support center for the analysis of dihydroxyeicosatetraenoic acid (DiHETE) isomers. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges in chromatographic separation and analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the chromatographic separation of DiHETE isomers.
Q1: Why am I seeing poor resolution or co-elution of my DiHETE regioisomers (e.g., 8,9-DiHETE and 11,12-DiHETE)?
Poor resolution is a common challenge due to the structural similarity of DiHETE isomers. Several factors in your HPLC or UHPLC method could be the cause.
-
Mobile Phase Composition: The choice and ratio of organic solvent to the aqueous phase are critical. A shallow gradient elution is often necessary to resolve isomers. If you are running an isocratic method, it may not provide enough resolving power for complex isomer mixtures.[1][2]
-
Column Chemistry: A standard C18 column is a good starting point, but not all C18 columns are the same.[3] Consider a column with a high carbon load or different surface chemistry (e.g., phenyl-hexyl) to introduce alternative separation mechanisms.
-
Flow Rate: A lower flow rate can increase the interaction time between the analytes and the stationary phase, often leading to better resolution, though at the cost of longer run times.[4]
-
Temperature: Operating the column at a stable, slightly elevated temperature can improve peak shape and efficiency. However, ensure your analytes are stable at the selected temperature.[4]
Solution Workflow:
-
Optimize the Gradient: Switch from an isocratic to a gradient elution. Start with a shallow gradient, for example, increasing the organic phase by only 1-2% per minute.
-
Change Organic Modifier: If using acetonitrile, try substituting it with methanol or a combination of both. The different solvent properties can alter selectivity.
-
Adjust Flow Rate: Reduce the flow rate by 25-50% to see if resolution improves.
-
Evaluate a Different Column: If mobile phase optimization is insufficient, test a column with a different stationary phase chemistry.
Q2: My DiHETE stereoisomers (e.g., 5S,6R-DiHETE vs. 5S,6S-DiHETE) are not separating. What should I do?
Separating stereoisomers requires a chiral stationary phase (CSP). Standard reversed-phase columns like C18 will not resolve enantiomers.
-
Chiral Stationary Phases (CSPs): You must use a chiral column. Macrocyclic glycopeptide and cyclodextrin-based CSPs are often effective for these types of molecules.
-
Mobile Phase Compatibility: When using chiral columns with LC-MS, it is crucial to use a mobile phase that is compatible with the mass spectrometer's ionization source. Reversed-phase chiral methods using volatile salts like ammonium acetate or ammonium formate are generally preferred over normal-phase methods, which often use modifiers that suppress ionization.
Q3: I'm observing significant peak tailing for my DiHETE peaks. What are the causes and solutions?
Peak tailing can compromise resolution and quantification accuracy.
-
Secondary Interactions: The hydroxyl groups on DiHETEs can have secondary interactions with active sites on the stationary phase, such as residual silanol groups on silica-based C18 columns.
-
Column Contamination: Accumulation of matrix components from your sample at the column inlet can distort peak shape.
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the analytes and the stationary phase, affecting peak shape.
Solutions:
-
Use an Acidic Modifier: Add a small amount of formic acid (typically 0.1%) or acetic acid to the mobile phase. This helps to protonate residual silanol groups, minimizing their interaction with your analytes.
-
Use a Guard Column: A guard column protects your analytical column from strongly retained contaminants, extending its life and preserving performance.
-
Flush the Column: If you suspect contamination, flush the column with a strong solvent.
Q4: My signal intensity is low, and the baseline is noisy in my LC-MS/MS analysis. How can I improve sensitivity?
Low sensitivity and high noise can stem from sample preparation, chromatographic conditions, or mass spectrometer settings.
-
Ion Suppression: Co-eluting matrix components from biological samples can interfere with the ionization of DiHETEs in the MS source, reducing the signal. Improving sample cleanup or chromatographic separation is key to mitigating this.
-
Sample Preparation: Inefficient extraction can lead to low recovery of DiHETEs. Solid-Phase Extraction (SPE) is a highly effective method for extracting and concentrating these lipids from complex matrices. The addition of antioxidants like butylated hydroxytoluene (BHT) during sample preparation can prevent degradation of the analytes.
-
Mass Spectrometer Parameters: Ensure that your MS parameters, particularly the Multiple Reaction Monitoring (MRM) transitions, are optimized for each specific DiHETE isomer.
Experimental Protocols & Data
Protocol 1: General LC-MS/MS Method for DiHETE Regioisomer Separation
This protocol provides a starting point for the separation of DiHETE regioisomers using a standard reversed-phase approach.
-
Sample Preparation (Solid-Phase Extraction):
-
Acidify the biological sample (e.g., plasma, cell culture media) to pH ~3.5.
-
Add an internal standard mixture (e.g., deuterated DiHETE isomers).
-
Condition an SPE cartridge (e.g., C18 or mixed-mode anion exchange) with methanol, followed by acidified water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a low-percentage organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elute the DiHETEs with a high-percentage organic solvent (e.g., methanol or ethyl acetate).
-
Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1100 Series or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min (can be scaled down for smaller ID columns).
-
Column Temperature: 40 °C.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry Conditions:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Data Tables: Chromatographic Parameters
Table 1: Example Gradient Elution Program
| Time (minutes) | % Mobile Phase B (Acetonitrile w/ 0.1% FA) |
| 0.0 | 40% |
| 30.0 | 60% |
| 35.0 | 85% |
| 36.0 | 100% |
| 45.0 | 100% |
| 46.0 | 40% |
| 50.0 | 40% |
Note: This is an example gradient adapted from a general eicosanoid method; it should be optimized for your specific isomers and column.
Table 2: Common MRM Transitions for DiHETE Isomers
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| DiHETE Isomers | 335.2 | 115.1, 157.1, 167.1, 195.1 |
| d-DiHETE (Internal Std) | Varies (e.g., 343.2 for d8) | Varies |
Note: Product ions depend on the specific isomer and collision energy. Optimization is required.
Visual Guides: Workflows and Pathways
Experimental and Analytical Workflow
The following diagram outlines the complete workflow from sample collection to data analysis for DiHETE isomers.
Caption: General workflow for DiHETE isomer analysis.
Troubleshooting Logic: Poor Resolution
This flowchart provides a systematic approach to diagnosing and resolving poor chromatographic resolution between DiHETE isomers.
References
- 1. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 2. mastelf.com [mastelf.com]
- 3. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
reducing background noise in 11,12-DiHETE ELISA
Welcome to the technical support center for the 11,12-DiHETE ELISA kit. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to this competitive enzyme-linked immunosorbent assay.
Frequently Asked Questions (FAQs)
Q1: What is a competitive ELISA and how does it differ from a sandwich ELISA?
A competitive ELISA is a type of immunoassay used to detect and quantify small molecules like this compound. In this format, the target analyte in the sample competes with a labeled or enzyme-conjugated version of the analyte for binding to a limited number of specific antibodies coated on the microplate wells.[1] The signal generated is inversely proportional to the amount of this compound in the sample; a lower signal indicates a higher concentration of the analyte. This contrasts with a sandwich ELISA, where the analyte is "sandwiched" between two antibodies, and the signal is directly proportional to the analyte concentration.
Q2: My negative controls (blanks) have a very high signal. What could be the cause?
High signal in negative control wells, where no analyte is present, is a common indicator of high background. In a competitive ELISA, this means that the enzyme-conjugated this compound is binding excessively to the antibody-coated plate. Potential causes include:
-
Insufficient Washing: Residual unbound reagents can lead to a high background signal.
-
Ineffective Blocking: The blocking buffer may not be adequately preventing non-specific binding of the enzyme conjugate to the plate surface.
-
Contaminated Reagents: The substrate solution or other buffers may be contaminated.[2]
-
Substrate Incubation in Light: TMB substrate is light-sensitive and can develop color if exposed to light during incubation.
Q3: Can other eicosanoids in my sample cross-react with the antibody and affect my results?
Cross-reactivity with structurally similar molecules is a potential issue in any immunoassay.[3][4] While many commercial kits are designed for high specificity, it is crucial to consult the manufacturer's data sheet for known cross-reactivities with other dihydroxyeicosatrienoic acids (DiHETEs), hydroxyeicosatetraenoic acids (HETEs), or other related lipid mediators.[5] If significant cross-reactivity is suspected, sample purification through methods like solid-phase extraction (SPE) may be necessary to isolate this compound before performing the ELISA.
Q4: How does the sample matrix (e.g., plasma, urine, cell culture media) affect the assay?
The biological matrix of a sample contains various components like proteins, lipids, and salts that can interfere with the antibody-antigen binding, a phenomenon known as the "matrix effect". This can lead to either an underestimation or overestimation of the analyte concentration. To mitigate matrix effects, it is often necessary to dilute the samples or use a specialized sample diluent. For complex matrices like plasma or tissue homogenates, an extraction and purification step is highly recommended.
Troubleshooting High Background Noise
High background noise can significantly reduce the sensitivity and accuracy of your this compound ELISA. The following guide provides a systematic approach to identifying and resolving the root causes of this common issue.
Logical Troubleshooting Workflow
Caption: A flowchart outlining the systematic approach to troubleshooting high background in an this compound ELISA.
Quantitative Troubleshooting Guide
| Potential Cause | Recommended Action | Quantitative Parameters to Adjust |
| Insufficient Washing | Increase the rigor of the washing steps. | - Increase the number of washes (e.g., from 3 to 5).- Increase the soaking time for each wash (e.g., 30-60 seconds).- Ensure wash buffer volume is sufficient to fill wells (e.g., 300-400 µL per well). |
| Ineffective Blocking | Optimize the blocking step to saturate all non-specific binding sites on the plate. | - Increase blocking buffer concentration (e.g., from 1% to 3% BSA or casein).- Extend blocking incubation time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C).- Consider using a commercial, protein-free blocking buffer. |
| High Concentration of Detection Reagent | Titrate the enzyme-labeled this compound conjugate to find the optimal concentration. | - Perform a serial dilution of the conjugate (e.g., 1:500, 1:1000, 1:2000) to identify the dilution that provides a good signal-to-noise ratio. |
| Substrate Over-development | Reduce the substrate incubation time or dilute the substrate. | - Monitor color development and stop the reaction when the standard curve is well-defined.- If color develops too quickly, reduce the incubation time in 5-minute increments.- Dilute the TMB substrate according to the manufacturer's recommendations if applicable. |
| Cross-Reactivity | Purify the sample to remove interfering substances. | - Implement a solid-phase extraction (SPE) protocol to isolate this compound from other eicosanoids. |
| Contamination | Use fresh, sterile reagents and consumables. | - Prepare fresh wash and dilution buffers for each assay.- Use new pipette tips for each reagent and sample. |
Experimental Protocols
Detailed Sample Preparation Methodologies
Proper sample preparation is critical for reducing matrix effects and background noise. Below are recommended protocols for common sample types.
Plasma/Serum
-
Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA for plasma) or in serum separator tubes.
-
Separation: For plasma, centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection. For serum, allow the blood to clot at room temperature for 30-60 minutes, then centrifuge at 1,000 x g for 15 minutes.
-
Protein Precipitation & Lipid Extraction:
-
To 100 µL of plasma or serum, add 400 µL of ice-cold methanol.
-
Vortex thoroughly for 1 minute.
-
Incubate at -20°C for 2 hours to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction (SPE) - Recommended for cleaner samples:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 15% methanol in water.
-
Elute the this compound with 1 mL of methanol or ethyl acetate.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in an appropriate volume of the ELISA kit's assay buffer.
-
Cell Culture Supernatant
-
Collection: Collect the cell culture medium into a sterile centrifuge tube.
-
Clarification: Centrifuge at 300 x g for 10 minutes at 4°C to pellet any cells or debris.
-
Aliquoting and Storage: Carefully transfer the supernatant to a new tube. Assay immediately or aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. For most cell culture supernatants, direct measurement after dilution in the assay buffer is possible. However, if high background persists, an SPE step as described for plasma/serum may be beneficial.
Urine
-
Collection: Collect a mid-stream urine sample in a sterile container.
-
Centrifugation: Centrifuge at 2,000 x g for 15 minutes at 4°C to remove any particulate matter.
-
pH Adjustment: Adjust the pH of the supernatant to approximately 7.0 using a suitable buffer.
-
Extraction: Perform SPE as described for plasma/serum to concentrate the analyte and remove interfering salts and other compounds.
-
Drying and Reconstitution: Evaporate the eluate and reconstitute in the assay buffer.
This compound Signaling Pathway
This compound is the diol metabolite of 11,12-epoxyeicosatrienoic acid (11,12-EET), which is an important lipid signaling molecule. The conversion of 11,12-EET to this compound is catalyzed by soluble epoxide hydrolase (sEH). While 11,12-EET has various biological activities, its metabolite this compound also exhibits biological effects, contributing to the regulation of vascular tone.
References
preventing autooxidation of 11,12-DiHETE standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the autooxidation of 11,12-dihydroxyeicosatrienoic acid (11,12-DiHETE) standards. Adherence to these protocols is critical for ensuring the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to autooxidation?
This compound is a dihydroxy metabolite of arachidonic acid, formed via the cytochrome P450 pathway. Its structure contains multiple double bonds, making it a polyunsaturated fatty acid (PUFA). The bis-allylic protons in its carbon chain are particularly susceptible to abstraction by free radicals, initiating a chain reaction known as autooxidation. This process can lead to the degradation of the standard, compromising the integrity of your experiments.
Q2: What are the primary signs of this compound standard degradation?
Degradation of your this compound standard may manifest in several ways during analysis, primarily by LC-MS:
-
Appearance of unexpected peaks: Additional peaks in your chromatogram may indicate the presence of oxidation byproducts.
-
Reduced peak area of the parent analyte: A decrease in the signal intensity of the this compound peak suggests that the standard has degraded.
-
Shifts in retention time: While less common, significant degradation can sometimes lead to slight changes in the chromatographic behavior of the standard.
-
Inconsistent results: Poor reproducibility between injections or experiments is a strong indicator of standard instability.
Q3: What is the recommended solvent for storing this compound standards?
This compound standards are typically supplied in a solution of ethanol.[1] For long-term storage, it is recommended to keep the standard dissolved in a high-purity organic solvent such as ethanol or methanol. It is crucial to avoid storing unsaturated lipids as a dry powder, as they are hygroscopic and can quickly absorb moisture, which can accelerate hydrolysis and oxidation.
Q4: At what temperature should I store my this compound standards?
For long-term stability, this compound standards should be stored at -20°C or, ideally, at -80°C. It is important to note that lipid oxidation can still occur at -20°C, albeit at a slower rate. Therefore, for sensitive applications and long-term storage, -80°C is the preferred temperature.
Q5: Should I use an antioxidant? If so, which one and at what concentration?
Yes, the use of an antioxidant is highly recommended to prevent the autooxidation of this compound standards. Butylated hydroxytoluene (BHT) is a commonly used and effective antioxidant for this purpose. A final concentration of 50-100 µM BHT in your standard solution is generally recommended for optimal protection.
Troubleshooting Guide
| Symptom | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in the chromatogram | Autooxidation of the this compound standard. | 1. Prepare a fresh working solution of the standard from a new stock vial. 2. Ensure that an antioxidant such as BHT was added to the solvent used for dilution. 3. Check the storage conditions of your stock solution (temperature, exposure to light and air). |
| Decreased peak area of this compound | Degradation of the standard due to improper storage or handling. Repeated freeze-thaw cycles. | 1. Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.[2][3] 2. Always allow the standard to equilibrate to room temperature before opening to prevent condensation. 3. Purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing and storing. |
| Poor reproducibility between injections | Inconsistent standard concentration due to ongoing degradation. Contamination of the LC-MS system. | 1. Prepare fresh calibration standards for each analytical run. 2. Implement a rigorous cleaning protocol for your LC system to remove any accumulated contaminants. 3. Use deuterated internal standards to normalize for variations in sample preparation and instrument response. |
| Baseline noise or ghost peaks in LC-MS | Potential interference from the antioxidant (BHT) or its degradation products. | 1. Run a blank solvent injection containing only the antioxidant to identify its retention time and any potential interfering peaks. 2. Optimize chromatographic conditions to separate the analyte of interest from any interfering compounds. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution with BHT
Objective: To prepare a stable stock solution of this compound containing an antioxidant to prevent autooxidation.
Materials:
-
This compound standard (as supplied by the manufacturer, typically in ethanol)
-
High-purity ethanol (LC-MS grade)
-
Butylated hydroxytoluene (BHT)
-
Glass vials with Teflon-lined caps
-
Inert gas (argon or nitrogen)
Procedure:
-
Allow the vial containing the this compound standard to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of BHT in high-purity ethanol.
-
In a clean glass vial, dilute the this compound standard to the desired stock concentration (e.g., 1 mg/mL) using high-purity ethanol.
-
Add the BHT stock solution to the this compound stock solution to achieve a final BHT concentration of 100 µM.
-
Gently vortex the solution to ensure thorough mixing.
-
Purge the headspace of the vial with a gentle stream of argon or nitrogen for 30-60 seconds.
-
Immediately cap the vial tightly with a Teflon-lined cap.
-
Wrap the vial in aluminum foil to protect it from light.
-
Store the stock solution at -80°C.
Protocol 2: Preparation of Working Standards for LC-MS Analysis
Objective: To prepare a series of working standards for generating a calibration curve for LC-MS analysis, while minimizing the risk of degradation.
Materials:
-
This compound stock solution with BHT (from Protocol 1)
-
Mobile phase or a solvent compatible with your LC-MS method (e.g., 50:50 acetonitrile:water)
-
Glass autosampler vials with Teflon-lined septa
Procedure:
-
Allow the this compound stock solution to warm to room temperature.
-
Perform serial dilutions of the stock solution with the appropriate solvent to prepare a series of working standards at the desired concentrations for your calibration curve.
-
Transfer the working standards to glass autosampler vials.
-
If the standards are not to be used immediately, purge the headspace of each vial with inert gas before capping.
-
Place the vials in the autosampler, which should ideally be temperature-controlled (e.g., 4°C), to maintain stability during the analytical run.
-
It is best practice to prepare fresh working standards for each analytical run to ensure the highest accuracy.
Data Presentation
Table 1: Recommended Storage Conditions for this compound Standards
| Parameter | Recommendation | Rationale |
| Temperature | -80°C (preferred) or -20°C | Minimizes the rate of autooxidation and other degradation pathways. |
| Solvent | High-purity ethanol or methanol | Ensures solubility and stability of the lipid standard. |
| Antioxidant | 50-100 µM Butylated Hydroxytoluene (BHT) | Scavenges free radicals to inhibit the initiation of autooxidation. |
| Container | Glass vial with Teflon-lined cap | Prevents leaching of plasticizers and ensures an inert storage environment. |
| Atmosphere | Inert gas (argon or nitrogen) overlay | Displaces oxygen from the headspace, reducing the potential for oxidation. |
| Light | Protect from light (e.g., amber vials or aluminum foil) | Prevents photo-oxidation. |
| Aliquoting | Aliquot into single-use vials | Minimizes repeated freeze-thaw cycles which can accelerate degradation.[2][3] |
Visualizations
Caption: Simplified autooxidation pathway of this compound and the role of BHT.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing ion suppression for 11,12-DiHETE quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing ion suppression for the accurate quantification of 11,12-dihydroxyeicosatrienoic acid (11,12-DiHETE) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant problem for this compound analysis?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample (e.g., plasma, tissue homogenate) reduce the ionization efficiency of the target analyte, this compound, in the mass spectrometer's ion source.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility.[1] As a lipid mediator, this compound is often extracted from complex biological matrices that are rich in other lipids, particularly phospholipids, which are major contributors to ion suppression.[2]
Q2: How can I determine if ion suppression is affecting my this compound measurements?
A2: The most common methods to assess ion suppression are post-column infusion and a quantitative post-extraction spike experiment.
-
Post-Column Infusion: A standard solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank, extracted sample matrix is then injected. A dip in the constant signal for this compound at specific retention times indicates the elution of matrix components that cause ion suppression.
-
Post-Extraction Spike: The response of this compound in a neat solvent is compared to its response in a blank matrix extract that has been spiked with the analyte after the extraction process. A lower response in the matrix indicates ion suppression.
Q3: What is the best type of internal standard to use for this compound quantification to compensate for ion suppression?
A3: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for ion suppression. A SIL-IS, such as d11-11,12-DiHETrE, is structurally identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., Deuterium, ¹³C). It co-elutes with the unlabeled this compound and experiences the same degree of ion suppression, allowing for accurate correction of signal variability.
Q4: Which sample preparation technique is most effective at minimizing ion suppression for this compound?
A4: Solid-phase extraction (SPE) is generally more effective than liquid-liquid extraction (LLE) for removing matrix interferences, particularly phospholipids, which are a primary cause of ion suppression in lipid analysis. SPE provides cleaner extracts, leading to reduced ion suppression and improved assay reproducibility. Polymeric SPE sorbents like Strata-X or Oasis HLB are commonly used for eicosanoid analysis.
Q5: Can I simply dilute my sample extract to reduce ion suppression?
A5: Diluting the sample extract can reduce the concentration of interfering matrix components and thereby lessen ion suppression. However, this approach also dilutes the this compound, which may decrease the signal to a level below the limit of quantification (LOQ), especially for samples with low endogenous concentrations of the analyte. Therefore, this strategy is only feasible when the initial analyte concentration is high and the assay has sufficient sensitivity.
Troubleshooting Guide: Ion Suppression
If you have identified ion suppression in your this compound assay, follow this systematic troubleshooting guide.
Step 1: Assess the Magnitude of Ion Suppression
-
Action: Perform a quantitative post-extraction spike experiment as described in FAQ #2.
-
Objective: To determine the percentage of signal suppression. A suppression of >15-20% warrants further optimization.
Step 2: Review and Optimize Sample Preparation
-
Action: If using protein precipitation or LLE, consider switching to SPE. If already using SPE, optimize the wash steps.
-
Rationale: Protein precipitation and LLE are less effective at removing phospholipids. A more rigorous wash step in your SPE protocol (e.g., with a higher percentage of organic solvent that doesn't elute the analyte) can remove more interferences.
-
Example: For a reversed-phase SPE, increase the methanol percentage in the aqueous wash solution from 5% to 15-20% to remove more polar lipids.
Step 3: Optimize Chromatographic Separation
-
Action: Ensure that this compound is chromatographically separated from the main phospholipid elution region.
-
Method:
-
Modify the gradient: A shallower gradient can improve the resolution between this compound and interfering compounds.
-
Change the column: If using a standard C18 column, consider one with a different chemistry (e.g., phenyl-hexyl) to alter selectivity.
-
Monitor Phospholipids: Use a generic MRM transition for phospholipids (e.g., m/z 184 -> 184) to identify where they elute in your chromatogram and adjust the gradient to move your analyte away from this region.
-
Step 4: Verify Internal Standard Performance
-
Action: Ensure you are using a high-quality, co-eluting stable isotope-labeled internal standard.
-
Rationale: The SIL-IS is crucial for correcting ion suppression. If it does not perfectly co-elute with the analyte, the correction will be inaccurate.
Step 5: Check and Clean the MS Ion Source
-
Action: Inspect the ion source for contamination.
-
Objective: Buildup of non-volatile matrix components in the ion source can exacerbate ion suppression. Regular cleaning according to the manufacturer's protocol is essential.
References
improving the sensitivity of 11,12-DiHETE detection
Welcome to the technical support center for the analysis of 11,12-dihydroxyeicosatrienoic acid (11,12-DiHETE). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the sensitivity and reliability of their detection experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important? A1: this compound is a dihydroxy metabolite of arachidonic acid, an omega-6 fatty acid. It is formed when 11,12-epoxyeicosatrienoic acid (11,12-EET) is hydrolyzed by the soluble epoxide hydrolase (sEH) enzyme.[1] As part of the cytochrome P450 pathway, these lipid mediators are involved in various physiological processes, including inflammation and vasodilation.[2][3] Sensitive and accurate quantification is crucial for understanding its role in health and disease, making it a potential biomarker in various pathological conditions.
Q2: What is the most effective analytical technique for detecting this compound? A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for sensitive, specific, and robust quantification of this compound and other eicosanoids in complex biological matrices like plasma and tissue. This technique offers high selectivity and allows for the simultaneous analysis of multiple related compounds.
Q3: Should I use positive or negative electrospray ionization (ESI) mode for detection? A3: For underivatized this compound, which contains a carboxylic acid group, negative ion mode ESI is typically used. However, sensitivity can be significantly enhanced by derivatizing the carboxylic acid group with a reagent like N-(4-aminomethylphenyl)pyridinium (AMPP). This "charge-reversal" derivatization adds a permanent positive charge, allowing for analysis in the more sensitive positive ion mode. This can improve detection sensitivity by 10- to 20-fold.
Q4: What are the primary challenges in achieving high sensitivity for this compound detection? A4: The main challenges include:
-
Low Signal Intensity: Fatty acids often exhibit reduced signal in negative ion mode due to suppression by acidic mobile phases.
-
Matrix Effects: Co-eluting substances from the biological sample (e.g., plasma, urine) can interfere with the ionization of this compound, either suppressing or enhancing the signal and leading to inaccurate quantification.
-
Analyte Degradation: Oxylipins can form or degrade after sample collection, reducing the accuracy of the analysis.
-
Poor Chromatographic Separation: Structurally similar isomers can be difficult to separate, complicating accurate quantification.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem: Low or No Analyte Signal
Q5: I am observing a very low or no signal for this compound. What are the likely causes and how can I fix this? A5: Low signal intensity is a common issue that can stem from several factors. A logical troubleshooting approach is essential.
-
Suboptimal Ionization: The efficiency of ion generation in the MS source is critical.
-
Solution: Systematically optimize ESI source parameters, including capillary voltage, nebulizer pressure, and drying gas flow rate and temperature. For underivatized analysis, ensure the method is set to negative ion mode. For a significant sensitivity boost, consider derivatization with AMPP to enable detection in positive ion mode.
-
-
Inefficient Sample Extraction: The analyte may be lost during the sample preparation stage.
-
Solution: Employ a robust extraction method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to effectively remove interferences and concentrate the analyte. Ensure the pH is acidified (e.g., pH 3-4) before extraction to protonate the carboxylic acid group, which improves extraction efficiency with organic solvents.
-
-
Analyte Degradation: this compound can degrade during sample handling and preparation.
-
Solution: To prevent post-sampling formation or degradation of oxylipins, add antioxidants like butylated hydroxytoluene (BHT) and keep samples on ice or at 4°C during processing.
-
-
Incorrect LC-MS/MS Parameters: The instrument settings may not be optimized for your analyte.
-
Solution: Use high-purity (LC-MS grade) solvents and additives like formic acid (0.1%) to improve chromatography and ionization. Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode to maximize sensitivity by monitoring specific precursor-to-product ion transitions.
-
Problem: High Signal Variability and Poor Precision
Q6: My results are inconsistent across replicates. What could be causing this high variability? A6: High variability, or poor precision, is often linked to matrix effects or inconsistencies in the experimental workflow.
-
Matrix Effects: This is a primary cause of poor precision, where components in the sample matrix interfere with analyte ionization.
-
Solution: The most effective way to correct for this is by using a stable isotope-labeled internal standard (SIL-IS), such as d11-14,15-DiHETrE. A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will be affected by matrix effects and extraction inconsistencies in the same way, allowing for accurate normalization. Improving sample cleanup with techniques like SPE can also reduce the concentration of interfering compounds.
-
-
Inconsistent Sample Preparation: Manual sample preparation can introduce variability between samples.
-
Solution: Ensure consistent vortexing times, centrifugation speeds, and handling procedures for all samples. Where possible, use an automated liquid handler to improve reproducibility.
-
Problem: Poor Chromatographic Resolution
Q7: I am having trouble separating this compound from other isomers. How can I improve my chromatographic separation? A7: Achieving baseline separation of regioisomers is critical for accurate quantification.
-
Solution: Optimize the liquid chromatography method. A C18 column is commonly used for separation. Experiment with the mobile phase gradient, adjusting the rate of change in the organic solvent (e.g., acetonitrile or methanol) concentration. A slower, more shallow gradient can often improve the resolution of closely eluting compounds.
Data Presentation
Table 1: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Setting | Notes |
|---|---|---|
| LC Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) | Reversed-phase columns are standard for separating eicosanoids. |
| Mobile Phase A | 0.1% Formic Acid in Water | Use of a weak acid improves peak shape and ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for elution. |
| Flow Rate | 0.6 - 1.0 mL/min | Flow rate should be optimized with source parameters. |
| Ionization Mode | ESI Negative (underivatized) | Standard for acidic molecules. |
| ESI Positive (AMPP-derivatized) | Offers significantly higher sensitivity. |
| Detection Mode | SRM / MRM | Maximizes sensitivity and specificity for quantification. |
Table 2: Comparison of Detection Sensitivity (Limits of Quantification)
| Analyte Group | Method | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|
| DHETs | LC-MS/MS (Underivatized) | 0.25 ng/mL | |
| EETs | LC-MS/MS (Underivatized) | 0.5 ng/mL | |
| DHETs | LC-MS/MS (Underivatized) | 2 nmol/L (~0.67 ng/mL) |
| Eicosanoids | LC-MS/MS (AMPP Derivatized) | 200-900 fg on column | |
Experimental Protocols
Protocol 1: Sample Preparation via Solid Phase Extraction (SPE) This protocol is a generalized procedure for extracting this compound from plasma.
-
Sample Pre-treatment: To 100 µL of plasma, add a SIL-IS (e.g., d11-14,15-DiHETrE). Add an antioxidant (e.g., BHT) to prevent degradation. Acidify the sample to ~pH 3-4 with formic or acetic acid.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by acidified water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with a low-percentage organic solvent (e.g., 5-10% methanol in acidified water) to remove polar interferences.
-
Elution: Elute the this compound and other lipids using a non-polar solvent like ethyl acetate or methyl formate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase (e.g., 50:50 water/acetonitrile) for LC-MS/MS analysis.
Protocol 2: Derivatization with AMPP for Enhanced Sensitivity This protocol describes the chemical derivatization of the carboxylic acid group for analysis in positive ion mode.
-
Sample Preparation: Start with the dried sample extract obtained from Protocol 1.
-
Derivatization Reaction: Reconstitute the dried extract in a suitable solvent. Add the AMPP reagent (N-(4-aminomethylphenyl)pyridinium chloride) and a coupling agent (e.g., a carbodiimide) to initiate the amide bond formation.
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time to ensure complete conversion.
-
Analysis: The resulting cationic AMPP amide derivative is now ready for direct injection and analysis by LC-MS/MS in positive ESI mode. This method can increase sensitivity by converting the analyte into a permanently charged species that ionizes more efficiently.
Visualizations
Caption: Biosynthetic pathway of this compound from Arachidonic Acid.
References
- 1. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Accuracy of 11,12-DiHETE ELISA Results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the accuracy and reliability of their 11,12-dihydroxyeicosatetraenoic acid (11,12-DiHETE) ELISA results.
Troubleshooting Guides
This section addresses common issues encountered during this compound ELISA experiments, offering potential causes and solutions in a structured format for easy reference.
High Background
High background can obscure the specific signal, leading to inaccurate quantification.
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps. Ensure complete aspiration of wash buffer after each step. Soaking the wells with wash buffer for 30-60 seconds during each wash can also be beneficial. |
| Contaminated Reagents or Buffers | Prepare fresh buffers using high-purity water and reagents. Ensure TMB substrate is colorless before use.[1] |
| Cross-Contamination | Use fresh pipette tips for each standard, sample, and reagent. Avoid splashing between wells. Use fresh plate sealers for each incubation step. |
| Improper Blocking | Increase the blocking incubation time or try a different blocking buffer (e.g., increasing the concentration of BSA or using a non-mammalian protein blocker). |
| High Detection Antibody Concentration | Titrate the detection antibody to the optimal concentration as recommended by the kit manufacturer or through checkerboard titration. |
| Prolonged Incubation Times | Adhere strictly to the incubation times specified in the ELISA kit protocol. |
| Light Exposure of Substrate | Keep the TMB substrate and the plate protected from light during incubation. |
Low or No Signal
A weak or absent signal can prevent the detection and quantification of this compound.
| Potential Cause | Recommended Solution |
| Incorrect Reagent Preparation or Addition | Double-check all reagent dilutions and ensure they are added in the correct order as per the protocol. |
| Expired or Improperly Stored Reagents | Verify the expiration dates of all kit components. Ensure all reagents have been stored at the recommended temperatures. |
| Insufficient Incubation Times or Incorrect Temperature | Ensure all incubation steps are performed for the specified duration and at the correct temperature. Allow all reagents to reach room temperature before use. |
| Degraded this compound in Samples or Standards | Aliquot standards to avoid repeated freeze-thaw cycles. Ensure proper sample collection and storage to maintain this compound stability. |
| Low Analyte Concentration | Concentrate the sample or reduce the dilution factor. Ensure the sample concentration falls within the detection range of the assay. |
| Inactive HRP Conjugate or Substrate | Test the activity of the HRP conjugate and TMB substrate with a known positive control. |
High Variability
High variability between replicate wells can compromise the precision and reliability of the results.
| Potential Cause | Recommended Solution |
| Pipetting Inconsistency | Calibrate pipettes regularly. Use reverse pipetting for viscous samples. Ensure consistent timing and technique for all pipetting steps. |
| Inadequate Mixing | Thoroughly mix all reagents and samples before adding them to the wells. Gently tap the plate after adding reagents to ensure homogeneity. |
| "Edge Effect" Due to Temperature Gradients | Ensure uniform temperature across the plate during incubation by avoiding stacking plates and placing them in the center of the incubator. Sealing plates properly can also minimize evaporation from outer wells. |
| Incomplete Washing | Use an automated plate washer if available for more consistent washing. If washing manually, ensure all wells are filled and aspirated equally. |
| Particulates in Samples | Centrifuge samples to pellet any debris before adding them to the plate. |
Frequently Asked Questions (FAQs)
Q1: What are the best practices for sample collection and storage to ensure this compound stability?
A1: Proper sample handling is critical for accurate results. For plasma, collect blood in tubes containing an anticoagulant like EDTA and place on ice immediately. Separate plasma by centrifugation at 1000 x g for 15 minutes at 4°C. For serum, allow blood to clot at room temperature for 30-60 minutes before centrifuging. Aliquot samples into single-use vials and store them at -80°C to minimize freeze-thaw cycles, which can degrade lipids. Lipids in tissue homogenates are more stable when kept in ice water.[2]
Q2: My samples are hemolyzed. How will this affect my this compound ELISA results?
A2: Hemolysis can significantly interfere with ELISA results. The release of hemoglobin and other intracellular components can cause a positive interference due to the peroxidase-like activity of hemoglobin, which can react with the TMB substrate, leading to a false positive signal.[3][4] Studies on other ELISAs have shown that hemoglobin concentrations as low as 1 g/L can cause significant interference.[3] It is strongly recommended to use non-hemolyzed samples for the most accurate results.
Quantitative Impact of Hemolysis on ELISA (General)
| Hemoglobin Concentration | Potential Interference Level |
| < 0.3 g/L | Generally acceptable |
| 0.3 - 1 g/L | Moderate risk of interference |
| > 1 g/L | High risk of significant interference |
Q3: My samples are lipemic. What is the potential impact on my assay?
A3: Lipemia, the presence of a high concentration of lipids, can also interfere with ELISA results. The primary mechanism is thought to be physical, where lipid particles may mask epitopes or interfere with antibody-antigen binding. This can lead to either falsely high or low results depending on the assay format. For some ELISAs, triglyceride concentrations above 4.66 mmol/L have been shown to cause significant interference.
Quantitative Impact of Lipemia on ELISA (General)
| Triglyceride Concentration | Potential Interference Level |
| < 2.2 mmol/L | Generally acceptable |
| 2.2 - 4.66 mmol/L | Moderate risk of interference |
| > 4.66 mmol/L | High risk of significant interference |
Q4: What is the recommended method for extracting this compound from plasma or serum?
A4: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be used. LLE, often using solvents like ethyl acetate, is a traditional method. SPE, using cartridges or 96-well plates, can offer higher throughput and cleaner extracts. The choice of method may depend on the sample volume, required purity, and available equipment. It is crucial to validate the chosen extraction method for recovery and reproducibility. For complex matrices like plasma, a multi-step extraction involving protein precipitation followed by LLE or SPE is often necessary to remove interfering substances.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma/Serum
This protocol is a general guideline and may need optimization based on the specific SPE cartridge and sample characteristics.
-
Sample Pre-treatment: Thaw plasma or serum samples on ice. For every 1 mL of sample, add 2 mL of ice-cold methanol to precipitate proteins. Vortex for 30 seconds and centrifuge at 2,500 x g for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Elution: Elute the this compound with 2 mL of ethyl acetate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in the assay buffer provided with the ELISA kit.
Protocol 2: this compound ELISA Workflow
This is a generalized competitive ELISA protocol. Always refer to the specific instructions provided with your ELISA kit.
-
Standard and Sample Preparation: Prepare the this compound standards by serial dilution according to the kit instructions. Dilute the reconstituted samples as necessary to fall within the standard curve range.
-
Plate Loading: Add 100 µL of standards and samples to the appropriate wells of the antibody-coated microplate.
-
Addition of HRP Conjugate: Add 50 µL of the this compound-HRP conjugate to each well (except the blank).
-
Incubation: Seal the plate and incubate for the time and temperature specified in the kit protocol (e.g., 2 hours at room temperature).
-
Washing: Wash the plate 4-6 times with the provided wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Reading: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
-
Data Analysis: Calculate the concentration of this compound in the samples by plotting a standard curve of absorbance versus concentration and interpolating the sample values.
Visualizations
This compound Biosynthesis and Signaling Pathway
Caption: Biosynthesis of this compound and its proposed signaling pathway.
This compound ELISA Experimental Workflow
Caption: A streamlined workflow for the this compound competitive ELISA.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of 11,12-DiHETE and 14,15-DiHETE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroxyeicosatetraenoic acids (DiHETEs) are metabolites of arachidonic acid formed via the cytochrome P450 (CYP) epoxygenase and subsequent soluble epoxide hydrolase (sEH) pathway, or through lipoxygenase (LOX) pathways. Among the various regioisomers, 11,12-DiHETE and 14,15-DiHETE have garnered significant interest due to their diverse biological activities. While often considered less active than their epoxygenase precursors, the epoxyeicosatrienoic acids (EETs), these diol metabolites exhibit distinct and sometimes potent effects on vascular function and inflammation. This guide provides a comprehensive comparison of the biological activities of this compound and 14,15-DiHETE, supported by experimental data and detailed methodologies.
Comparative Biological Activities
The biological activities of this compound and 14,15-DiHETE are multifaceted, with effects observed in the vascular and immune systems. A key distinction lies in their signaling mechanisms and potencies in different biological contexts.
Vascular Effects
Both this compound and 14,15-DiHETE are potent vasodilators in the coronary microcirculation. A study on isolated canine coronary arterioles demonstrated that both DiHETEs induce concentration-dependent vasodilation with high potency.[1] This effect is mediated through the activation of calcium-activated potassium (KCa) channels on vascular smooth muscle cells, leading to hyperpolarization and relaxation.[1]
However, the vasoactive properties of this compound may be tissue- and species-dependent. For instance, in porcine coronary artery rings, this compound produced vasorelaxation of a similar magnitude to its precursor, 11,12-EET. Conversely, in rat renal arterioles, this compound was found to be without effect.
Inflammatory and Immune Modulation
The roles of this compound and 14,15-DiHETE in inflammation are less directly compared in the literature but appear to diverge based on their signaling pathways.
14,15-DiHETE has been identified as a potent endogenous activator of the peroxisome proliferator-activated receptor-alpha (PPARα).[1] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation. The activation of PPARα by 14,15-DiHETE suggests its potential role in anti-inflammatory pathways.
This compound , on the other hand, has been shown to be inactive in stimulating endothelial cell migration and tube formation, activities associated with angiogenesis and inflammation resolution, whereas its precursor 11,12-EET is active. The signaling pathway for this compound in inflammatory cells is not as well-defined as that for 14,15-DiHETE. However, the precursor, 11,12-EET, is suggested to act via a Gs protein-coupled receptor.
Quantitative Data Summary
The following table summarizes the available quantitative data for the biological activities of this compound and 14,15-DiHETE.
| Biological Activity | Compound | Test System | Parameter | Value | Reference |
| Vasodilation | This compound | Canine Coronary Arterioles | EC50 | 10⁻¹³ to 10⁻¹⁶ M | [1] |
| 14,15-DiHETE | Canine Coronary Arterioles | EC50 | 10⁻¹³ to 10⁻¹⁶ M | [1] | |
| PPARα Activation | 14,15-DiHETE | COS-7 Cells | Kd | 1.4 µM |
Signaling Pathways
The signaling mechanisms of this compound and 14,15-DiHETE appear to be distinct, which likely underlies their differential biological effects.
14,15-DiHETE Signaling Pathway
14,15-DiHETE directly binds to and activates PPARα. This interaction leads to the transcription of target genes involved in lipid metabolism and inflammation.
Putative this compound Signaling Pathway
While the direct receptor for this compound is not definitively identified, its precursor, 11(R),12(S)-EET, is proposed to activate a Gs protein-coupled receptor (GPCR), leading to the activation of protein kinase A (PKA). It is plausible that this compound may interact with a similar pathway, although with different efficacy.
Experimental Protocols
Vasorelaxation Assay in Isolated Arterial Rings
This protocol is used to assess the vasodilatory effects of this compound and 14,15-DiHETE on isolated blood vessels.
1. Tissue Preparation:
-
Euthanize the experimental animal (e.g., pig, rat) and excise the desired artery (e.g., coronary, mesenteric).
-
Immediately place the artery in ice-cold Krebs-Henseleit (KH) buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, and 11 glucose).
-
Carefully clean the artery of surrounding connective tissue and cut into 2-3 mm rings.
2. Mounting and Equilibration:
-
Mount the arterial rings in an organ bath containing KH buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Attach one end of the ring to a fixed support and the other to a force transducer to measure isometric tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 2g, with buffer changes every 15-20 minutes.
3. Viability and Pre-constriction:
-
Test the viability of the rings by contracting them with a high concentration of KCl (e.g., 60 mM).
-
After washout and return to baseline, pre-constrict the rings with a submaximal concentration of a vasoconstrictor (e.g., thromboxane mimetic U-46619, phenylephrine) to achieve approximately 80% of the maximal contraction.
4. Cumulative Concentration-Response Curve:
-
Once a stable contraction is achieved, add cumulative concentrations of this compound or 14,15-DiHETE to the organ bath at regular intervals.
-
Record the relaxation response at each concentration.
5. Data Analysis:
-
Express the relaxation as a percentage of the pre-constriction tension.
-
Plot the concentration-response curve and calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).
PPARα Activation Assay (Luciferase Reporter Assay)
This cell-based assay is used to determine if a compound can activate the PPARα receptor.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., COS-7, HepG2) in appropriate growth medium.
-
Co-transfect the cells with two plasmids:
-
A PPARα expression vector.
-
A reporter plasmid containing a luciferase gene under the control of a peroxisome proliferator response element (PPRE).
-
-
A co-transfected control plasmid (e.g., expressing Renilla luciferase) can be used for normalization.
2. Compound Treatment:
-
After transfection, plate the cells in a multi-well plate.
-
Treat the cells with various concentrations of the test compounds (this compound and 14,15-DiHETE), a known PPARα agonist (positive control, e.g., Wy-14643), and a vehicle control (e.g., DMSO).
-
Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene expression.
3. Luciferase Assay:
-
Lyse the cells and measure the firefly luciferase activity using a luminometer.
-
If a normalization control was used, measure its activity as well.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the control luciferase activity.
-
Express the results as fold activation over the vehicle control.
-
Plot the concentration-response curve and determine the EC50 value.
Conclusion
This compound and 14,15-DiHETE, while structurally similar, exhibit distinct biological activities and potencies. Both are potent vasodilators in the coronary microcirculation, but their effects in other vascular beds may differ. A key divergence in their mechanism of action is the established role of 14,15-DiHETE as a PPARα agonist, suggesting a significant role in metabolic and inflammatory regulation. The signaling pathway for this compound is less clear but may involve a GPCR-mediated mechanism. Further direct comparative studies are warranted to fully elucidate their respective roles in inflammation and cell proliferation. The experimental protocols provided herein offer a framework for such comparative investigations.
References
Validating the In Vivo Angiogenic Potential of 11,12-DiHETE: A Comparative Guide
This guide provides an objective comparison of the in vivo pro-angiogenic effects of 11,12-dihydroxyeicosatrienoic acid (11,12-DiHETE) against its precursor, 11,12-epoxyeicosatrienoic acid (11,12-EET), and the well-established vascular endothelial growth factor (VEGF). Experimental data from key in vivo models are presented to offer a clear perspective for researchers, scientists, and drug development professionals.
Introduction to this compound and Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in development, wound healing, and various pathological conditions.[1][2] This process is tightly regulated by a balance of pro- and anti-angiogenic factors.[3] Among the molecules investigated for their role in vascular biology are the epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid produced by cytochrome P450 (CYP) epoxygenases.[4][5] EETs are known to be involved in regulating vascular tone and angiogenesis.
This compound, also known as 11,12-dihydroxyeicosatrienoic acid (11,12-DHET), is the diol metabolite of 11,12-EET, formed via the action of the soluble epoxide hydrolase (sEH). While 11,12-EET has demonstrated potent pro-angiogenic effects, the activity of its metabolite, this compound, in this context has been a subject of investigation. This guide aims to clarify the in vivo angiogenic potential of this compound by comparing it with established pro-angiogenic agents.
Comparative Analysis of Pro-Angiogenic Effects
Experimental evidence consistently demonstrates that while 11,12-EET actively promotes angiogenesis, its metabolite this compound is largely inactive and does not stimulate key angiogenic processes such as endothelial cell migration and tube formation. Its effect is significantly less potent when compared to a standard angiogenic factor like VEGF.
Quantitative Data Summary
The following table summarizes the comparative effects of this compound, 11,12-EET, and VEGF on various aspects of angiogenesis.
| Compound | Assay | Model System | Key Finding | Reference |
| This compound | Endothelial Cell Migration | In Vitro (Scratch-wound) | No significant effect on cell migration. | |
| Tube Formation | In Vitro (Matrigel) | Lacked the ability to stimulate tube formation. | ||
| 11,12-EET | Endothelial Cell Migration | In Vitro (Scratch-wound) | Stimulated migration to an extent comparable with VEGF. | |
| Tube Formation | In Vitro (Matrigel) | Significantly stimulated the formation of capillary-like structures. | ||
| Neovasculogenesis | In Vitro (hEPCs) | Augmented neovasculogenesis of human endothelial progenitor cells. | ||
| VEGF | Endothelial Cell Migration | In Vitro (Scratch-wound) | Potent stimulation of cell migration. | |
| Angiogenesis | In Vivo (Zebrafish) | Caused an observable increase in subintestinal vessel (SIV) formation. | ||
| Angiogenesis | In Vivo (Matrigel Plug) | Standard positive control for inducing neovascularization. |
Signaling Pathways in Angiogenesis
The pro-angiogenic activity of a compound is determined by its ability to activate specific intracellular signaling cascades in endothelial cells. The pathways for 11,12-EET are well-documented, whereas this compound does not appear to engage these pro-angiogenic pathways.
Metabolic Pathway of 11,12-EET to this compound
This compound is a direct metabolic product of 11,12-EET. This conversion is a critical step that appears to deactivate the pro-angiogenic properties of the parent epoxide.
Pro-Angiogenic Signaling of 11,12-EET
11,12-EET initiates angiogenesis by binding to a putative Gs-coupled receptor on endothelial cells. This triggers a cascade involving Protein Kinase A (PKA) and the translocation of TRPC6 channels. Downstream, this activation stimulates key pathways like PI3K/Akt and ERK1/2, which are crucial for endothelial cell proliferation, migration, and survival. In contrast, this compound has been shown to be ineffective in activating these pathways.
Key In Vivo Experimental Protocols and Workflows
To assess pro-angiogenic potential in a physiological context, several in vivo models are utilized. Below are the methodologies for three standard assays.
Matrigel Plug Assay
This assay is a widely used method to quantify in vivo angiogenesis. A basement membrane extract (Matrigel) mixed with the test compound is injected subcutaneously into mice. The Matrigel solidifies, and after a set period, the plug is excised to quantify the extent of new blood vessel infiltration.
Detailed Protocol:
-
Preparation: Thaw Matrigel on ice to keep it in a liquid state.
-
Mixing: Mix the test compound (e.g., this compound, 11,12-EET, or VEGF as a positive control) with the cold, liquid Matrigel. Heparin is often included to prevent the growth factor from diffusing away.
-
Injection: Subcutaneously inject 0.3-0.5 mL of the Matrigel mixture into the flank of the mice using a pre-chilled syringe.
-
Incubation: The Matrigel will form a solid plug in vivo. The mice are monitored for a period of 7 to 14 days.
-
Analysis: After the incubation period, the Matrigel plugs are surgically removed. Angiogenesis is quantified by measuring the hemoglobin content within the plug (an indicator of red blood cell infiltration) or through histological analysis, such as immunohistochemistry (IHC) for endothelial cell markers like CD31.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay uses the highly vascularized membrane of a chicken embryo to study angiogenesis. It is a cost-effective and relatively simple in vivo model.
Detailed Protocol:
-
Egg Incubation: Fertilized chicken eggs are incubated at 37°C with humidity for 3-4 days.
-
Windowing: A small window is carefully cut into the eggshell to expose the CAM without damaging it.
-
Application of Compound: The test substance is applied directly onto the CAM, often on a sterile carrier like a filter paper disk or embedded in a slow-release pellet.
-
Re-incubation: The window is sealed with tape, and the egg is returned to the incubator for an additional 48-72 hours.
-
Analysis: The CAM is photographed, and angiogenesis is quantified by counting the number of blood vessel branch points or measuring vessel density and length in the area surrounding the implant.
Zebrafish Angiogenesis Model
The zebrafish embryo is a powerful in vivo model for studying angiogenesis due to its rapid development and optical transparency, which allows for direct visualization of blood vessel formation in a living animal. Transgenic lines expressing fluorescent proteins in their vascular endothelium (e.g., Tg(fli1:EGFP)) are commonly used.
Detailed Protocol:
-
Embryo Collection: Embryos from a transgenic zebrafish line with fluorescent blood vessels, such as Tg(fli1:EGFP), are collected after fertilization.
-
Treatment: At approximately 24 hours post-fertilization (hpf), before the significant sprouting of intersegmental vessels (ISVs), embryos are placed in multi-well plates containing embryo medium and the test compound.
-
Incubation: Embryos are incubated at 28.5°C until 48 or 72 hpf.
-
Analysis: Embryos are anesthetized and mounted for fluorescence microscopy. The formation of ISVs is observed and quantified. A pro-angiogenic compound will increase vessel sprouting and growth, while an anti-angiogenic compound will inhibit it.
Conclusion
Based on the available scientific literature, this compound, the diol metabolite of 11,12-EET, does not exhibit a pro-angiogenic effect in vivo. Studies consistently show it is inactive in key angiogenic assays where its precursor, 11,12-EET, and standard growth factors like VEGF show potent activity. The conversion of 11,12-EET to this compound by soluble epoxide hydrolase appears to be a metabolic inactivation step in the context of angiogenesis. Therefore, efforts to validate a pro-angiogenic effect for this compound are not supported by current experimental data. Researchers investigating pro-angiogenic therapies should focus on metabolically stable analogs of EETs or inhibitors of the sEH enzyme to maintain elevated levels of the active epoxides.
References
- 1. Frontiers | Zebrafish as an Emerging Model Organism to Study Angiogenesis in Development and Regeneration [frontiersin.org]
- 2. blog.biobide.com [blog.biobide.com]
- 3. Angiogenesis and Apoptosis: Data Comparison of Similar Microenvironments in the Corpus Luteum and Tumors [mdpi.com]
- 4. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The biological actions of 11,12-epoxyeicosatrienoic acid in endothelial cells are specific to the R/S-enantiomer and require the G(s) protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Specificity of 11,12-DiHETE Immunoassays: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection of lipid mediators is paramount. This guide provides an objective comparison of commercially available antibodies for 11,12-dihydroxyeicosatetraenoic acid (11,12-DiHETE), a crucial signaling molecule in various physiological processes. We delve into the critical aspect of antibody cross-reactivity, offering supporting experimental data and detailed protocols to ensure the reliability of your research findings.
This compound is a dihydroxy metabolite of eicosapentaenoic acid (EPA), produced through the cytochrome P450 (CYP) epoxygenase pathway followed by hydrolysis via soluble epoxide hydrolase (sEH). This lipid mediator is implicated in the regulation of vascular tone and other physiological responses. Given the structural similarity among various dihydroxyeicosatetraenoic acid (DiHETE) isomers and related eicosanoids, the specificity of antibodies used for their detection is a critical consideration to avoid misleading results.
Performance Comparison of Commercially Available this compound ELISA Kits
| Supplier | Product Name | Stated Cross-Reactivity | Quantitative Data |
| Eagle Biosciences | 11,12-DHET ELISA Assay kit | Information not explicitly provided in the product datasheet. | Not provided by the manufacturer. Independent validation would be required. |
| MyBioSource | Human 11,12-DHETs ELISA Kit | "No significant cross-reactivity or interference between Human 11,12-DHETs and analogues was observed."[1] | Specific percentages of cross-reactivity with other DiHETE isomers are not detailed in the product information. |
| Abbexa | 11,12-Dihydroxyeicosatrienoic Acids (11,12-DiHETrE) ELISA Kit | General statement on specificity. | Quantitative cross-reactivity data is not specified in the publicly available product information. |
| Novus Biologicals | Human 11,12-DHET ELISA Kit (Colorimetric) | General statement on specificity. | Detailed cross-reactivity percentages are not provided in the product summary. |
Note: The lack of readily available, quantitative cross-reactivity data from manufacturers necessitates that researchers perform their own validation experiments to ensure the antibody's specificity for their particular application and sample type.
Experimental Protocols for Assessing Antibody Cross-Reactivity
The most common method for evaluating the cross-reactivity of an antibody in an immunoassay is through a competitive ELISA format. This involves testing the ability of structurally related compounds to compete with the target analyte (this compound) for binding to the antibody.
Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol is a generalized procedure based on standard competitive ELISA principles. Researchers should always refer to the specific manual provided with their ELISA kit for detailed instructions.
Materials:
-
This compound ELISA Kit (including coated microplate, primary antibody, HRP-conjugated secondary antibody, standards, buffers, and substrate)
-
Potential cross-reactants (e.g., 5,6-DiHETE, 8,9-DiHETE, 14,15-DiHETE, other eicosanoids)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, including standards and samples, as instructed in the kit manual.
-
Standard Curve Preparation: Prepare a serial dilution of the this compound standard to generate a standard curve.
-
Cross-Reactivity Sample Preparation: Prepare serial dilutions of each potential cross-reactant. The concentration range should be wide enough to observe any potential inhibition.
-
Assay Procedure:
-
Add the prepared standards and cross-reactant solutions to the wells of the antibody-coated microplate.
-
Add a fixed amount of enzyme-labeled this compound (tracer) to each well.
-
Incubate the plate to allow for competitive binding between the this compound in the sample/standard/cross-reactant and the tracer for the limited antibody binding sites.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of this compound in the sample.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of binding for each concentration of the standard and the potential cross-reactants relative to the maximum binding (wells with no competitor).
-
Determine the concentration of each cross-reactant that causes 50% inhibition of the maximum binding (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
-
Visualizing the this compound Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams were generated using Graphviz.
Caption: Metabolic pathway of this compound formation and its downstream signaling.
Caption: Experimental workflow for assessing antibody cross-reactivity using competitive ELISA.
References
A Guide to the Reproducibility and Inter-Laboratory Variation of 11,12-DiHETE Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analytical performance for the measurement of 11,12-dihydroxyeicosatrienoic acid (11,12-DiHETE), a critical lipid mediator in various physiological and pathological processes. We delve into the reproducibility of this compound measurements, with a focus on the variation observed both within and between laboratories. This guide synthesizes available data to inform researchers on the reliability of this compound quantification and provides detailed experimental protocols to aid in the standardization of measurement approaches.
Understanding this compound
This compound is a diol derivative of arachidonic acid, produced via the cytochrome P450 (CYP) epoxygenase pathway. The initial epoxidation of arachidonic acid by CYP enzymes forms 11,12-epoxyeicosatrienoic acid (11,12-EET), which is then rapidly hydrolyzed by soluble epoxide hydrolase (sEH) to this compound. This lipid mediator is implicated in a range of biological activities, including regulation of vascular tone, inflammation, and cellular growth. Given its role in health and disease, accurate and reproducible measurement of this compound is crucial for advancing research and drug development.
Inter- and Intra-Laboratory Variation in Eicosanoid Measurements
The quantification of eicosanoids, including this compound, is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. While this technique is powerful, variability in results can arise from differences in sample preparation, analytical instrumentation, and data analysis procedures.
A comprehensive inter-laboratory comparison study on the quantification of 133 oxylipins, including dihydroxy-eicosatrienoic acids like this compound, provides valuable insights into the expected variability. The study, which involved five independent laboratories, demonstrated that with harmonized and standardized protocols, a high degree of reproducibility can be achieved.
The following table summarizes the typical intra- and inter-laboratory coefficients of variation (CV) observed for oxylipin measurements, which can be considered representative for this compound.
| Parameter | Coefficient of Variation (CV) | Key Findings and Considerations |
| Intra-Laboratory Precision (Within a single lab) | ||
| Intra-day Variability | Generally <15%[1] | For a majority of oxylipins, low intra-day variability is achievable.[1] |
| Inter-day Variability | Typically <15% for about 73% of oxylipins[1] | Some classes of compounds, such as epoxy fatty acids, may exhibit higher variability (up to >25%).[1] |
| Inter-Laboratory Precision (Between different labs) | ||
| With Standardized Protocol | Technical variance within ±15% for 73% of oxylipins[2] | Harmonization of sample preparation and analytical methods is crucial to minimize inter-laboratory differences. |
| Without Standardized Protocol | Can be significantly higher | Lack of standardization in protocols is a major source of variability between laboratories. |
Experimental Protocols for this compound Measurement
Standardization of experimental procedures is paramount for ensuring the reproducibility and comparability of this compound measurements. Below are detailed methodologies for the key steps in the analytical workflow, based on common practices in the field.
Sample Collection and Handling
-
Matrix: Human plasma or serum are common matrices for this compound analysis.
-
Anticoagulant: For plasma collection, EDTA is typically used.
-
Stabilization: To prevent ex vivo formation of eicosanoids, samples should be collected on ice and processed promptly. The addition of antioxidants, such as butylated hydroxytoluene (BHT), and a cyclooxygenase (COX) inhibitor, such as indomethacin, is recommended.
-
Storage: Samples should be stored at -80°C until analysis to minimize degradation.
Sample Preparation (Solid-Phase Extraction - SPE)
Solid-phase extraction is a widely used technique to isolate and concentrate eicosanoids from biological matrices.
-
SPE Sorbent: C18 cartridges are commonly used for the extraction of eicosanoids.
-
Protocol:
-
Conditioning: The C18 cartridge is conditioned with methanol followed by water.
-
Sample Loading: The biological sample (e.g., plasma) is acidified (e.g., with formic acid to pH ~3.5) and loaded onto the conditioned cartridge.
-
Washing: The cartridge is washed with a low percentage of organic solvent (e.g., 15% methanol) to remove polar interferences.
-
Elution: this compound and other eicosanoids are eluted with a higher concentration of organic solvent, such as methanol or ethyl acetate.
-
Drying and Reconstitution: The eluate is dried under a stream of nitrogen and reconstituted in the initial mobile phase for LC-MS/MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatography:
-
Column: A C18 reversed-phase column is typically used for the separation of eicosanoids.
-
Mobile Phases: The mobile phases usually consist of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Gradient Elution: A gradient elution is employed to achieve optimal separation of the various eicosanoid isomers.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is the standard for eicosanoid analysis.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.
-
Internal Standards: The use of stable isotope-labeled internal standards (e.g., this compound-d8) is essential for accurate quantification, as they correct for matrix effects and variations in extraction recovery and instrument response.
-
Signaling Pathway of this compound
The biosynthesis of this compound is an integral part of the arachidonic acid cascade. The following diagram illustrates the key steps in its formation.
Biosynthesis of this compound from Arachidonic Acid.
Experimental Workflow for this compound Quantification
The following diagram outlines the typical workflow for the quantitative analysis of this compound from biological samples.
Typical workflow for this compound quantification.
Conclusion
The measurement of this compound, a key bioactive lipid, can be performed with a high degree of reproducibility within a single laboratory, with typical intra- and inter-day CVs below 15%. However, inter-laboratory variation can be a significant challenge. The adoption of harmonized and standardized protocols for sample handling, extraction, and LC-MS/MS analysis is critical to achieving comparable results across different research sites. This guide provides a framework for understanding the expected variability in this compound measurements and offers detailed experimental protocols to support the generation of robust and reproducible data in the fields of biomedical research and drug development.
References
A Comparative Guide to 11,12-DiHETE and Leukotrienes in Immune Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the roles of 11,12-dihydroxyeicosatrienoic acid (11,12-DiHETE) and leukotrienes in the regulation of immune responses. By presenting experimental data, detailed methodologies, and signaling pathway visualizations, this document aims to equip researchers with a comprehensive understanding of these two classes of lipid mediators.
At a Glance: this compound vs. Leukotrienes
| Feature | This compound | Leukotrienes |
| Primary Precursor | 11,12-Epoxyeicosatrienoic acid (11,12-EET) | Arachidonic Acid |
| Biosynthetic Pathway | Cytochrome P450 (CYP) epoxygenase followed by soluble epoxide hydrolase (sEH) | 5-Lipoxygenase (5-LOX) |
| Primary Role in Immunity | Generally considered a less active or inactive metabolite of the anti-inflammatory 11,12-EET. Some context-dependent activity reported. | Potent pro-inflammatory mediators. |
| Key Immune Cell Targets | Limited direct evidence; effects are often inferred from its precursor, 11,12-EET, which acts on macrophages and endothelial cells. | Neutrophils, eosinophils, mast cells, macrophages, lymphocytes. |
| Primary Receptor Types | No specific high-affinity receptor identified. | G protein-coupled receptors (e.g., BLT1, BLT2 for LTB4; CysLT1, CysLT2 for cysteinyl leukotrienes). |
Introduction to this compound and Leukotrienes
The regulation of immune responses is a complex process involving a multitude of signaling molecules. Among these, lipid mediators derived from arachidonic acid play a pivotal role. This guide focuses on two such families of mediators: this compound and the well-characterized leukotrienes. While both originate from the same 20-carbon polyunsaturated fatty acid, their biosynthetic pathways, signaling mechanisms, and ultimate effects on the immune system diverge significantly.
Leukotrienes are potent pro-inflammatory eicosanoids that are central to the pathophysiology of numerous inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease.[1] They are synthesized via the 5-lipoxygenase pathway and are known to orchestrate the recruitment and activation of various immune cells.[1][2]
In contrast, this compound is a metabolite of 11,12-epoxyeicosatrienoic acid (11,12-EET), which is generated through the cytochrome P450 epoxygenase pathway.[3][4] While 11,12-EET has demonstrated anti-inflammatory properties, its dihydroxy metabolite, this compound, is generally considered to be less biologically active. This guide will delve into the available evidence to provide a clear comparison of their respective roles in immunity.
Biosynthesis Pathways
The distinct origins of this compound and leukotrienes are foundational to their different functions.
Leukotriene Synthesis: Leukotrienes are produced from arachidonic acid primarily in leukocytes, such as neutrophils, eosinophils, basophils, and macrophages. The synthesis is initiated by the enzyme 5-lipoxygenase (5-LOX), which, in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into leukotriene A4 (LTA4). LTA4 is an unstable intermediate that is further metabolized into either LTB4 by LTA4 hydrolase or into the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) by LTC4 synthase.
This compound Synthesis: this compound is formed through a two-step process. First, arachidonic acid is metabolized by cytochrome P450 (CYP) epoxygenases (primarily from the CYP2C and CYP2J families) to form 11,12-EET. This epoxide is then rapidly hydrolyzed by the enzyme soluble epoxide hydrolase (sEH) into this compound.
Comparative Effects on Immune Cell Function
Leukotrienes are well-established as potent recruiters and activators of immune cells, whereas the direct effects of this compound on these cells are less defined and often appear to be minimal.
Neutrophils
-
Leukotrienes: Leukotriene B4 (LTB4) is a powerful chemoattractant for neutrophils, inducing their migration to sites of inflammation with an optimal concentration around 10-6 M. LTB4 also enhances neutrophil adherence and the expression of complement receptors. The chemotactic activity of LTB4 is highly stereospecific, with an EC50 of 10-8 M.
-
This compound: The majority of studies indicate that this compound has limited to no direct effect on neutrophil function. One study found that the major stereoisomer of this compound formed in platelets lacks biological activity on neutrophil functional responses, although another minor isomer showed some activity. This is in stark contrast to the potent effects of LTB4.
Macrophages
-
Leukotrienes: LTB4 can amplify NF-κB activation in macrophages, a key transcription factor for pro-inflammatory gene expression. Cysteinyl leukotrienes can also modulate macrophage functions.
-
This compound: Direct studies on this compound are scarce. However, its precursor, 11,12-EET, has been shown to have anti-inflammatory effects on macrophages. For instance, EETs can inhibit LPS-induced M1 (pro-inflammatory) macrophage polarization and reduce the production of pro-inflammatory cytokines. 11,12-EET appears to exert some of its effects by regulating PPAR-γ expression. Given that this compound is a metabolite of 11,12-EET, it is plausible that it represents a step in the inactivation of this anti-inflammatory signaling.
Lymphocytes
-
Leukotrienes: Leukotrienes can influence lymphocyte function. For example, LTB4 has been shown to enhance the proliferation of cytotoxic-suppressor T cells.
-
This compound: There is a lack of significant research on the direct effects of this compound on lymphocytes.
Quantitative Comparison of Immunomodulatory Effects
| Mediator | Immune Cell | Effect | Potency (EC50 / IC50) | Reference |
| Leukotriene B4 (LTB4) | Human Neutrophils | Chemotaxis | 10 nM | |
| Human Neutrophils | Increased Intracellular Ca2+ | 0.2 nM (high-affinity receptor) | ||
| 11,12-EET | Human Endothelial Cells | Inhibition of TNF-α-induced VCAM-1 expression | ~10-100 nM | |
| This compound | Human Endothelial Cells | No effect on migration and tube formation | N/A | |
| Porcine Coronary Artery | Vasorelaxation | Similar potency to 11,12-EET |
Note: Direct comparative quantitative data for this compound on immune cell functions is limited in the current literature.
Signaling Pathways
The signaling mechanisms of leukotrienes and the 11,12-EET/DiHETE pathway are distinct, reflecting their opposing roles in inflammation.
Leukotriene Signaling: LTB4 primarily signals through the high-affinity G protein-coupled receptor BLT1, leading to the activation of downstream pathways, including the NF-κB pathway, which promotes the transcription of pro-inflammatory genes. Cysteinyl leukotrienes signal through CysLT1 and CysLT2 receptors.
11,12-EET/DiHETE Signaling: The anti-inflammatory effects of 11,12-EET are, in part, mediated through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ). This can lead to the inhibition of the NF-κB pathway, thereby downregulating the expression of pro-inflammatory genes. As this compound is the less active metabolite, this pathway represents the primary signaling of the precursor molecule.
Experimental Protocols
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay is commonly used to assess the chemotactic potential of substances like LTB4.
Objective: To quantify the migration of neutrophils towards a chemoattractant.
Methodology:
-
Neutrophil Isolation: Neutrophils are isolated from fresh human peripheral blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation to separate them from red blood cells.
-
Chamber Setup: A Boyden chamber or a multi-well transwell plate with a porous membrane (typically 3-5 µm pores) is used. The lower chamber is filled with medium containing the chemoattractant (e.g., LTB4 at various concentrations) or a control medium.
-
Cell Seeding: A suspension of isolated neutrophils is added to the upper chamber.
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period of 1-3 hours to allow for cell migration.
-
Quantification: The number of neutrophils that have migrated through the membrane into the lower chamber is quantified. This can be done by staining the migrated cells on the underside of the membrane and counting them under a microscope, or by using a fluorescent dye to label the cells and measuring the fluorescence in the lower chamber.
Workflow:
Macrophage Activation/Cytokine Production Assay
This protocol is used to assess the effect of compounds like 11,12-EET on macrophage activation and cytokine release.
Objective: To measure the production of pro- and anti-inflammatory cytokines by macrophages in response to stimuli in the presence or absence of the test compound.
Methodology:
-
Macrophage Culture: A macrophage cell line (e.g., J774A.1 or THP-1) or primary bone marrow-derived macrophages are cultured.
-
Stimulation: Macrophages are stimulated with a pro-inflammatory agent, typically lipopolysaccharide (LPS), to induce an inflammatory response and cytokine production.
-
Treatment: The cells are co-incubated with the stimulus and various concentrations of the test compound (e.g., 11,12-EET or this compound).
-
Incubation: The cells are incubated for a specified period (e.g., 16-24 hours) to allow for cytokine production and secretion into the culture supernatant.
-
Cytokine Measurement: The concentration of cytokines (e.g., TNF-α, IL-6, IL-10) in the culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine array.
Conclusion
The comparison between this compound and leukotrienes reveals a clear dichotomy in their roles in regulating immune responses. Leukotrienes are potent, direct-acting pro-inflammatory mediators that are central to the initiation and amplification of inflammatory cascades. Their effects on immune cells, particularly neutrophils, are well-documented and quantitatively significant.
In contrast, this compound appears to be a largely inactive metabolite of the anti-inflammatory lipid epoxide, 11,12-EET. The primary role of the CYP epoxygenase pathway in inflammation seems to be the production of EETs, which can dampen inflammatory responses. The subsequent conversion of EETs to DiHETEs by soluble epoxide hydrolase likely represents a mechanism for terminating this anti-inflammatory signal. While some studies suggest potential context-dependent activities for this compound, the bulk of the evidence points to a stark difference in potency and function when compared to the pro-inflammatory leukotrienes.
For drug development professionals, this distinction is critical. Targeting the 5-lipoxygenase pathway to inhibit leukotriene production is a validated strategy for treating inflammatory diseases. Conversely, inhibiting soluble epoxide hydrolase to increase the levels of anti-inflammatory EETs, rather than their less active DiHETE metabolites, represents a promising therapeutic approach for a range of inflammatory conditions. Future research should aim to further elucidate any subtle immunomodulatory roles of this compound to fully complete our understanding of the complex network of eicosanoid signaling in immunity.
References
- 1. Soluble Epoxide Hydrolase as a Therapeutic Target for Pain, Inflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Soluble epoxide hydrolase is a therapeutic target for acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of soluble epoxide hydrolase modulates inflammation and autophagy in obese adipose tissue and liver: Role for omega-3 epoxides - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 11,12-DiHETE Levels in Diverse Disease Models: A Guide for Researchers
A comprehensive review of 11,12-dihydroxyeicosatetraenoic acid (11,12-DiHETE) concentrations across various pathological conditions reveals its potential as a biomarker and therapeutic target. This guide provides a comparative analysis of this compound levels in cardiovascular, inflammatory, and cancer disease models, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their investigations.
Introduction to this compound
This compound is a diol metabolite derived from arachidonic acid through the cytochrome P450 (CYP) epoxygenase pathway, followed by hydrolysis by soluble epoxide hydrolase (sEH). This lipid mediator is implicated in a variety of physiological and pathological processes, including inflammation, vascular tone regulation, and cell proliferation. Understanding the differential expression of this compound in various disease states is crucial for elucidating its role in disease pathogenesis and for the development of novel therapeutic strategies.
Comparative Quantitative Data of this compound Levels
The following table summarizes the quantitative levels of this compound reported in different disease models. This data provides a snapshot of how the concentration of this metabolite varies in different pathological contexts.
| Disease Model | Organism/Tissue | Condition | This compound Concentration | Fold Change (vs. Control) | Reference |
| Cardiovascular Disease | Human Cardiac Tissue | Diseased (General) | 4.12 ± 1.1 ng/mg of protein | 0.67 | [1] |
| Human Cardiac Tissue | Control | 6.11 ± 2.8 ng/mg of protein | - | [1] | |
| Inflammatory Disease | Human Synovial Fluid | Rheumatoid Arthritis | Higher than Osteoarthritis (precursor 11,12-EET) | - | [2] |
| Human Synovial Fluid | Osteoarthritis | Lower than Rheumatoid Arthritis (precursor 11,12-EET) | - | [2] | |
| Cancer | Human Colorectal Cancer | Tumor Tissue | Data Not Available | - | |
| Human Colorectal Cancer | Adjacent Normal Tissue | Data Not Available | - |
Signaling Pathways and Experimental Workflows
To visualize the metabolic pathway of this compound and a typical experimental workflow for its quantification, the following diagrams are provided.
Detailed Experimental Protocols
Accurate quantification of this compound is critical for comparative studies. The following provides a generalized protocol based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely used method for eicosanoid analysis.
Sample Preparation
For Tissue Samples:
-
Excise tissue samples and immediately flash-freeze in liquid nitrogen to halt enzymatic activity.
-
Homogenize the frozen tissue in a suitable buffer, often containing antioxidants (e.g., butylated hydroxytoluene - BHT) and internal standards.
For Plasma Samples:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge at 4°C to separate plasma.
-
Add antioxidants and internal standards to the plasma.
Lipid Extraction
Solid-phase extraction (SPE) is a common method for isolating lipids from biological matrices.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the prepared sample onto the cartridge.
-
Wash the cartridge with a low-percentage organic solvent to remove polar impurities.
-
Elute the lipids, including this compound, with a high-percentage organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Parameters:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile/methanol with 0.1% formic acid) is commonly employed.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: Usually 5-20 µL.
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is most common for eicosanoids.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard are monitored. For this compound, a common transition is m/z 337.2 -> 167.1.
Quantification: The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to its deuterated internal standard against a standard curve prepared with known concentrations of this compound.
Discussion and Future Directions
The available data, though limited, suggests that this compound levels are altered in cardiovascular disease. In diseased human cardiac tissue, a notable decrease in this compound levels has been observed compared to control tissue[1]. This finding points towards a potential protective role for this lipid mediator in the heart, where its reduced presence may contribute to disease pathology.
In the context of inflammatory conditions such as rheumatoid arthritis, while direct quantitative data for this compound is scarce, studies on its precursor, 11,12-EET, indicate elevated levels in the synovial fluid of rheumatoid arthritis patients compared to those with osteoarthritis. This suggests a potential pro-inflammatory or compensatory anti-inflammatory role for the 11,12-EET/DiHETE pathway in arthritis, warranting further investigation into the specific levels of this compound.
The role and quantitative levels of this compound in cancer remain a significant unknown. Given the established involvement of other eicosanoids in tumor growth, angiogenesis, and metastasis, a thorough investigation into the concentration of this compound in various cancer types is a critical area for future research.
References
A Comparative Guide to the Therapeutic Potential of 11,12-DiHETE and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the therapeutic potential of 11,12-dihydroxyeicosatetraenoic acid (11,12-DiHETE) in comparison to its analogs. It is intended to serve as a resource for researchers and professionals in drug development by presenting available experimental data, outlining detailed methodologies, and visualizing key biological pathways.
Introduction
This compound is a diol metabolite derived from the epoxygenase pathway of arachidonic acid metabolism. It is formed through the hydration of its precursor, 11,12-epoxyeicosatrienoic acid (11,12-EET), a reaction catalyzed by the soluble epoxide hydrolase (sEH). While EETs, particularly 11,12-EET, have demonstrated significant anti-inflammatory and vasodilatory properties, the biological activities and therapeutic potential of their diol metabolites, the DiHETEs, are less well-defined and appear to be highly specific to the particular regioisomer and stereoisomer. This guide will explore the current understanding of this compound's effects and compare them with those of its structural and functional analogs.
Biosynthesis of this compound
The formation of this compound is a key step in the metabolism of arachidonic acid. The following diagram illustrates this biochemical conversion.
Caption: Biosynthesis of this compound from arachidonic acid.
Comparative Biological Activities
The therapeutic potential of DiHETEs is a subject of ongoing research, with evidence suggesting a complex and often contrasting range of activities compared to their EET precursors and among different DiHETE analogs.
Anti-inflammatory Activity
While 11,12-EET is recognized for its potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway, the anti-inflammatory capacity of this compound appears to be significantly attenuated or absent in many contexts. In contrast, other DiHETE regioisomers, such as 5,6-DiHETE, have demonstrated notable anti-inflammatory properties.
| Compound/Analog | Model System | Observed Effect | Quantitative Data (if available) |
| 11(R),12(S)-DiHETE | Human Neutrophils | Lacks biological activity in the test systems used.[1] | Not active |
| 11(S),12(S)-DiHETE | Human Neutrophils | Possesses biological activity on neutrophil functional responses.[1] | Activity observed |
| 5,6-DiHETE | Mouse Model of Colitis | Promotes healing of colitis by inhibiting inflammatory responses.[1][2] | 50 µg/kg/day i.p. administration accelerated recovery.[1] |
| 5,6-DiHETE | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibited histamine-induced endothelial barrier disruption. | Effective at 0.1 µM. |
| 8,9-DiHETE | Human Umbilical Vein Endothelial Cells (HUVECs) | Did not inhibit histamine-induced endothelial barrier dysfunction. | No significant effect |
| 9,10-DiHOME & 12,13-DiHOME | Burn Injury Model | Increased in response to scald injury and associated with impaired immune cell function. | - |
Vasoactivity
Some DiHETEs retain vasodilatory properties, although generally to a lesser extent than their EET counterparts. This suggests a potential role in the regulation of vascular tone.
| Compound/Analog | Model System | Observed Effect |
| This compound | Porcine Coronary Artery Rings | Produced vasorelaxation. |
| 5,6-DiHETE | Isolated Mouse Aorta | Attenuated acetylcholine-induced vascular relaxation. |
| 11,14,15-THETA & 11,12,15-THETA | Rabbit Aorta | Relaxed precontracted aortas in a concentration-dependent manner. |
Signaling Pathways
The signaling mechanisms of DiHETEs are not as extensively characterized as those of EETs. However, some pathways have been identified, particularly for the more bioactive analogs.
5,6-DiHETE Signaling
5,6-DiHETE has been shown to exert its anti-inflammatory effects by antagonizing the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, which leads to a reduction in intracellular calcium influx and subsequent inhibition of vascular hyperpermeability.
Caption: Signaling pathway of 5,6-DiHETE in reducing inflammation.
Experimental Protocols
Quantification of DiHETEs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general workflow for the extraction and quantification of DiHETEs from biological samples.
References
Safety Operating Guide
Personal protective equipment for handling 11,12-DiHETE
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 11,12-dihydroxyeicosatetraenoic acid (11,12-DiHETE). Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment. This compound is a dihydroxy metabolite of eicosapentaenoic acid (EPA) and should be handled with care as a potentially hazardous substance.[1] It is typically supplied as a solution in ethanol, a flammable solvent requiring specific safety precautions.[1]
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE, drawing on best practices for handling hazardous chemicals dissolved in ethanol.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended for handling ethanol solutions. Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Eye Protection | Safety goggles or a face shield | Essential to protect against splashes and aerosols. A face shield should be worn in conjunction with goggles when handling larger quantities. |
| Body Protection | Flame-resistant lab coat | Provides a barrier against spills and splashes. Must be flame-resistant due to the ethanol solvent. |
| Respiratory Protection | Use in a well-ventilated area | Work should be conducted in a certified chemical fume hood to minimize inhalation of ethanol vapors and any potential aerosols of this compound. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
1. Preparation and Precaution:
-
Before beginning any work, ensure you have read and understood the available safety information for this compound and its solvent, ethanol.
-
Work exclusively within a certified chemical fume hood.
-
Assemble all necessary equipment and materials, including PPE, before opening the primary container of this compound.
-
Have a chemical spill kit readily accessible.
2. Handling the Compound:
-
This compound is typically supplied in ethanol.[1] To change the solvent, the ethanol can be evaporated under a gentle stream of nitrogen.[2]
-
For biological experiments, further dilutions can be made into aqueous buffers or isotonic saline.[2]
-
Avoid direct contact with the solution. Use appropriate tools for all transfers.
-
Keep the container sealed when not in use to prevent solvent evaporation and minimize exposure.
3. Storage:
-
Store this compound at -20°C in its original sealed container.
-
Aqueous solutions of this compound are not recommended for storage for more than one day.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
All materials contaminated with this compound, including unused solutions, pipette tips, and empty vials, must be disposed of as hazardous chemical waste.
-
Collect all liquid waste in a designated, properly labeled, and sealed hazardous waste container. The container should be compatible with ethanol.
2. Container Decontamination and Disposal:
-
Empty vials that once contained the this compound solution should be managed as hazardous waste.
3. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not pour any solution containing this compound down the drain.
Visualizing Key Pathways and Workflows
To further clarify the biological context and procedural steps, the following diagrams are provided.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
